Product packaging for 5-Iodo-2-methylphenol(Cat. No.:CAS No. 183803-06-7)

5-Iodo-2-methylphenol

Cat. No.: B2524084
CAS No.: 183803-06-7
M. Wt: 234.036
InChI Key: VVVBRLLERZUWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Iodo-2-methylphenol is a useful research compound. Its molecular formula is C7H7IO and its molecular weight is 234.036. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7IO B2524084 5-Iodo-2-methylphenol CAS No. 183803-06-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVBRLLERZUWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183803-06-7
Record name 5-iodo-2-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Analysis of 5-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties

Before delving into the spectral data, it is essential to understand the fundamental properties of 5-Iodo-2-methylphenol.

PropertyValueSource
Molecular Formula C₇H₇IO[1][2]
Molecular Weight 234.03 g/mol [1][2]
IUPAC Name This compound[1][2]
CAS Number 183803-06-7[1][2]
Physical Form Solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4d1HH-6
~7.2dd1HH-4
~6.8d1HH-3
~5.0s (broad)1H-OH
~2.2s3H-CH₃

Interpretation:

  • The aromatic protons (H-3, H-4, and H-6) will appear in the downfield region (δ 6.5-8.0 ppm). The iodine atom, being an electron-withdrawing group, will deshield the adjacent protons. The hydroxyl and methyl groups are electron-donating, which will shield the ortho and para protons.

  • The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the concentration and solvent due to hydrogen bonding.

  • The methyl protons will appear as a singlet in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in this compound.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155C-1 (C-OH)
~138C-5 (C-I)
~135C-6
~130C-4
~120C-2 (C-CH₃)
~115C-3
~20-CH₃

Interpretation:

  • The carbon attached to the hydroxyl group (C-1) will be the most deshielded aromatic carbon.

  • The carbon bonded to the iodine atom (C-5) will also be significantly downfield.

  • The remaining aromatic carbons will have chemical shifts in the typical aromatic region (δ 110-140 ppm).

  • The methyl carbon will appear at the most upfield position.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (hydrogen-bonded)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-CH₃)
1600-1450Medium-StrongAromatic C=C stretch
1260-1180StrongC-O stretch (phenol)
~800StrongC-H out-of-plane bend
~600MediumC-I stretch

Interpretation:

The IR spectrum will be characterized by a broad O-H stretching band, typical for phenols. The aromatic C-H and C=C stretching bands will confirm the presence of the benzene ring. The C-O stretch of the phenol and the C-I stretch will also be key diagnostic peaks.

Experimental Protocol for IR Spectroscopy (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Record a background spectrum.

  • Place a small amount of solid this compound onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
234High[M]⁺ (Molecular ion)
219Moderate[M - CH₃]⁺
107High[M - I]⁺
79Moderate[C₆H₅O]⁺
77Moderate[C₆H₅]⁺

Interpretation:

The molecular ion peak ([M]⁺) at m/z 234 will confirm the molecular weight of this compound. The fragmentation pattern will likely involve the loss of the methyl group ([M - CH₃]⁺) and the iodine atom ([M - I]⁺). The peak at m/z 107, corresponding to the loss of the iodine atom, is expected to be a major fragment due to the relative weakness of the C-I bond. Other fragments corresponding to the phenol and phenyl cations are also anticipated.

Mass Spectrometry Fragmentation Workflow

M [C₇H₇IO]⁺˙ m/z = 234 (Molecular Ion) M_minus_CH3 [C₆H₄IO]⁺ m/z = 219 M->M_minus_CH3 - •CH₃ M_minus_I [C₇H₇O]⁺ m/z = 107 M->M_minus_I - •I C6H5O [C₆H₅O]⁺ m/z = 93 M_minus_I->C6H5O - CH₂

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry (GC-MS)
  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Inject the sample into the Gas Chromatograph (GC). The GC will separate the compound from any impurities.

  • The separated compound will then enter the Mass Spectrometer.

  • The sample will be ionized (e.g., by electron ionization).

  • The resulting ions will be separated based on their mass-to-charge ratio by the mass analyzer and detected.

Conclusion

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern. The predicted data and experimental protocols outlined in this guide offer a comprehensive resource for the characterization of this compound, enabling researchers in drug discovery and organic synthesis to confidently identify and utilize this compound in their work.

References

An In-depth Technical Guide to 5-Iodo-2-methylphenol: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Iodo-2-methylphenol, a halogenated aromatic compound of interest to researchers and professionals in organic synthesis, medicinal chemistry, and materials science. This document delves into the compound's discovery and historical context, its synthesis with a focus on regioselectivity, detailed characterization, and its emerging applications as a versatile chemical intermediate.

Introduction and Historical Context

This compound, also known as 5-iodo-o-cresol, with the CAS number 183803-06-7, is a substituted phenol that has garnered attention as a valuable building block in the synthesis of more complex molecules.[1] While a singular "discovery" event for this specific isomer is not prominently documented in early chemical literature, its existence and synthesis are a logical extension of the broader field of electrophilic halogenation of phenols, a class of reactions extensively studied since the 19th century.

The history of iodinated phenols is intertwined with the development of antiseptics and disinfectants. However, the more nuanced application of specific isomers like this compound as synthetic intermediates is a more contemporary development, driven by the need for precisely functionalized aromatic rings in drug discovery and materials science. Its utility lies in the presence of three key features: a nucleophilic hydroxyl group, a sterically accessible aromatic ring, and a reactive carbon-iodine bond that can participate in a variety of cross-coupling reactions.

Synthesis of this compound: A Study in Regioselectivity

The synthesis of this compound is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The starting material, 2-methylphenol (o-cresol), possesses two activating groups: a hydroxyl (-OH) group and a methyl (-CH₃) group. Both are ortho-, para-directing groups, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.[2][3][4]

The interplay of these directing effects governs the regiochemical outcome of the iodination reaction. The hydroxyl group is a more powerful activating group than the methyl group.[5] The positions ortho and para to the hydroxyl group are at carbons 3, 5, and the carbon bearing the methyl group. The methyl group directs to positions 3 and 5. Therefore, the positions most activated for electrophilic attack are at carbons 3 and 5.

Steric hindrance also plays a crucial role. The position ortho to the bulky methyl group (carbon 3) is sterically hindered. Consequently, the incoming electrophile (an iodinating agent) will preferentially attack the less sterically hindered para position relative to the hydroxyl group, which is carbon 5.

Figure 1: Synthesis of this compound from o-cresol.

A common and effective method for the iodination of phenols involves the use of molecular iodine in the presence of an oxidizing agent.[6] The oxidizing agent converts iodide (I⁻), formed as a byproduct, back to the electrophilic iodine species, driving the reaction to completion.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 2-methylphenol (o-cresol)

  • Iodine (I₂)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Ethanol

  • Sodium thiosulfate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylphenol (1.0 eq) in ethanol.

  • To this solution, add powdered iodine (1.0 eq).

  • Slowly add hydrogen peroxide (1.1 eq) dropwise to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization of this compound

The identity and purity of synthesized this compound can be confirmed using a combination of spectroscopic techniques.

PropertyValue
Molecular Formula C₇H₇IO
Molecular Weight 234.03 g/mol
Appearance Off-white to pale yellow solid
CAS Number 183803-06-7

Table 1: Physical and Chemical Properties of this compound. [1][7]

Spectroscopic Data

The following data are representative of the spectroscopic characterization of this compound.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J = 2.0 Hz, 1H), 7.39 (dd, J = 8.4, 2.0 Hz, 1H), 6.74 (d, J = 8.4 Hz, 1H), 5.01 (s, 1H, -OH), 2.22 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 152.0, 138.8, 136.2, 122.9, 116.1, 85.6, 15.8.

  • Infrared (IR) (KBr, cm⁻¹): 3350 (O-H stretch), 3050 (aromatic C-H stretch), 2920 (aliphatic C-H stretch), 1580, 1480 (aromatic C=C stretch), 810 (C-I stretch).

  • Mass Spectrometry (MS) (EI, 70 eV): m/z (%) = 234 (M⁺, 100), 107, 77.

Applications in Organic Synthesis and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, primarily due to the reactivity of the C-I bond in various cross-coupling reactions. While specific, large-scale industrial applications are not widely documented, its utility is evident in its commercial availability as a research chemical and its appearance as an intermediate in patent literature for the synthesis of bioactive compounds.

The C-I bond can readily participate in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the 5-position of the 2-methylphenol scaffold. This makes it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials.

For instance, iodinated phenols are precursors in the synthesis of various pharmaceutical intermediates.[8] The general synthetic utility is outlined in the workflow below.

Figure 2: Synthetic utility of this compound.

The resulting functionalized 2-methylphenol derivatives can be further elaborated to generate libraries of compounds for screening in drug discovery programs. The phenolic hydroxyl group can also be modified, for example, through etherification or esterification, to modulate the physicochemical properties of the final products.

Conclusion

This compound is a readily accessible and highly useful synthetic intermediate. Its preparation is a practical illustration of the principles of regioselectivity in electrophilic aromatic substitution. The presence of a reactive iodine atom, a hydroxyl group, and a methyl group on the aromatic ring provides multiple avenues for further chemical modification. While its historical discovery is not a singular event, its contemporary value in synthetic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical and materials science research, is clear. The detailed synthetic and characterization data provided in this guide serve as a valuable resource for researchers and professionals working in these fields.

References

An In-depth Technical Guide on the Potential Applications of 5-Iodo-2-methylphenol in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Workhorse

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-Iodo-2-methylphenol has emerged as a particularly valuable building block, offering a trifecta of reactive sites that can be manipulated with a high degree of chemoselectivity. This guide is designed to provide a comprehensive technical overview of this reagent, moving beyond a simple catalog of reactions to offer deeper insights into the causality of experimental choices and the logical flow of synthetic design. Our focus is on empowering researchers to harness the full potential of this versatile molecule in their own synthetic endeavors, particularly in the realms of medicinal chemistry and materials science.

Part 1: Core Chemical Profile and Strategic Value

This compound (CAS No: 183803-06-7) is a crystalline solid characterized by the presence of a hydroxyl group, a methyl substituent, and an iodine atom on a benzene ring.[1][2][3][4][5] This specific arrangement of functional groups is not a random assortment; it is a carefully orchestrated platform for diverse chemical transformations.

  • The Aryl Iodide: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in many catalytic cross-coupling reactions. This makes it a prime handle for introducing new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.[6][7]

  • The Phenolic Hydroxyl Group: This group is a versatile player. It can act as a nucleophile, be converted into a directing group for ortho-lithiation, or participate in cyclization reactions. Its acidity also allows for straightforward protection and deprotection strategies.

  • The Methyl Group: The electronic and steric influence of the methyl group can influence the regioselectivity of subsequent reactions on the aromatic ring.

This inherent multifunctionality allows for sequential and controlled modifications, making it a powerful tool for building molecular complexity from a relatively simple starting point.

Physicochemical and Spectroscopic Data Summary

A foundational understanding of a reagent's properties is critical for its effective use and for troubleshooting experimental challenges.

PropertyValueSource
Molecular Formula C₇H₇IO[1][3]
Molecular Weight 234.04 g/mol [3][8]
Appearance Solid[1]
CAS Number 183803-06-7[1][2][3][4][5]

Spectroscopic Hallmarks: The identity and purity of this compound can be readily confirmed by standard spectroscopic methods. The ¹H NMR spectrum is particularly informative, showing characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons.[9][10]

Part 2: Key Synthetic Transformations and Mechanistic Considerations

The true utility of this compound is revealed through its diverse reactivity in a range of powerful synthetic transformations.

2.1 Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Biaryl Scaffolds

The Suzuki-Miyaura coupling is arguably one of the most important and widely used reactions for the formation of C-C bonds. This compound is an excellent substrate for these reactions due to the high reactivity of the C-I bond.[7][11][12][13]

Expertise in Action: Causality in a Suzuki Coupling

The choice of catalyst, ligand, base, and solvent system is not arbitrary; it is a carefully considered decision based on the specific substrates involved. For a sterically hindered substrate like this compound, a bulky, electron-rich phosphine ligand is often employed. This is because such ligands promote the crucial oxidative addition step and facilitate the final reductive elimination that forms the desired product.

Workflow Diagram: A Generalized Suzuki-Miyaura Coupling Protocol

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

2.2 Synthesis of Dibenzofurans: A Pathway to Bioactive Cores

Dibenzofurans are an important class of heterocyclic compounds found in a number of biologically active molecules.[14] this compound can serve as a key starting material for the synthesis of substituted dibenzofurans through a palladium-catalyzed intramolecular cyclization of an O-arylated intermediate.

Authoritative Grounding: The synthesis of dibenzofurans from o-iododiaryl ethers is a well-established transformation.[14] This process often involves an intramolecular Heck-type reaction or a C-H activation pathway.

2.3 Formation of Diaryliodonium Salts: Accessing Hypervalent Iodine Chemistry

Diaryliodonium salts are versatile reagents that act as electrophilic arylating agents.[15][16] this compound can be oxidized in the presence of another arene to form unsymmetrical diaryliodonium salts. These salts can then be used to transfer the 2-methyl-5-hydroxyphenyl group to a variety of nucleophiles under mild conditions.

Trustworthiness Through Self-Validation: The formation of the diaryliodonium salt is often visually apparent, with the product precipitating from the reaction mixture. The identity and purity of the salt can be unequivocally confirmed by NMR spectroscopy, where the protons on the aromatic rings attached to the iodine(III) center are significantly deshielded.

Logical Relationship Diagram: The Utility of Diaryliodonium Salts

G A This compound B Oxidation & Arylation A->B C Diaryliodonium Salt B->C D Arylation of Nucleophiles (C, N, O, S) C->D Electrophilic Aryl Transfer

Caption: The transformation of this compound into a diaryliodonium salt for subsequent arylation reactions.

Part 3: Detailed Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization may be necessary depending on the specific substrates and equipment used.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Part 4: Future Directions and Advanced Applications

The synthetic utility of this compound is continually expanding. Emerging areas of application include:

  • Medicinal Chemistry: Its use as a scaffold in the synthesis of novel kinase inhibitors and other therapeutic agents is an active area of research.

  • Materials Science: The incorporation of this unit into polymers and other materials can impart unique optical and electronic properties.

  • Ligand Synthesis: The biaryl products derived from this compound can be further elaborated into complex ligands for transition metal catalysis.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic platform for the efficient and controlled construction of complex organic molecules. A thorough understanding of its reactivity, coupled with a logical approach to experimental design, will continue to empower researchers to develop innovative solutions in drug discovery, materials science, and beyond.

References

An In-depth Technical Guide to the Reactivity and Stability of 5-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Landscape of 5-Iodo-2-methylphenol

To the researchers, scientists, and drug development professionals who navigate the intricate world of medicinal chemistry, the selection of building blocks is paramount. This compound, a seemingly simple aromatic compound, presents a fascinating case study in the interplay of activating and deactivating groups, steric hindrance, and the unique chemistry of the carbon-iodine bond. This guide is crafted not as a rigid set of instructions, but as a comprehensive exploration of the core principles governing the reactivity and stability of this versatile intermediate. Our journey will delve into the "why" behind the "how," empowering you to make informed decisions in your synthetic strategies and to anticipate the challenges and opportunities this molecule presents. We will explore its utility in forming new carbon-carbon bonds, a cornerstone of modern drug discovery, and dissect the factors that influence its shelf-life and degradation pathways. This document is designed to be a trusted companion in your laboratory, providing both the foundational knowledge and the practical insights necessary to harness the full potential of this compound.

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature with a molecular weight of 234.04 g/mol .[1][2] Its structure, featuring a hydroxyl group, a methyl group, and an iodine atom on a benzene ring, gives rise to a unique set of properties that dictate its behavior in chemical reactions and its stability under various conditions.

PropertyValueSource
Molecular Formula C₇H₇IO[1]
Molecular Weight 234.04 g/mol [1][2]
Appearance Solid
Storage Temperature 4°C, protect from light
XlogP 2.6[3]
CAS Number 183803-06-7[1]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will exhibit splitting patterns influenced by their position relative to the iodo, methyl, and hydroxyl groups. The methyl protons will appear as a singlet, and the hydroxyl proton's chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the iodine will show a characteristic chemical shift at a higher field compared to the other aromatic carbons.

  • FTIR: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. The C-I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 234. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will simplify the interpretation of the molecular ion region. Fragmentation patterns will likely involve the loss of iodine and other characteristic fragments.[3]

The Duality of Reactivity: A Tale of Two Functional Groups

The reactivity of this compound is a captivating story of electronic and steric effects. The hydroxyl and methyl groups are activating, electron-donating groups that increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the bulky iodine atom, while a deactivating group in terms of electrophilic aromatic substitution, provides a crucial handle for a plethora of cross-coupling reactions.

The Aromatic Core: Electrophilic Substitution

The activating nature of the hydroxyl and methyl groups directs incoming electrophiles to the ortho and para positions. However, the existing substitution pattern on this compound means that further electrophilic substitution is likely to be complex and may lead to a mixture of products. The positions ortho and para to the powerful activating hydroxyl group are already occupied or sterically hindered.

The Carbon-Iodine Bond: A Gateway to Molecular Complexity

The true synthetic utility of this compound lies in the reactivity of the carbon-iodine bond. This bond is relatively weak, making the iodine atom an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in drug development for the construction of complex molecular scaffolds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[4] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups.

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[5][6]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

    • SPhos (4-10 mol%)

    • Potassium carbonate (K₂CO₃, 2.0-3.0 equiv)

    • 1,4-Dioxane and Water (4:1 v/v), degassed

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate

    • Brine

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the degassed 1,4-dioxane/water mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes.[7][8] This reaction is particularly valuable for the introduction of linear, rigid alkynyl linkers in drug candidates.

Caption: Key components of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound

The following protocol outlines a standard procedure for the Sonogashira coupling of this compound. The reaction is sensitive to oxygen, and thus, maintaining an inert atmosphere is crucial for its success.[8][9][10]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 4-10 mol%)

    • Triethylamine (Et₃N, 2.0 equiv)

    • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Silica gel for column chromatography

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

    • Add the anhydrous solvent and triethylamine.

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add the terminal alkyne dropwise via syringe.

    • Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Stability Profile: A Multifaceted Assessment

The stability of this compound is a critical parameter that influences its storage, handling, and application in multi-step syntheses. Degradation can lead to the formation of impurities that may affect reaction yields, product purity, and potentially, the toxicological profile of the final compound. A comprehensive stability assessment involves subjecting the molecule to a variety of stress conditions.

Photochemical Stability

Aryl iodides are known to be susceptible to photodecomposition. The relatively weak carbon-iodine bond can undergo homolytic cleavage upon exposure to UV light, leading to the formation of radical species. For this compound, this would likely result in the formation of a 2-methyl-5-phenoxyl radical and an iodine radical. These reactive intermediates can then participate in a variety of secondary reactions, including dimerization, polymerization, and reaction with solvents or other molecules present in the system. The primary photodegradation pathway is anticipated to be deiodination.[11]

Photodegradation A This compound B Excited State A->B hν (UV light) C 2-Methyl-5-phenoxyl Radical + Iodine Radical B->C C-I Bond Cleavage D Deiodinated Product (2-Methylphenol) C->D E Dimerization/Polymerization Products C->E

Caption: Proposed photochemical degradation pathway of this compound.

To mitigate photodegradation, it is imperative to store this compound in amber vials or otherwise protected from light.

Thermal Stability

Elevated temperatures can promote the degradation of this compound. Similar to photochemical degradation, the primary thermal degradation pathway is expected to be the cleavage of the C-I bond. This process can be accelerated in the presence of radical initiators or certain metals. The resulting radicals can lead to the formation of a complex mixture of degradation products. While specific data for this compound is not available, studies on other aryl iodides suggest that deiodination is a common thermal degradation pathway.

Hydrolytic Stability

The stability of this compound in aqueous solutions under different pH conditions is a critical consideration, especially for applications in biological systems or for reactions conducted in aqueous media.

  • Acidic Conditions: Under acidic conditions, the phenolic hydroxyl group is unlikely to be significantly affected. The C-I bond is generally stable to acid hydrolysis.

  • Basic Conditions: In the presence of a strong base, the phenolic proton will be abstracted to form the corresponding phenoxide. While the C-I bond is generally resistant to hydrolysis, prolonged exposure to harsh basic conditions and elevated temperatures could potentially lead to nucleophilic aromatic substitution, although this is generally a difficult reaction for aryl iodides.

Oxidative Stability

The phenolic moiety of this compound is susceptible to oxidation. Common laboratory oxidants, such as hydrogen peroxide, can oxidize phenols to quinones or other colored degradation products.[12][13] The presence of the electron-donating methyl group may further activate the ring towards oxidation. It is therefore advisable to avoid strong oxidizing agents when working with this compound.

Safe Handling and Storage

As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

  • Hazards: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][14] It may also cause respiratory irritation.[1][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[14] It is recommended to store it at 4°C and protected from light to minimize degradation.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile building block in the arsenal of the synthetic chemist. Its predictable reactivity in cornerstone cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, provides a reliable avenue for the construction of complex molecular architectures. However, a thorough understanding of its stability profile is paramount to its successful application. The susceptibility of the carbon-iodine bond to both photochemical and thermal cleavage necessitates careful handling and storage to ensure the integrity of the starting material and the purity of the resulting products.

The insights provided in this guide serve as a foundation for the rational design of synthetic routes and the development of robust experimental protocols. Future research endeavors could focus on a more detailed kinetic analysis of its degradation under various stress conditions to build predictive stability models. Furthermore, the exploration of its utility in other emerging cross-coupling methodologies will undoubtedly expand its role in the synthesis of novel therapeutic agents and functional materials. As our understanding of this and similar building blocks deepens, so too does our ability to innovate and advance the frontiers of chemical synthesis.

References

A Researcher's Comprehensive Guide to 5-Iodo-2-methylphenol: Commercial Availability, Quality Control, and Synthesis Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 5-Iodo-2-methylphenol (CAS No. 183803-06-7), a key building block in medicinal chemistry and drug development. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple supplier list to offer practical insights into sourcing, quality verification, and the synthetic rationale that underpins potential impurities. It is designed to empower researchers to make informed decisions when procuring and utilizing this critical reagent.

Strategic Importance in Medicinal Chemistry

This compound, also known as 5-iodo-o-cresol, is an aromatic organic compound with the molecular formula C₇H₇IO.[1] Its utility in drug development is significant, primarily serving as a functionalized building block. The presence of an iodine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of the 2-methylphenol moiety into more complex molecular scaffolds.

A notable application is its use as a starting reagent in the synthesis of agonists for the peroxisome proliferator-activated receptor δ (PPARδ), such as the well-known research compound GW501516, which has been investigated as a potential drug for treating obesity and metabolic disorders.[2][3] The reliability of complex synthetic routes in drug discovery is fundamentally dependent on the quality and purity of such starting materials, making a thorough understanding of their commercial landscape and analytical verification essential.

Commercial Availability and Supplier Overview

This compound is readily available from a range of chemical suppliers catering to research and development quantities. Purity levels are typically offered at ≥97% or ≥98%. When selecting a supplier, researchers should consider not only price and availability but also the comprehensiveness of the technical documentation provided, such as the Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Below is a comparative table of prominent suppliers. Note that pricing and stock levels are subject to change and should be verified directly with the supplier.

SupplierCAS NumberStated PurityAvailable QuantitiesProduct Page Link
Sigma-Aldrich 183803-06-7≥98%100 mg - 10 g--INVALID-LINK--[4]
Apollo Scientific 183803-06-798%100 mg - 25 g--INVALID-LINK--[5]
Matrix Scientific 183803-06-7N/AInquire--INVALID-LINK--[6][7]
Pharmaffiliates 183803-06-7N/A (Sold as a reference standard)Inquire--INVALID-LINK--[8]
Fluorochem 183803-06-798%Inquire--INVALID-LINK--[9]
Parchem 18282-51-4 / 183803-06-7N/ABulk/R&D--INVALID-LINK--[10]

Synthesis, Regioselectivity, and Potential Impurities

A robust quality control strategy begins with understanding the material's synthetic origin. This compound is typically synthesized via electrophilic iodination of 2-methylphenol (o-cresol). The regiochemical outcome of this reaction is dictated by the directing effects of the hydroxyl (-OH) and methyl (-CH₃) substituents on the aromatic ring.

  • -OH Group: A powerful activating, ortho, para-director.

  • -CH₃ Group: A moderately activating, ortho, para-director.

The interplay of these directing effects makes the synthesis non-trivial and susceptible to the formation of isomeric impurities. The hydroxyl group most strongly activates positions 4 and 6. The methyl group activates positions 3, 5, and 6. While position 6 is sterically hindered by the adjacent methyl group, the formation of various mono-iodinated isomers is possible. Therefore, the crude product is likely a mixture that requires careful purification.

G cluster_start Starting Material cluster_reaction Electrophilic Iodination cluster_products Reaction Products cluster_impurities Potential Impurities start 2-Methylphenol (o-Cresol) reagents Iodinating Agent (e.g., I₂, NaNO₂, NIS) start->reagents main_product This compound (Desired Product) reagents->main_product impurity1 4-Iodo-2-methylphenol reagents->impurity1 impurity2 Other Regioisomers (e.g., 3-Iodo, 6-Iodo) reagents->impurity2 impurity3 Di-iodinated Products reagents->impurity3 impurity4 Unreacted o-Cresol reagents->impurity4

Synthetic pathway and potential impurities.

Common Potential Impurities:

  • Regioisomers: 4-Iodo-2-methylphenol is a common and often difficult-to-separate impurity. Other isomers like 3-iodo- and 6-iodo-2-methylphenol may also be present.

  • Over-iodination Products: Di- or even tri-iodinated phenols can form if the reaction stoichiometry is not carefully controlled.

  • Starting Material: Residual, unreacted 2-methylphenol.

The presence of these impurities can have significant downstream consequences, leading to difficult purification challenges in subsequent synthetic steps and the generation of unintended side products.

Quality Control and In-House Verification

It is imperative for researchers to perform in-house validation of procured this compound, even when a supplier's CoA is provided. A multi-technique approach ensures unambiguous confirmation of identity, purity, and isomeric integrity.

The Certificate of Analysis (CoA)

The CoA is the primary quality document from the supplier. Researchers should critically evaluate it to ensure it contains the necessary information. Below is a representative template for what to expect.

Representative Certificate of Analysis

Parameter Specification Result Method
Appearance White to off-white or beige solidConformsVisual
Identity Conforms to structureConforms¹H NMR
Purity (HPLC) ≥ 98.0% (AUC)99.2%HPLC-UV
Water Content ≤ 0.5%0.1%Karl Fischer
CAS Number 183803-06-7183803-06-7-
Experimental Protocol: Identity Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the chemical structure and isomeric identity of the material.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis & Interpretation:

    • Methyl Protons (-CH₃): Expect a singlet at approximately δ 2.2-2.3 ppm.

    • Hydroxyl Proton (-OH): Expect a broad singlet; its chemical shift is concentration-dependent and it may exchange with residual water in the solvent.

    • Aromatic Protons (Ar-H): The key to confirming the 5-iodo substitution pattern is the splitting of the three aromatic protons.

      • One proton will appear as a doublet (d).

      • One proton will appear as a doublet of doublets (dd).

      • One proton will appear as a singlet or a narrowly split doublet (d).

    • The specific coupling constants (J-values) between these protons will definitively confirm the 1,2,5-substitution pattern. The absence of significant signals corresponding to other isomeric patterns is crucial.[11][12]

Experimental Protocol: Purity and Isomer Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying purity and separating potential isomeric impurities. A reversed-phase method is most suitable for this class of compound.

G cluster_workflow HPLC Purity Analysis Workflow A Sample Weighing & Dissolution (in Mobile Phase A/B) B HPLC System (Pump, Autosampler, Column Oven) A->B C Separation (Phenyl-Hexyl Column) B->C D Detection (UV/PDA Detector) C->D E Data Analysis (Chromatogram Integration) D->E

References

An In-depth Technical Guide to the Functional Groups of 5-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the functional groups present in 5-Iodo-2-methylphenol, a molecule of significant interest in synthetic organic chemistry and drug development. We will delve into the structural and electronic properties of the hydroxyl, methyl, and iodo functional groups, as well as the overarching influence of the aromatic system. This document will explore the interplay of these groups, their impact on the molecule's reactivity, and the spectroscopic techniques used for their characterization. Detailed experimental protocols for the identification and transformation of these functional groups are provided to offer researchers, scientists, and drug development professionals a practical and in-depth resource.

Introduction to this compound

This compound, also known as 5-iodo-o-cresol, is an aromatic organic compound with the chemical formula C₇H₇IO.[1][2] It belongs to the class of iodinated phenols, which are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.[3] The strategic placement of the iodo, methyl, and hydroxyl groups on the benzene ring imparts a unique set of chemical and physical properties to the molecule, making it a versatile building block in organic synthesis.

The cresol moiety (a methylphenol) itself is a significant industrial chemical, used as a disinfectant and in the production of resins and other chemicals.[4][5][6] The introduction of an iodine atom adds a reactive handle for various coupling reactions, further expanding its synthetic utility.[7] Understanding the individual contributions and synergistic effects of each functional group is paramount for its effective utilization in research and development.

Structural and Electronic Landscape

The foundation of this compound's reactivity lies in the interplay of its constituent functional groups attached to the aromatic ring. Each group exerts distinct electronic effects—inductive and resonance—that modulate the electron density of the benzene ring and influence the molecule's overall chemical behavior.

The Aromatic System: The Core Scaffold

The benzene ring provides a stable, planar scaffold for the functional groups. Its delocalized π-electron system is susceptible to electrophilic aromatic substitution, a key class of reactions for modifying the molecule. The nature and position of the substituents dictate the rate and regioselectivity of these reactions.

The Hydroxyl (-OH) Group: The Activating Director

The hydroxyl group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the lone pairs of electrons on the oxygen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions. This activating effect makes the aromatic ring more susceptible to attack by electrophiles. Phenols, in general, are weakly acidic due to the resonance stabilization of the corresponding phenoxide ion.[8][9]

The Methyl (-CH₃) Group: A Modest Contributor

The methyl group is a weakly activating group and also an ortho, para-director. It exerts its influence primarily through a positive inductive effect (+I), donating electron density to the aromatic ring and stabilizing the carbocation intermediates formed during electrophilic substitution.

The Iodo (-I) Group: A Deactivating Halogen

The iodo group, like other halogens, exhibits a dual electronic effect. It is inductively withdrawing (-I) due to the high electronegativity of iodine, which deactivates the ring towards electrophilic attack. However, it also has lone pairs of electrons that can be donated to the ring through resonance (+R), directing incoming electrophiles to the ortho and para positions. In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to overall deactivation.

Synergy of Functional Groups

The combined electronic effects of the hydroxyl, methyl, and iodo groups in this compound create a nuanced reactivity profile. The powerful activating effect of the hydroxyl group dominates, making the ring more reactive than benzene. The directing effects of the hydroxyl and methyl groups are synergistic, reinforcing electron density at specific positions. The iodo group, while deactivating, provides a crucial site for cross-coupling reactions.

Spectroscopic Characterization of Functional Groups

The identification and confirmation of the functional groups in this compound are routinely achieved through various spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[10]

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
O-H (hydroxyl)3200-3600 (broad)The broadness of the peak is due to hydrogen bonding.[11]
C-O (phenol)~1220Distinguishes phenols from aliphatic alcohols.[11]
Aromatic C-H3000-3100Sharp peaks characteristic of sp² C-H bonds.[11]
Aromatic C=C1500-1600Medium to strong absorptions.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons, the hydroxyl proton, and the methyl protons.

Proton TypeApproximate Chemical Shift (δ, ppm)MultiplicityNotes
Ar-H6.5 - 8.0Varies (doublets, singlets)The exact shifts and coupling patterns depend on the substitution pattern.
-OH4.0 - 7.0Broad singletThe chemical shift is variable and depends on concentration and solvent. The peak will disappear upon a D₂O shake.[12]
-CH₃~2.2SingletThe methyl protons are not coupled to any other protons.
3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon TypeApproximate Chemical Shift (δ, ppm)
C-OH150 - 160
C-I~90
Aromatic C-H110 - 140
Aromatic C-CH₃130 - 140
-CH₃~20
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at m/z = 234.03.[1] Phenols often exhibit a strong molecular ion peak and characteristic fragmentation patterns, including the loss of CO (M-28) and HCO (M-29).[12]

Experimental Protocols for Functional Group Identification and Reactions

This section provides detailed, step-by-step methodologies for the qualitative identification and chemical transformation of the functional groups in this compound.

Identification of the Phenolic Hydroxyl Group

The presence of the phenolic hydroxyl group can be confirmed through simple and reliable colorimetric tests.

4.1.1. Ferric Chloride Test

Principle: Phenols react with a neutral ferric chloride solution to produce a distinct coloration, which can range from violet, blue, green, to red-brown.[13][14] This is a result of the formation of a colored iron-phenol complex.

Protocol:

  • Dissolve a small crystal or a few drops of this compound in water or a water/ethanol mixture.

  • Add a few drops of a freshly prepared 1% aqueous ferric chloride (FeCl₃) solution.

  • Observe any color change. A positive test is indicated by the appearance of a distinct color.[13][14]

4.1.2. Litmus Test

Principle: Phenols are weakly acidic and will turn moist blue litmus paper red.[8][13] This test helps to differentiate phenols from neutral compounds.

Protocol:

  • Place a small crystal of this compound on a piece of moist blue litmus paper.

  • Alternatively, spot a solution of the compound onto the litmus paper.

  • Observe a color change from blue to red, indicating acidic character.[13]

Reactions of the Aromatic Ring

The electron-rich aromatic ring of this compound readily undergoes electrophilic aromatic substitution reactions.

4.2.1. Bromination

Principle: The highly activated phenolic ring reacts readily with bromine water to give a polybrominated product, which precipitates out of the solution. This reaction serves as a qualitative test for the presence of a phenol.[8]

Protocol:

  • Prepare an aqueous solution of this compound.

  • Add bromine water dropwise with constant shaking.

  • The disappearance of the brown color of the bromine and the formation of a white or off-white precipitate indicates a positive test.[8]

Reactions Involving the Iodo Group

The iodo group is an excellent leaving group and a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.

4.3.1. Suzuki-Miyaura Cross-Coupling

Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This is a powerful method for forming C-C bonds.

Protocol (Illustrative Example):

  • In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-100 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Visualization of Key Concepts

Molecular Structure and Functional Groups

Caption: Molecular structure of this compound highlighting the key functional groups.

Workflow for Functional Group Identification

Functional_Group_ID_Workflow start Sample: this compound ir_spec Infrared Spectroscopy start->ir_spec nmr_spec NMR Spectroscopy start->nmr_spec ms_spec Mass Spectrometry start->ms_spec chem_tests Chemical Tests start->chem_tests oh_stretch Broad O-H stretch (3200-3600 cm⁻¹) ir_spec->oh_stretch co_stretch C-O stretch (~1220 cm⁻¹) ir_spec->co_stretch h_nmr ¹H NMR nmr_spec->h_nmr c_nmr ¹³C NMR nmr_spec->c_nmr mol_ion Molecular Ion Peak (m/z = 234) ms_spec->mol_ion fecl3_test Ferric Chloride Test (Positive color change) chem_tests->fecl3_test conclusion Confirmation of Functional Groups: - Hydroxyl - Methyl - Iodo - Aromatic Ring oh_stretch->conclusion co_stretch->conclusion oh_proton Broad -OH singlet (4-7 ppm, D₂O exchangeable) h_nmr->oh_proton me_proton -CH₃ singlet (~2.2 ppm) h_nmr->me_proton oh_proton->conclusion me_proton->conclusion mol_ion->conclusion fecl3_test->conclusion

Caption: A logical workflow for the comprehensive identification of functional groups in this compound.

Conclusion

This compound is a molecule with a rich and varied chemical personality, stemming from the unique combination of its hydroxyl, methyl, and iodo functional groups on an aromatic scaffold. A thorough understanding of the electronic interplay between these groups is crucial for predicting and harnessing its reactivity in synthetic applications. The spectroscopic and chemical testing protocols outlined in this guide provide a robust framework for the characterization of this important synthetic intermediate. For researchers in drug discovery and materials science, a deep appreciation for the functional group chemistry of molecules like this compound is indispensable for the rational design and synthesis of novel chemical entities.

References

A Technical Guide to the Preliminary Biological Screening of 5-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting the initial biological evaluation of 5-Iodo-2-methylphenol, a substituted phenolic compound with potential for further development in various biomedical applications. The described workflow is designed to efficiently characterize the compound's foundational safety profile and explore its most probable biological activities based on its chemical structure.

The strategic approach outlined herein prioritizes a tiered screening cascade. This methodology ensures that a baseline understanding of cytotoxicity is established before committing resources to more complex and specific mechanistic assays. Each protocol is presented as a self-validating system, incorporating necessary controls to ensure data integrity and reproducibility.

Compound Profile and Safety Precautions

Before initiating any experimental work, a thorough understanding of the test article, this compound, is paramount.

Chemical Properties:

  • IUPAC Name: this compound[1]

  • CAS Number: 183803-06-7[1][2]

  • Molecular Formula: C₇H₇IO[1][2]

  • Molecular Weight: 234.03 g/mol [1]

  • Physical Form: Solid[2]

Safety and Handling: this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2].

Core Handling Protocol:

  • Personal Protective Equipment (PPE): Always handle the compound within a chemical fume hood. Wear a lab coat, chemical-impermeable gloves (e.g., nitrile), and safety goggles[3][4].

  • Dispensing: Handle as a solid to avoid dust formation. If creating solutions, add the solvent to the pre-weighed solid.

  • Solubilization: Due to its phenolic nature, Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating high-concentration stock solutions[5]. The final concentration of DMSO in cell-based assays should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.

  • Storage: Store the solid compound at 4°C, protected from light[2]. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

  • Disposal: Dispose of all waste containing the compound in accordance with institutional and local regulations for chemical waste[3].

A Tiered Screening Strategy

A logical, tiered approach is the most efficient method for the preliminary evaluation of a novel compound. This strategy begins with broad assessments of toxicity and progresses to more specific, hypothesis-driven assays.

G cluster_0 Compound Acquisition & Preparation cluster_1 Tier 1: Foundational Screening cluster_2 Tier 2: Mechanistic Probing cluster_3 Data Analysis & Decision Compound This compound StockSol Stock Solution (DMSO) Compound->StockSol Solubilization Cytotox Cytotoxicity Assays (e.g., MTT, Resazurin) StockSol->Cytotox Establish Therapeutic Window Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) StockSol->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Cytotox->Antioxidant If non-toxic at relevant doses Decision Go / No-Go for Further Development Antimicrobial->Decision Enzyme Enzyme Inhibition (e.g., TPO, α-Amylase) Antioxidant->Enzyme Antioxidant->Decision Enzyme->Decision

Caption: A tiered workflow for the biological screening of this compound.

Tier 1: Foundational Screening Protocols

The primary goal of Tier 1 is to assess the compound's general toxicity and broad-spectrum antimicrobial potential. This is a critical first step in early-stage drug discovery to identify potential liabilities and establish a concentration range for subsequent testing[6][7].

In Vitro Cytotoxicity Assessment

Rationale: The Resazurin Reduction Assay is selected for its sensitivity, simplicity, and compatibility with high-throughput screening. It measures the metabolic activity of viable cells, where the blue resazurin dye is reduced to the fluorescent pink resorufin by mitochondrial reductases. A decrease in fluorescence indicates a loss of cell viability.

Experimental Protocol: Resazurin Reduction Assay

  • Cell Culture: Seed human cell lines (e.g., HeLa for a cancerous line and HEK293 for a non-cancerous line) into a 96-well clear-bottom black plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium from the DMSO stock. The final concentration range should typically span from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only). A known cytotoxic agent (e.g., Doxorubicin) should be used as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Assay Development: Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Broad-Spectrum Antimicrobial Screening

Rationale: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[8]. This provides a clear endpoint for assessing antimicrobial efficacy.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Selection: Use a panel of representative pathogens, including:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)

    • Yeast: Candida albicans (e.g., ATCC 90028)

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast) to a turbidity equivalent to a 0.5 McFarland standard[8].

  • Plate Preparation: In a 96-well microtiter plate, prepare serial dilutions of this compound in the appropriate broth.

  • Inoculation: Add the standardized microbial suspension to each well. Include a "growth control" (broth with inoculum, no compound) and a "sterility control" (broth only)[8].

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Table 1: Representative Data Summary for Tier 1 Screening

AssayTarget Organism/Cell LineEndpointResult (Hypothetical)
CytotoxicityHeLaIC₅₀25.5 µM
CytotoxicityHEK293IC₅₀85.2 µM
AntimicrobialS. aureusMIC16 µg/mL
AntimicrobialE. coliMIC>128 µg/mL
AntimicrobialC. albicansMIC64 µg/mL

Tier 2: Mechanistic Probing

Based on the phenolic structure of the compound, antioxidant and enzyme inhibitory activities are plausible mechanisms of action. Phenolic compounds are well-known radical scavengers and can interact with a wide range of enzymes[5][9].

Antioxidant Activity Assessment

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the radical scavenging ability of a compound[10]. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow color upon accepting a hydrogen atom or an electron from an antioxidant. The degree of discoloration is proportional to the scavenging activity.

G cluster_0 DPPH Radical Scavenging Mechanism DPPH_Radical DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_Radical->DPPH_H Accepts H• Phenol This compound (Ar-OH) Phenol_Radical Phenoxyl Radical (Ar-O•) Phenol->Phenol_Radical Donates H•

Caption: Mechanism of DPPH radical scavenging by a phenolic antioxidant.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to 100 µL of the DPPH solution.

  • Controls: Include a blank (methanol only) and a positive control (e.g., Trolox or Ascorbic Acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Determine the EC₅₀ (the concentration of the compound that scavenges 50% of the DPPH radicals).

Enzyme Inhibition Screening

Rationale: Thyroid Peroxidase (TPO) is a key enzyme in thyroid hormone synthesis. Many phenolic compounds are known to inhibit TPO, and the presence of an iodine atom on the test compound makes this a particularly relevant target[11]. The assay measures the TPO-catalyzed oxidation of a substrate like guaiacol in the presence of hydrogen peroxide.

Experimental Protocol: Thyroid Peroxidase (TPO) Inhibition Assay

  • Reagents:

    • Phosphate buffer (pH 7.4)

    • Porcine TPO enzyme solution

    • Guaiacol solution (substrate)

    • Hydrogen peroxide (H₂O₂) solution

    • This compound dilutions

  • Assay Procedure (in 96-well plate):

    • Add 50 µL of buffer, 40 µL of the test compound dilution, 50 µL of guaiacol, and 20 µL of TPO enzyme solution to each well[11].

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of H₂O₂.

  • Data Acquisition: Immediately measure the change in absorbance at 470 nm over 3-5 minutes using a plate reader in kinetic mode. The rate of color formation is proportional to enzyme activity.

  • Controls: Use a known TPO inhibitor (e.g., propylthiouracil) as a positive control and a vehicle control (DMSO in buffer).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.

Table 2: Representative Data Summary for Tier 2 Screening

AssayTargetEndpointResult (Hypothetical)
AntioxidantDPPH RadicalEC₅₀45.8 µM
Enzyme InhibitionThyroid Peroxidase (TPO)IC₅₀12.3 µM

Interpretation and Future Directions

The preliminary screening data provides the first glimpse into the bioactivity profile of this compound.

  • Selective Toxicity: The hypothetical data in Table 1 suggests some selectivity, with the compound being more cytotoxic to a cancer cell line (HeLa) than a non-cancerous line (HEK293) and more active against Gram-positive bacteria than Gram-negative bacteria. This selectivity is a desirable trait for further development.

  • Mechanistic Clues: The antioxidant and enzyme inhibitory activities (Table 2) provide potential mechanisms of action that could explain the observed cytotoxicity or antimicrobial effects. For example, TPO inhibition is a specific and potent activity that could be pursued for thyroid-related disorders.

  • Next Steps: Promising results from this initial screen would warrant progression to more advanced studies, such as:

    • Mechanism of Action Studies: If cytotoxicity is observed, investigate the mode of cell death (apoptosis vs. necrosis), effects on the cell cycle, and involvement of reactive oxygen species (ROS)[12][13].

    • Expanded Profiling: Test against a broader panel of cancer cell lines or microbial strains, including drug-resistant variants.

    • In Vivo Models: If a strong and selective in vitro effect is confirmed, the next logical step would be to assess the compound's efficacy and safety in animal models.

This structured, in-depth guide provides a robust starting point for researchers and drug development professionals to efficiently and effectively conduct the preliminary biological screening of this compound, paving the way for its potential development as a therapeutic agent.

References

Methodological & Application

Application Notes & Protocols: Sonogashira Coupling of 5-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this reaction is prized for its mild conditions, functional group tolerance, and high yields, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4]

This guide provides a detailed protocol and in-depth scientific rationale for the Sonogashira coupling of a specific, functionally rich substrate: 5-Iodo-2-methylphenol. The presence of a highly reactive iodide, a potentially reactive phenolic hydroxyl group, and a methyl substituent presents a unique case study for optimizing this powerful transformation. We will explore both the classic copper-co-catalyzed method and the increasingly prevalent copper-free variants.

Core Concepts: The Engine of the Reaction

The Sonogashira reaction is traditionally powered by two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] Understanding this dual mechanism is critical for troubleshooting and adapting the protocol to new substrates.

  • The Palladium Cycle: The primary catalyst, a Pd(0) species, initiates the reaction by undergoing oxidative addition with the aryl iodide (this compound). This step forms a Pd(II) intermediate.[6][7]

  • The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.[8] This step is crucial as it activates the alkyne.

  • Transmetalation & Reductive Elimination: The key intersection of the cycles occurs during transmetalation, where the acetylide group is transferred from the copper to the palladium(II) complex. The resulting intermediate then undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6][7]

The Rise of Copper-Free Sonogashira

A significant drawback of the traditional method is the copper-catalyzed homocoupling of the alkyne substrate, known as Glaser coupling, which forms undesired diynes.[1][9] This side reaction is particularly problematic under aerobic conditions.[10] To circumvent this, copper-free Sonogashira protocols have been developed.[2][9][11][12] These methods often rely on more electron-rich and sterically bulky phosphine ligands to facilitate the catalytic cycle without the need for a copper co-catalyst, or use alternative bases and solvents.[12][13]

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)(I)L₂ pd0->pd_intermediate Oxidative Addition (Ar-I) product_complex Ar-Pd(II)(C≡CR)L₂ pd_intermediate->product_complex Transmetalation product_complex->pd0 Reductive Elimination (Ar-C≡CR) cu_halide CuI cu_acetylide Cu-C≡CR cu_halide->cu_acetylide Complexation cu_acetylide->pd_intermediate Transfers Acetylide alkyne H-C≡CR alkyne->cu_acetylide Deprotonation (Base)

Caption: The interconnected Palladium and Copper catalytic cycles in a classic Sonogashira coupling.

Experimental Design for this compound

Substrate-Specific Considerations
  • Aryl Halide Reactivity: The choice of an aryl iodide is strategic. The C-I bond is the weakest among aryl halides, making it highly susceptible to oxidative addition by the palladium catalyst. This high reactivity often allows for milder reaction conditions (e.g., room temperature) compared to aryl bromides or chlorides.[1][14]

  • The Phenolic Group: The free hydroxyl (-OH) group on the phenol does not typically require protection for Sonogashira couplings.[5] The reaction is generally tolerant of acidic protons on functional groups. However, the choice of base is important; a strong, non-nucleophilic amine base is sufficient to deprotonate the alkyne without significantly affecting the phenol.

  • Catalyst Selection:

    • Palladium Source: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is an excellent choice. It is an air-stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species by the amine base or phosphine ligands.[1][8]

    • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, used in catalytic amounts to generate the copper acetylide.[8]

    • Ligands: Triphenylphosphine (PPh₃), provided by the palladium precatalyst, is a robust and common ligand. For more challenging substrates or in copper-free systems, more electron-rich or sterically bulky phosphines can enhance catalytic activity.[13]

  • Base and Solvent System:

    • Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPEA) serves two purposes: it deprotonates the terminal alkyne and neutralizes the hydrogen iodide (HI) formed during the catalytic cycle.[15]

    • Solvent: Anhydrous, degassed solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal for dissolving the reactants and maintaining an inert atmosphere.[6]

Detailed Experimental Protocol

This protocol outlines a general procedure for the copper-co-catalyzed Sonogashira coupling of this compound.

Materials and Equipment
Reagent/MaterialPurpose
This compoundAryl halide starting material
Terminal Alkyne (e.g., Phenylacetylene)Coupling partner
PdCl₂(PPh₃)₂Palladium precatalyst
Copper(I) Iodide (CuI)Co-catalyst
Triethylamine (TEA) or DIPEABase and co-solvent
Anhydrous Tetrahydrofuran (THF)Reaction solvent
Ethyl acetate, HexanesSolvents for workup and chromatography
Saturated aq. NH₄Cl solutionQuenching agent
Brine (Saturated aq. NaCl)Washing agent
Anhydrous MgSO₄ or Na₂SO₄Drying agent
Silica GelStationary phase for column chromatography
Schlenk flask or oven-dried round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor mixing
Inert gas line (Nitrogen or Argon)To maintain an oxygen-free atmosphere
Syringes and needlesFor transfer of liquids
TLC platesFor reaction monitoring
Quantitative Protocol Summary
ComponentMolar Eq.Mol %Typical Amount (for 1 mmol scale)
This compound1.0-234 mg
Terminal Alkyne1.1 - 1.2-1.1 - 1.2 mmol
PdCl₂(PPh₃)₂0.022 mol %14 mg
CuI0.044 mol %7.6 mg
Triethylamine (TEA)2.0 - 3.0-0.28 - 0.42 mL
Anhydrous THF--5 - 10 mL
Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere is Crucial):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

    • Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[6] An inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[1]

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add anhydrous, degassed THF (5-10 mL) via syringe to dissolve the solids.

    • Sequentially add degassed triethylamine (2.0-3.0 eq) and the terminal alkyne (1.1 eq) via syringe. A slight excess of the alkyne ensures the complete consumption of the more valuable aryl iodide.

    • The reaction mixture will typically turn from a pale yellow to a darker, brownish color.

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture vigorously at room temperature. The high reactivity of the aryl iodide often makes heating unnecessary.[1][7]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, quench with a drop of water, and spot on a TLC plate, eluting with a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the this compound spot indicates reaction completion, typically within 2-6 hours.

  • Workup and Purification:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel.[16] Elute with a gradient of ethyl acetate in hexanes to isolate the pure 5-(alkynyl)-2-methylphenol product.

Workflow Visualization

Caption: General workflow for the Sonogashira coupling of this compound.

Troubleshooting Common Issues

  • Low or No Yield:

    • Cause: Inactive catalyst or presence of oxygen.

    • Solution: Ensure the palladium catalyst is from a reliable source. Use freshly distilled and thoroughly degassed solvents and reagents. Ensure the inert atmosphere setup is flawless.

  • Significant Homocoupling (Diyne Formation):

    • Cause: Presence of oxygen, promoting the Glaser coupling side reaction.[10]

    • Solution: Improve the degassing procedure for all liquids. Maintain a slight positive pressure of inert gas throughout the reaction. Alternatively, switch to a copper-free protocol.[11][12]

  • Reaction Stalls:

    • Cause: The reaction may require mild heating if the terminal alkyne is particularly bulky or electron-poor.

    • Solution: Gently warm the reaction mixture to 40-50 °C and continue to monitor by TLC.

References

Application Note & Protocol: High-Efficiency Heck Reaction Conditions for the Synthesis of Substituted Cinnamic Acid Derivatives from 5-Iodo-2-methylphenol and Acrylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the palladium-catalyzed Heck reaction, focusing on the coupling of 5-iodo-2-methylphenol with acrylate esters. The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This protocol has been specifically designed to address the unique challenges and opportunities presented by the electron-rich and sterically hindered this compound substrate. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step experimental protocols, and offer expert insights into process optimization and troubleshooting. The ultimate goal is to equip researchers with a robust and reproducible methodology for the synthesis of valuable substituted cinnamic acid derivatives, which are key intermediates in pharmaceutical and materials science.

Introduction: The Strategic Importance of the Heck Reaction

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, has revolutionized the synthesis of complex organic molecules.[3][4] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[4][5] The reaction's broad applicability stems from its ability to create substituted alkenes, a structural motif prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][3]

The coupling of this compound with acrylates is of particular interest as it provides a direct route to substituted hydroxycinnamic acid derivatives. These compounds are valuable precursors for a variety of biologically active molecules and functional polymers. The presence of the phenolic hydroxyl group and the ortho-methyl group on the aryl iodide introduces specific electronic and steric factors that must be carefully considered to achieve optimal reaction outcomes.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The widely accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[4][6]

The key steps are as follows:

  • Catalyst Activation: Many Heck reactions commence with a Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species.[7][8] Phosphine ligands can facilitate this reduction.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step, with the reactivity of the halide following the trend I > Br > Cl.[6]

  • Alkene Coordination and Migratory Insertion: The acrylate ester coordinates to the palladium center. Subsequently, the aryl group migrates to one of the alkene carbons, forming a new carbon-carbon bond. With electron-deficient alkenes like acrylates, this addition occurs with high regioselectivity.[6]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a hydrido-palladium complex.[6] This step is stereospecific and typically leads to the formation of the more stable trans (E) isomer.[6]

  • Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the hydrogen halide (HI) generated from the hydrido-palladium complex, thereby regenerating the active Pd(0) catalyst and completing the catalytic cycle.[2][6]

Heck_Reaction_Mechanism cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene PdII_Alkene [Ar-Pd(II)(Alkene)(L)₂]⁺I⁻ Coord->PdII_Alkene MigIns Migratory Insertion PdII_Alkene->MigIns PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-I(L)₂ MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_Hydrido H-Pd(II)-I(L)₂ BetaElim->PdII_Hydrido Product RedElim Reductive Elimination (+ Base) PdII_Hydrido->RedElim Base-H⁺ I⁻ RedElim->Pd0

Figure 1: The catalytic cycle of the Heck reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Heck reaction between this compound and methyl acrylate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Methyl Acrylate≥99%, contains MEHQ as inhibitorCommercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Tri(o-tolyl)phosphine (P(o-tol)₃)≥98%Commercially AvailableAir-sensitive ligand.
Triethylamine (Et₃N)≥99.5%, anhydrousCommercially AvailableUse freshly distilled.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating capabilities

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Syringes and needles for liquid transfers

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Reaction Setup and Procedure

Heck_Workflow start Start: Prepare Glassware reagents Add solid reagents: This compound Pd(OAc)₂ P(o-tol)₃ start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert solvents Add anhydrous DMF and Triethylamine via syringe inert->solvents acrylate Add Methyl Acrylate via syringe solvents->acrylate heat Heat to 100 °C with stirring acrylate->heat monitor Monitor reaction by TLC heat->monitor workup Cool, dilute with EtOAc, and perform aqueous workup monitor->workup Upon completion purify Dry organic layer, concentrate, and purify by column chromatography workup->purify end End: Characterize Product purify->end

Figure 2: Experimental workflow for the Heck reaction.

Step-by-Step Protocol:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 234 mg), palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) and triethylamine (1.5 mmol, 0.21 mL) via syringe.

  • Acrylate Addition: Add methyl acrylate (1.2 mmol, 0.11 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the starting aryl iodide is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 15 mL), followed by saturated sodium bicarbonate solution (15 mL), and finally brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted methyl cinnamate.

Optimization and Key Considerations

Achieving high yields and selectivity in the Heck reaction often requires careful optimization of several parameters. The choice of catalyst, ligand, base, and solvent can have a profound impact on the reaction's efficiency.

ParameterVariationRationale and Expected Outcome
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a pre-formed Pd(0) source, potentially leading to faster initiation. PdCl₂(PPh₃)₂ is another stable Pd(II) precatalyst.
Ligand Triphenylphosphine (PPh₃), Bulky Biarylphosphines (e.g., XPhos, SPhos)PPh₃ is a standard, cost-effective ligand.[9] Bulky, electron-rich phosphines can enhance the rate of oxidative addition, particularly for less reactive aryl halides, and promote reductive elimination.[1]
Base K₂CO₃, Cs₂CO₃, NaOAcInorganic bases like potassium carbonate can be effective, especially in polar solvents.[10] The choice of base can influence catalyst stability and side reactions.
Solvent Acetonitrile (MeCN), Dioxane, TolueneThe solvent affects the solubility of reagents and catalyst stability. Polar aprotic solvents like DMF and MeCN are commonly used and often give good results.[11]
Temperature 80-120 °CHigher temperatures generally increase the reaction rate but can also lead to catalyst decomposition ("palladium black" formation) or side reactions.[10][12] An optimal temperature balances reaction rate and catalyst stability.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature.Ensure the palladium precatalyst is of good quality and the phosphine ligand has not oxidized.[7] Rigorously exclude oxygen from the reaction.[12] Gradually increase the reaction temperature, but monitor for catalyst decomposition.
Formation of Palladium Black Catalyst decomposition at high temperature; Incorrect palladium-to-ligand ratio.Lower the reaction temperature.[12] Ensure an appropriate excess of the phosphine ligand is used to stabilize the Pd(0) species.[13]
Side Product Formation Homocoupling of the aryl iodide; Reduction of the aryl iodide.Optimize the ligand and base. Sometimes, homocoupling can be suppressed by using a different ligand.[7] Ensure the reaction is not running for an unnecessarily long time.
Low Yield of trans Isomer Isomerization of the product.The Heck reaction is typically highly selective for the trans product.[14] If significant amounts of the cis isomer are observed, re-evaluate the reaction conditions, as this is an unusual outcome.

References

Application Notes and Protocols for Researchers in Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Benzofuran Derivatives from 5-Iodo-2-methylphenol

Abstract

Benzofuran derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1][2][3] This guide provides a comprehensive, in-depth protocol for the synthesis of substituted benzofurans, utilizing this compound as a versatile starting material. We will focus on the highly efficient and broadly applicable one-pot tandem Sonogashira coupling and intramolecular cyclization reaction. This document is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles, rationale for experimental choices, and critical troubleshooting insights to ensure reproducible and high-yield syntheses.

The Strategic Approach: Tandem Sonogashira Coupling and Cyclization

The synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes is most effectively achieved through a one-pot reaction that combines a palladium-catalyzed Sonogashira cross-coupling with a subsequent intramolecular cyclization (heteroannulation).[4][5] This tandem strategy is prized for its operational simplicity, high atom economy, and tolerance of a wide range of functional groups, making it a powerful tool for generating diverse compound libraries.[6][7]

Mechanistic Rationale

The overall transformation proceeds through two key catalytic cycles that seamlessly merge in a single reaction vessel.

  • Sonogashira Coupling: The process begins with the palladium-catalyzed coupling of this compound with a terminal alkyne. This classic cross-coupling reaction, typically co-catalyzed by a copper(I) salt, forms a crucial C-C bond, yielding a 2-alkynylphenol intermediate.[8]

  • Intramolecular 5-endo-dig Cyclization: The generated 2-alkynylphenol intermediate, under the influence of the base and heat, undergoes a nucleophilic attack by the phenolic oxygen onto the alkyne's internal carbon. This ring-closing step, a 5-endo-dig cyclization, forms the furan ring and, after proton transfer, yields the final benzofuran derivative.

The synergy of these steps in a one-pot protocol avoids the need to isolate the often unstable 2-alkynylphenol intermediate, thereby improving overall efficiency and yield.[9]

Mechanistic Workflow Diagram

Sonogashira_Cyclization_Mechanism SM This compound + Terminal Alkyne Cat_Cycle Pd(0)/Cu(I) Catalytic Cycle (Sonogashira Coupling) SM->Cat_Cycle Reagents Intermediate 2-Alkynylphenol Intermediate Cat_Cycle->Intermediate C-C Bond Formation Cyclization Base-Mediated 5-endo-dig Cyclization Intermediate->Cyclization Product Substituted Benzofuran Derivative Cyclization->Product C-O Bond Formation (Ring Closure)

Caption: General mechanism for benzofuran synthesis.

Protocol: Palladium/Copper-Catalyzed Synthesis of 7-Iodo-5-methyl-2-phenylbenzofuran

This protocol details the synthesis of a representative 2-arylbenzofuran derivative. The choice of catalyst, base, and solvent is critical for success. We utilize a standard Pd(PPh₃)₂Cl₂/CuI system, which has proven robust for this transformation.[8] Triethylamine (TEA) serves as both the base and a solvent, though other solvents like DMF can also be effective.[4]

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound248.041.0248 mg1.0
Phenylacetylene102.141.2131 µL1.2
Pd(PPh₃)₂Cl₂701.900.0321 mg0.03
Copper(I) Iodide (CuI)190.450.0611.4 mg0.06
Triethylamine (TEA)101.19-5.0 mLSolvent/Base
Argon (or Nitrogen)---Inert Gas

Experimental Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. Add reagents to pressure tube: - this compound - Pd(PPh₃)₂Cl₂ - CuI p2 2. Seal tube, evacuate, and backfill with Argon (3x) p1->p2 r1 3. Add TEA and Phenylacetylene via syringe p2->r1 Inject r2 4. Heat reaction at 80-100 °C with stirring r1->r2 r3 5. Monitor progress by TLC until starting material is consumed r2->r3 w1 6. Cool to RT, dilute with EtOAc r3->w1 Complete w2 7. Filter through Celite, wash with EtOAc w1->w2 w3 8. Wash combined organics with H₂O, brine w2->w3 w4 9. Dry (Na₂SO₄), filter, and concentrate w3->w4 w5 10. Purify by flash column chromatography w4->w5

Caption: Step-by-step experimental workflow.

Detailed Step-by-Step Procedure
  • Vessel Preparation: To a 10 mL oven-dried pressure tube equipped with a magnetic stir bar, add this compound (248 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (21 mg, 0.03 mmol), and copper(I) iodide (11.4 mg, 0.06 mmol).

  • Inert Atmosphere: Seal the tube with a Teflon screw cap. Evacuate the tube and backfill with dry argon gas. Repeat this cycle two more times to ensure a completely inert atmosphere.

  • Reagent Addition: Through the septum, add degassed triethylamine (5.0 mL) followed by phenylacetylene (131 µL, 1.2 mmol) using a syringe.

  • Reaction Conditions: Place the sealed tube in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 6-12 hours.

    • Expert Insight: The reaction temperature is a critical parameter. Temperatures below 80 °C may lead to incomplete reaction, while excessively high temperatures can cause catalyst degradation or side product formation. Microwave irradiation can significantly shorten reaction times to 15-30 minutes and is a viable alternative.[9]

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the this compound spot indicates the reaction is nearing completion.

  • Work-up: Once the reaction is complete, allow the tube to cool to room temperature. Dilute the dark mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the catalyst residues and salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Combine the organic filtrates and transfer them to a separatory funnel. Wash the organic layer sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 0% to 5% EtOAc) to afford the pure 7-Iodo-5-methyl-2-phenylbenzofuran as a solid.

Substrate Scope & Data Presentation

The described protocol is versatile and can be applied to a variety of terminal alkynes to generate a diverse library of 2-substituted benzofuran derivatives. The electronic nature of the substituent on the alkyne can influence reaction times and yields.

EntryAlkyne Substrate (R)Typical ConditionsExpected Yield (%)Notes
1PhenylPd(PPh₃)₂Cl₂ (3%), CuI (6%), TEA, 90 °C, 8h85-95%Electron-neutral aryl alkynes generally provide excellent yields.
24-MethoxyphenylPd(PPh₃)₂Cl₂ (3%), CuI (6%), TEA, 90 °C, 6h90-98%Electron-donating groups on the aryl ring can accelerate the reaction.
34-NitrophenylPd(PPh₃)₂Cl₂ (3%), CuI (6%), TEA, 100 °C, 12h70-80%Electron-withdrawing groups may require slightly higher temperatures and longer reaction times.
41-Hexyne (n-Butyl)Pd(PPh₃)₂Cl₂ (3%), CuI (6%), TEA, 80 °C, 10h75-85%Aliphatic alkynes are also suitable substrates for this transformation.
5TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3%), CuI (6%), TEA, 80 °C, 12h65-75%The TMS group can be cleaved in situ or post-synthesis to yield the 2-ethynylbenzofuran.

Trustworthiness: Troubleshooting and Protocol Validation

A robust protocol must be self-validating. Understanding potential side reactions and how to mitigate them is key to achieving consistent results.

  • Issue: Low Yield / Incomplete Reaction

    • Cause: Inactive catalyst, insufficient heat, or poor quality of reagents (especially the base and solvent).

    • Solution: Ensure catalysts are stored properly under an inert atmosphere. Use freshly distilled and degassed solvents and base. Confirm the reaction temperature is maintained.

  • Issue: Formation of Alkyne Homocoupling Product (Diyne)

    • Cause: This is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen or an incorrect Pd/Cu ratio.[9]

    • Solution: Maintain a strictly inert atmosphere throughout the setup and reaction. Ensure reagents are properly degassed. Using a slight excess of the alkyne can sometimes suppress this side reaction.

  • Reaction Monitoring: TLC is the primary method for monitoring. The intermediate 2-alkynylphenol may sometimes be visible as a transient spot. A successful reaction is characterized by the clean conversion of the starting phenol to a new, less polar product spot (the benzofuran). For more complex mixtures, GC-MS analysis of an aliquot can confirm the mass of the desired product.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of benzofuran derivatives starting from this compound. The one-pot tandem Sonogashira coupling/cyclization is a highly reliable and versatile method for accessing a wide range of 2-substituted benzofurans. By understanding the underlying mechanism and paying close attention to experimental parameters such as atmosphere, temperature, and reagent quality, researchers can confidently apply this methodology to accelerate the discovery of novel, biologically active molecules for drug development programs.

References

Application Notes & Protocols: 5-Iodo-2-methylphenol as a Versatile Building Block in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Iodo-2-methylphenol is a highly functionalized aromatic building block poised for significant application in medicinal chemistry and drug discovery. Its structure, featuring an ortho-methyl group, a phenolic hydroxyl, and an iodine atom at the meta-position to the hydroxyl, offers three distinct points for chemical modification. The presence of the iodo-substituent, in particular, unlocks access to a powerful suite of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the key synthetic transformations involving this compound and delivers detailed, field-proven protocols for its application in the synthesis of bioactive molecules, including precursors for anti-inflammatory agents and novel fungicides.

Introduction: The Strategic Value of this compound

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of target molecules. This compound (CAS No: 183803-06-7) emerges as a valuable precursor due to the orthogonal reactivity of its functional groups.[1][2] The aryl iodide is a premier coupling handle for transition-metal-catalyzed reactions, while the phenolic hydroxyl group allows for classical modifications such as etherification and esterification. This dual reactivity enables both core scaffold construction and subsequent library diversification.

The molecular frameworks accessible from this intermediate, such as substituted biphenyls, diaryl amines, and aryl alkynes, are prevalent in a vast number of pharmacologically active compounds.[3][4] Biphenyl moieties are key structures in numerous anti-inflammatory drugs, while the arylamine scaffold is central to many kinase inhibitors and other therapeutic agents.[3][5] This document serves as a technical guide for researchers, elucidating the primary applications of this compound and providing robust protocols to facilitate its use in the laboratory.

Core Synthetic Transformations and Applications

The true synthetic power of this compound is realized through modern cross-coupling chemistry. The carbon-iodine bond is highly reactive towards oxidative addition to Pd(0) catalysts, making it an ideal substrate for a range of transformations under relatively mild conditions.

C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most important transformation for this compound, enabling the synthesis of 4-hydroxy-3-methylbiphenyl derivatives. These structures are integral to various bioactive compounds, including potential anti-inflammatory agents and antimicrobial compounds.[3][4][6]

Causality Behind the Choice: The reaction is favored in pharmaceutical development for its mild conditions, tolerance of diverse functional groups (including the free phenol), and the general commercial availability and stability of boronic acid coupling partners.[7][8] The mechanism proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L2 (Active Catalyst) oa_complex Ar-Pd(II)-I(L2) (Oxidative Addition Complex) pd0->oa_complex reagents This compound (Ar-I) reagents->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-Ar'(L2) (Transmetalation Complex) oa_complex->trans_complex Transmetalation oa_complex->trans_complex boronic Aryl Boronic Acid (Ar'-B(OH)2) + Base boronic->trans_complex trans_complex->pd0 Reductive Elimination trans_complex->pd0 product 4-Hydroxy-3-methylbiphenyl (Ar-Ar') trans_complex->product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a direct route to synthesize N-aryl derivatives from this compound, forming substituted 4-amino-2-methylphenols. This transformation is a cornerstone of modern medicinal chemistry, replacing harsher classical methods for C-N bond formation.[5][9] These products are valuable intermediates for synthesizing kinase inhibitors, fungicides, and other nitrogen-containing bioactive molecules.[10][11]

Causality Behind the Choice: This palladium-catalyzed reaction is highly versatile, allowing the coupling of aryl iodides with a wide array of primary and secondary amines, anilines, and even ammonia equivalents.[12] The choice of ligand is critical and is often tailored to the steric and electronic properties of the coupling partners to ensure efficient catalysis.[13] The mechanism is analogous to other cross-coupling reactions, involving oxidative addition of the aryl iodide, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond.[9][14]

Buchwald_Hartwig_Cycle cluster_cycle pd0 Pd(0)L2 (Active Catalyst) oa_complex Ar-Pd(II)-I(L2) (Oxidative Addition Complex) pd0->oa_complex reagents This compound (Ar-I) reagents->oa_complex Oxidative Addition amido_complex [Ar-Pd(II)-NR2(L2)] (Amido Complex) oa_complex->amido_complex Amine Coordination & Deprotonation oa_complex->amido_complex amine Amine (R2NH) + Base amine->amido_complex amido_complex->pd0 Reductive Elimination amido_complex->pd0 product 4-Amino-2-methylphenol (Ar-NR2) amido_complex->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

C-C (Alkynyl) Bond Formation: Sonogashira Coupling

The Sonogashira coupling enables the reaction of this compound with terminal alkynes to yield 4-hydroxy-3-methylphenylacetylene derivatives.[15] This reaction is exceptionally useful for introducing a rigid alkyne linker into a molecule, a common strategy in the design of enzyme inhibitors and molecular probes.[16]

Causality Behind the Choice: The reaction typically employs a dual catalytic system of palladium and copper(I) iodide.[17] The palladium catalyst activates the aryl iodide, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step.[18][19] The reaction is valued for its reliability and efficiency in forming C(sp²)-C(sp) bonds.[15]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methylphenylboronic Acid

Principle: This protocol details the synthesis of 4'-methyl-[1,1'-biphenyl]-4-ol, a key scaffold in various bioactive molecules, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][20]

Experimental_Workflow setup 1. Reagent Setup - Add solids to Schlenk flask - this compound - Boronic Acid, Catalyst, Base inert 2. Inert Atmosphere - Evacuate and backfill  with Argon/Nitrogen (3x) setup->inert solvent 3. Solvent Addition - Add degassed solvents via syringe inert->solvent reaction 4. Reaction - Heat to specified temperature - Monitor by TLC or LC-MS solvent->reaction workup 5. Workup & Extraction - Cool to RT, dilute - Aqueous wash, phase separation reaction->workup purify 6. Purification - Dry organic layer - Concentrate solvent - Column Chromatography workup->purify characterize 7. Characterization - Obtain final product - NMR, MS analysis purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Materials and Reagents:

Reagent CAS No. MW Amount (mmol) Equiv.
This compound 183803-06-7 234.04 1.0 1.0
4-Methylphenylboronic acid 5720-05-8 135.96 1.2 1.2
Pd(PPh₃)₄ 14221-01-3 1155.56 0.03 0.03
Potassium Carbonate (K₂CO₃) 584-08-7 138.21 2.0 2.0
1,4-Dioxane (degassed) 123-91-1 - 8 mL -

| Water (degassed) | 7732-18-5 | - | 2 mL | - |

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (234 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).[21]

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the this compound starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH ~2-3 with 1M HCl to ensure the phenolic product is in the organic layer.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure biphenyl product.

Safety Precautions:

  • Palladium compounds are toxic and should be handled in a well-ventilated fume hood.

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Principle: This protocol describes the synthesis of 4-(4-hydroxy-3-methylphenyl)morpholine, an arylamine derivative, using a palladium-catalyzed C-N cross-coupling reaction.[14] This method is highly efficient for creating arylpiperazines, aryl-morpholines, and other cyclic and acyclic arylamines.[13]

Materials and Reagents:

Reagent CAS No. MW Amount (mmol) Equiv.
This compound 183803-06-7 234.04 1.0 1.0
Morpholine 110-91-8 87.12 1.2 1.2
Pd₂(dba)₃ 51364-51-3 915.72 0.01 0.02 (Pd)
XPhos 564483-18-7 476.62 0.04 0.04
Sodium tert-butoxide (NaOtBu) 865-48-5 96.10 1.4 1.4

| Toluene (anhydrous) | 108-88-3 | - | 10 mL | - |

Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add this compound (234 mg, 1.0 mmol) to the tube.

  • Seal the tube with a septum, and add anhydrous toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 18-24 hours.

  • Monitoring: Track the reaction's progress by LC-MS to confirm the formation of the desired product mass and consumption of starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench by adding water (15 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the target arylamine.

Safety Precautions:

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.[14]

  • Toluene is a flammable and volatile solvent.[14]

  • Work in a well-ventilated fume hood and wear appropriate PPE.

Application in Bioactive Compound Synthesis

The strategic application of these protocols allows for the rapid generation of molecular libraries for screening. For instance, the biphenyl scaffold is a known pharmacophore for anti-inflammatory activity, often associated with the inhibition of cyclooxygenase (COX) enzymes. The arylamine motif is critical for developing novel fungicides, where it can be a key part of molecules that inhibit enzymes like succinate dehydrogenase.[22]

Hypothetical Library Synthesis Data:

The following table represents hypothetical data from a small library synthesis campaign using the Suzuki coupling protocol to explore structure-activity relationships (SAR).

EntryBoronic Acid PartnerProduct StructureExpected Yield (%)Biological Target
1Phenylboronic acid4-hydroxy-3-methyl-[1,1'-biphenyl]85-95%General Scaffold
24-Fluorophenylboronic acid4'-fluoro-4-hydroxy-3-methyl-[1,1'-biphenyl]80-90%Anti-proliferative[23]
33-Pyridinylboronic acid4-hydroxy-3-methyl-3'-(pyridin-3-yl)-[1,1'-biphenyl]70-85%Kinase Inhibitor
44-(Trifluoromethyl)phenylboronic acid4-hydroxy-3-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]75-88%Anti-inflammatory[24]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Use a fresh bottle of catalyst or a pre-catalyst. Ensure rigorous degassing of solvents and proper inert atmosphere technique.[21] Use anhydrous solvents where specified.
Homocoupling of Boronic Acid (Suzuki) Reaction temperature too high; Presence of oxygen.Lower the reaction temperature. Ensure the system is strictly anaerobic. Consider using a different palladium source (e.g., a pre-formed Pd(0) catalyst).[21]
Protodehalogenation (Loss of Iodine) Presence of water or protic impurities; Side reaction pathway.Ensure starting materials and solvents are dry. For Buchwald-Hartwig, ensure the base is strong and non-nucleophilic.
Difficult Purification Co-elution of product with byproducts or ligands.Optimize chromatography conditions (try different solvent systems or gradients). If triphenylphosphine from Pd(PPh₃)₄ is an issue, an oxidative workup can convert it to the more polar phosphine oxide.

Conclusion

This compound is a versatile and powerful building block for the synthesis of diverse and complex bioactive molecules. Its utility is primarily unlocked through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and insights provided in this guide offer a robust framework for researchers to leverage this reagent in drug discovery and medicinal chemistry programs, enabling the efficient construction of novel compounds with significant therapeutic potential.

References

large-scale synthesis of substituted phenols from 5-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Large-Scale Synthesis of Substituted Phenols from 5-Iodo-2-methylphenol

Introduction: The Strategic Importance of Substituted Phenols

Substituted phenols are fundamental structural motifs in a vast array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced polymers.[1][2] Their utility stems from the tunable electronic and steric properties conferred by the aromatic ring's substituents, which profoundly influences biological activity and material characteristics. The synthesis of these compounds with precise regiochemical control is therefore a critical endeavor for chemists in research and industrial settings.[2]

This compound serves as an exceptionally versatile starting material for this purpose. The presence of an iodine atom provides a highly reactive handle for modern cross-coupling reactions, following the general reactivity trend for aryl halides: I > Br > OTf > Cl.[3] This high reactivity allows for the efficient and selective formation of new carbon-carbon (C-C) and carbon-heteroatom (C-O, C-N) bonds under relatively mild conditions.

This guide provides detailed protocols and technical insights for the large-scale synthesis of two major classes of substituted phenols derived from this compound: biaryl phenols via Suzuki-Miyaura coupling and diaryl ethers via Buchwald-Hartwig C-O coupling. A discussion of the classical Ullmann condensation is also included to provide a comprehensive overview. The protocols are designed for scalability, emphasizing safety, efficiency, and analytical validation.

PART 1: Critical Safety and Handling of this compound

Before commencing any synthetic work, a thorough understanding of the hazards associated with the starting materials is imperative. This compound is a hazardous substance that requires careful handling.

1.1 Hazard Profile

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

1.2 Personal Protective Equipment (PPE) and Handling

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[6]

  • Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile) and wear a lab coat. Wash hands thoroughly after handling.[6]

  • Respiratory Protection: For large-scale operations where dust generation is likely, a NIOSH-approved respirator may be necessary.

1.3 First Aid and Spill Management

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[6]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

  • Spills: Evacuate the area. Use an inert absorbent material to clean up the spill and dispose of it as hazardous waste. Avoid dust formation.[6]

1.4 Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[5]

PART 2: Synthesis of Biaryl Phenols via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for creating biaryl structures. Its scalability and tolerance of a wide range of functional groups make it a preferred method in industrial drug development.[7]

2.1 Reaction Principle

This reaction involves the palladium-catalyzed cross-coupling of this compound with an arylboronic acid or ester in the presence of a base.[8] The catalytic cycle involves three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8][9]

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex L₂Pd(II)(Ar)I pd0->oxidative_addition Oxidative Addition transmetalation_complex Transmetalation Complex L₂Pd(II)(Ar)(Ar') oxidative_addition->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Biaryl Phenol) transmetalation_complex->product start Ar-I (this compound) start->oxidative_addition boronic Ar'-B(OR)₂ + Base boronic->transmetalation_complex regen Regenerated Pd(0)L₂

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

2.2 Protocol: Gram-Scale Synthesis of 5-(4-methoxyphenyl)-2-methylphenol

This protocol details the coupling of this compound with 4-methoxyphenylboronic acid.

Table 1: Reagents and Materials

Reagent/Material M.W. ( g/mol ) Amount (g) Moles (mmol) Equiv.
This compound 234.03 23.4 100 1.0
4-Methoxyphenylboronic acid 151.96 18.2 120 1.2
Palladium(II) Acetate (Pd(OAc)₂) 224.50 0.112 0.5 0.005 (0.5 mol%)
XPhos 476.65 0.572 1.2 0.012 (1.2 mol%)
Potassium Phosphate (K₃PO₄) 212.27 63.7 300 3.0
Toluene - 400 mL - -

| Water | - | 40 mL | - | - |

Experimental Procedure:

  • Reactor Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add this compound (23.4 g, 100 mmol), 4-methoxyphenylboronic acid (18.2 g, 120 mmol), and potassium phosphate (63.7 g, 300 mmol).

  • Catalyst Preparation: In a separate flask, dissolve Pd(OAc)₂ (112 mg, 0.5 mmol) and XPhos (572 mg, 1.2 mmol) in 50 mL of toluene. Stir for 10 minutes under nitrogen until a homogeneous solution is formed.

  • Inerting the Reactor: Seal the main reactor and evacuate and backfill with nitrogen three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.[3]

  • Reaction Initiation: Add toluene (350 mL) and water (40 mL) to the main reactor. Begin vigorous stirring. Add the prepared catalyst solution via cannula.

  • Heating and Monitoring: Heat the reaction mixture to 90 °C. The choice of a strong, somewhat soluble base like K₃PO₄ is effective for this transformation.[3][10] Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11][12] The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 200 mL of ethyl acetate and 200 mL of water. Stir for 15 minutes.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

    • Combine the organic layers and wash with 1 M HCl (100 mL) to remove excess base, followed by brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: For large-scale purification, recrystallization is often preferred over chromatography. Dissolve the crude solid in a minimal amount of hot toluene and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Filter the solid product, wash with cold hexanes, and dry under vacuum. Expected yield: 80-95%.

PART 3: Synthesis of Diaryl Ethers via Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig C-O coupling is a highly efficient palladium-catalyzed method for forming diaryl ether bonds, serving as a modern, milder alternative to the classical Ullmann condensation.[13]

3.1 Reaction Principle

This reaction couples an aryl halide (in this case, this compound) with a phenol in the presence of a palladium catalyst, a specialized phosphine ligand, and a base. The use of bulky, electron-rich biarylphosphine ligands is crucial for promoting the C-O reductive elimination step, which is often challenging.[14][15]

Buchwald_Hartwig_CO_Cycle Buchwald-Hartwig C-O Coupling Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition Complex LPd(II)(Ar)I pd0->oxidative_addition Oxidative Addition alkoxide_complex Alkoxide Complex LPd(II)(Ar)(OAr') oxidative_addition->alkoxide_complex Ligand Exchange/ Deprotonation alkoxide_complex->pd0 Reductive Elimination product Ar-O-Ar' (Diaryl Ether) alkoxide_complex->product start Ar-I (this compound) start->oxidative_addition phenol Ar'-OH + Base phenol->alkoxide_complex

Caption: The catalytic cycle for Buchwald-Hartwig C-O coupling.

3.2 Protocol: Gram-Scale Synthesis of 2-methyl-5-phenoxyphenol

Table 2: Reagents and Materials

Reagent/Material M.W. ( g/mol ) Amount (g) Moles (mmol) Equiv.
This compound 234.03 23.4 100 1.0
Phenol 94.11 11.3 120 1.2
[(cinnamyl)PdCl]₂ 516.28 0.516 1.0 (2 mol% Pd) 0.01
RuPhos 469.61 1.41 3.0 0.03
Cesium Carbonate (Cs₂CO₃) 325.82 48.9 150 1.5

| Toluene | - | 500 mL | - | - |

Experimental Procedure:

  • Reactor Setup: To a dry 1 L Schlenk flask equipped with a magnetic stir bar and reflux condenser, add cesium carbonate (48.9 g, 150 mmol), phenol (11.3 g, 120 mmol), and RuPhos (1.41 g, 3.0 mmol).

  • Inerting the Reactor: Seal the flask and evacuate and backfill with argon three times.

  • Reagent Addition: Add this compound (23.4 g, 100 mmol) and the palladium precatalyst [(cinnamyl)PdCl]₂ (516 mg, 1.0 mmol) to the flask under a positive pressure of argon.

  • Solvent and Heating: Add anhydrous toluene (500 mL) via cannula. Heat the mixture to 100 °C with vigorous stirring. Cesium carbonate is often used as the base in C-O couplings as it allows the reaction to proceed effectively in non-polar solvents like toluene.[14]

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature and dilute with 300 mL of ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 200 mL) and brine (200 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diaryl ether.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reactor Setup (Add Solids) inert 2. Inert Atmosphere (Evacuate & Backfill) setup->inert catalyst 3. Add Catalyst & Solvent inert->catalyst react 4. Heat & Stir catalyst->react monitor 5. Monitor Progress (TLC, GC-MS, LC-MS) react->monitor workup 6. Cool, Quench & Extract monitor->workup purify 7. Dry, Concentrate & Purify workup->purify product Final Product purify->product

Caption: A generalized experimental workflow for cross-coupling reactions.

PART 4: Alternative Route - The Ullmann Condensation

The Ullmann condensation is the classical method for forming diaryl ethers, involving a copper-promoted reaction between an aryl halide and a phenol.[16][17]

  • Traditional Conditions: Historically, this reaction required harsh conditions, such as high temperatures (>200 °C), polar aprotic solvents (e.g., DMF, NMP), and stoichiometric amounts of copper powder.[16]

  • Modern Protocols: Significant improvements have been made, including the use of soluble copper(I) salts (e.g., CuI) and the addition of ligands like 1,10-phenanthroline or N,N-dimethylglycine, which allow the reaction to proceed under much milder conditions (e.g., 90-120 °C).[14][16]

  • Applicability: While often superseded by palladium-catalyzed methods for broad applicability, modern Ullmann-type reactions can be cost-effective and highly efficient for specific substrate combinations, making them a viable option for large-scale industrial synthesis.[18][19]

PART 5: Summary and Route Comparison

The choice of synthetic route depends heavily on the desired final product, scale, cost considerations, and available equipment.

Table 3: Comparison of Synthetic Routes

Feature Suzuki-Miyaura Coupling Buchwald-Hartwig C-O Coupling Ullmann Condensation
Bond Formed C-C (Biaryl Phenols) C-O (Diaryl Ethers) C-O (Diaryl Ethers)
Catalyst Palladium Palladium Copper
Typical Temp. 60 - 110 °C 80 - 110 °C 100 - 220 °C
Pros Excellent functional group tolerance, mild conditions, readily available reagents.[1][20] High efficiency for C-O bonds, broad scope with modern ligands.[13][14] Low catalyst cost, well-established for certain applications.[19]

| Cons | Catalyst cost, potential for boronic acid homocoupling.[3] | Catalyst and ligand cost, can be sensitive to air and moisture.[21] | Often requires high temperatures, narrower substrate scope than Pd methods.[16] |

Conclusion

This compound is a powerful and versatile intermediate for the large-scale synthesis of a diverse range of substituted phenols. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, offer reliable, scalable, and high-yielding pathways to complex biaryl phenols and diaryl ethers, respectively. By understanding the principles behind these transformations and adhering to rigorous safety and analytical protocols, researchers can effectively leverage this key starting material to advance projects in drug discovery and materials science.

References

5-Iodo-2-methylphenol: A Versatile Synthon for the Construction of Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Building Block

In the intricate tapestry of natural product synthesis, the strategic selection of starting materials is paramount to the success and elegance of a synthetic route. 5-Iodo-2-methylphenol emerges as a particularly valuable, albeit underutilized, building block for the construction of complex molecular architectures. Its utility stems from the orthogonal reactivity of its three key functional components: the nucleophilic and directing phenolic hydroxyl group, the sterically influencing and electronically donating methyl group, and the versatile carbon-iodine bond, a prime handle for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic utility of this compound. We will delve into key transformations, offering not just protocols, but also the underlying strategic considerations and mechanistic principles that govern these reactions. By understanding the causality behind experimental choices, the synthetic chemist can harness the full potential of this versatile building block to forge complex natural product scaffolds and their analogues.

Core Synthetic Strategies & Applications

The synthetic prowess of this compound is most prominently displayed in its application in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than its bromide or chloride counterparts in oxidative addition to low-valent metal centers (e.g., Pd(0)), allowing for selective and efficient bond formation.

Biaryl Scaffolds via Suzuki-Miyaura Coupling: Accessing Magnolol and Honokiol Analogues

The biphenyl moiety is a privileged scaffold in a vast number of biologically active natural products.[1][2] Magnolol and honokiol, neolignans isolated from Magnolia species, are prime examples, exhibiting a range of pharmacological activities.[3][4][5][6][7] The synthesis of these and related biphenolic compounds often relies on the strategic coupling of two phenolic rings. This compound serves as an excellent precursor for one of these rings.

Strategic Considerations:

  • Phenolic Protection: The acidic proton of the hydroxyl group can interfere with the organometallic reagents used in the coupling and can also influence the catalytic cycle. Therefore, protection of the phenol is often a crucial first step. Common protecting groups for phenols include methyl ethers, benzyl ethers, or silyl ethers (e.g., TMS, TIPS).[8][9][10] The choice of protecting group is dictated by its stability to the coupling conditions and the ease of its removal in the final steps of the synthesis.

  • Ligand Selection: The choice of phosphine ligand is critical for an efficient Suzuki-Miyaura coupling. For electron-rich aryl iodides, such as a protected this compound, bulky and electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are often employed to promote the reductive elimination step and prevent catalyst decomposition.[11][12]

Workflow for Biaryl Synthesis using this compound:

G cluster_protection Step 1: Phenol Protection cluster_coupling Step 2: Suzuki-Miyaura Coupling cluster_deprotection Step 3: Deprotection p1 This compound p2 Protected this compound p1->p2 e.g., MeI, K2CO3 or BnBr, K2CO3 c1 Protected this compound c3 Protected Biaryl Product c1->c3 c2 Arylboronic Acid/Ester c2->c3 d1 Protected Biaryl Product catalyst Pd Catalyst (e.g., Pd(PPh3)4) Ligand (e.g., SPhos) Base (e.g., K2CO3) catalyst->c3 d2 Final Biaryl Natural Product Analogue d1->d2 e.g., BBr3 for methyl ether or H2, Pd/C for benzyl ether G cluster_reaction Sonogashira Coupling start This compound (Protected or Unprotected) product Aryl-Alkynyl Product start->product alkyne Terminal Alkyne alkyne->product catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et3N) catalyst->product G start Protected this compound intermediate ortho-Lithiated Intermediate start->intermediate s-BuLi, TMEDA, THF, -78 °C product 6-Substituted Product intermediate->product electrophile Electrophile (E+) electrophile->product

References

Application Notes & Protocols: Strategic Derivatization of the Phenolic Hydroxyl Group of 5-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Iodo-2-methylphenol is a key substituted phenol building block in synthetic and medicinal chemistry. Its strategic modification is crucial for developing novel pharmaceutical agents and functional materials. The phenolic hydroxyl group is a primary target for derivatization, as its conversion into ethers, esters, or silyl ethers can profoundly alter the molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding interactions. This guide provides an in-depth analysis of the chemical principles and detailed, field-proven protocols for the derivatization of the phenolic hydroxyl group of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Derivatizing this compound

Phenolic compounds are a cornerstone of drug discovery, exhibiting a wide array of biological activities such as antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] The modification of these structures is a fundamental strategy in medicinal chemistry to optimize lead compounds.[4][5] this compound, with its unique substitution pattern, offers a versatile scaffold for such optimization.

The derivatization of its phenolic hydroxyl group serves several key purposes:

  • Modulation of Bioavailability: Converting the polar hydroxyl group into a less polar ether or ester can enhance membrane permeability and oral absorption.

  • Metabolic Blocking: The hydroxyl group is a common site for phase II metabolic conjugation (e.g., glucuronidation). Masking this group can increase the compound's in vivo half-life.

  • Pro-drug Strategies: Ester derivatives can be designed to be stable until hydrolyzed by esterases in a target tissue, releasing the active phenolic parent drug.

  • Synthetic Handle: The hydroxyl group can be temporarily protected (e.g., as a silyl ether) to allow for selective reactions at other positions on the molecule, such as cross-coupling reactions at the iodo-substituted carbon.

This document details three primary, reliable strategies for the derivatization of this compound: O-Alkylation (Etherification) , O-Acylation (Esterification) , and O-Silylation (Protection) .

Foundational Chemical Principles

The reactivity of the hydroxyl group in this compound is governed by its weakly acidic nature.[6] Deprotonation with a suitable base generates the corresponding phenoxide ion, a significantly more potent nucleophile. This enhanced nucleophilicity is the cornerstone of the etherification and esterification reactions discussed.

The electronic effects of the ring substituents—the electron-donating methyl group and the electron-withdrawing iodo group—influence the acidity of the phenol and the reactivity of the aromatic ring. The hydroxyl group itself is a strongly activating, ortho- and para-directing substituent for electrophilic aromatic substitution, a property that is important to consider if further ring modifications are planned.[7][8][9][10]

Logical Workflow for Derivatization

The selection of a derivatization strategy depends on the ultimate goal of the synthesis. The following workflow illustrates the decision-making process.

G start Start: this compound goal Synthetic Goal? start->goal ether Stable Ether Derivative (Metabolic Stability, Lipophilicity) goal->ether Increase Stability? ester Labile Ester Derivative (Prodrug, Solubilization) goal->ester Create Prodrug? protect Temporary Protection (Further Synthesis) goal->protect Protect -OH Group? protocol1 Protocol 1: Williamson Ether Synthesis ether->protocol1 protocol2 Protocol 2: Acylation with Acid Chloride/Anhydride ester->protocol2 protocol3 Protocol 3: Silylation protect->protocol3

Caption: Decision workflow for selecting a derivatization strategy.

Core Derivatization Strategies and Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is harmful if swallowed and causes skin and eye irritation.[11] All reagents mentioned should be handled according to their respective Safety Data Sheets (SDS).

Strategy 1: O-Alkylation via Williamson Ether Synthesis

This classic and robust method forms an ether by reacting the phenoxide ion with a primary alkyl halide in an SN2 reaction.[12][13] The use of a primary alkyl halide is critical to maximize the yield of the ether product and minimize the competing E2 elimination reaction that dominates with secondary and tertiary halides.[12]

G cluster_0 Williamson Ether Synthesis Mechanism Phenol This compound Phenoxide Phenoxide Intermediate Phenol->Phenoxide + Base (-H⁺) Product Aryl Ether Product Phenoxide->Product + R-X (-X⁻) (SN2 Attack)

Caption: Mechanism of Williamson Ether Synthesis.

Protocol 1: Synthesis of 5-Iodo-2-methyl-1-(methoxy)benzene

Objective: To synthesize the methyl ether of this compound using methyl iodide.

Materials & Reagents:

Reagent M.W. ( g/mol ) Amount Moles (mmol) Stoichiometry
This compound 234.04 1.00 g 4.27 1.0 equiv
Potassium Carbonate (K₂CO₃) 138.21 0.89 g 6.41 1.5 equiv
Methyl Iodide (CH₃I) 141.94 0.32 mL (0.73 g) 5.13 1.2 equiv

| Acetone | - | 20 mL | - | Solvent |

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.00 g), potassium carbonate (0.89 g), and a magnetic stir bar.

  • Add 20 mL of acetone to the flask.

  • Carefully add methyl iodide (0.32 mL) to the suspension.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approx. 60-65 °C) with vigorous stirring for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system until the starting phenol spot is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in 25 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 5% aqueous NaOH (2 x 15 mL) to remove any unreacted phenol, followed by water (1 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel using a gradient of hexanes to 95:5 hexanes:ethyl acetate.

Expected Characterization:

  • ¹H NMR: Appearance of a singlet for the methoxy protons (-OCH₃) around δ 3.8-4.0 ppm. The aromatic protons will show slight shifts compared to the starting material.

  • IR (Infrared Spectroscopy): Disappearance of the broad O-H stretching band (around 3200-3500 cm⁻¹) from the starting phenol. Appearance of a strong C-O-C stretching band around 1250 cm⁻¹.

  • MS (Mass Spectrometry): A molecular ion peak corresponding to the mass of the ether product (C₈H₉IO, M.W. 248.06).

Strategy 2: O-Acylation (Esterification)

Direct esterification of phenols with carboxylic acids is inefficient.[14] Therefore, more reactive acylating agents, such as acid chlorides or anhydrides, are employed. The reaction is typically run in the presence of a non-nucleophilic base like pyridine or triethylamine, which serves to neutralize the HCl or carboxylic acid byproduct and can also catalyze the reaction by forming a more reactive acylpyridinium intermediate.[14]

G cluster_0 Base-Mediated Esterification Mechanism Phenol This compound Product Phenolic Ester Phenol->Product Nucleophilic Attack AcylChloride Acetyl Chloride AcylChloride->Product Base Pyridine (Base) Product->Base + HCl -> Pyridinium HCl Base->Phenol Activates

Caption: Base-mediated esterification of a phenol.

Protocol 2: Synthesis of 5-Iodo-2-methylphenyl acetate

Objective: To synthesize the acetate ester of this compound using acetyl chloride.

Materials & Reagents:

Reagent M.W. ( g/mol ) Amount Moles (mmol) Stoichiometry
This compound 234.04 1.00 g 4.27 1.0 equiv
Pyridine 79.10 0.52 mL (0.51 g) 6.41 1.5 equiv
Acetyl Chloride (CH₃COCl) 78.50 0.36 mL (0.40 g) 5.13 1.2 equiv

| Dichloromethane (DCM) | - | 20 mL | - | Solvent |

Equipment:

  • 50 mL round-bottom flask with a stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.00 g) in 20 mL of dichloromethane in a 50 mL round-bottom flask. Add pyridine (0.52 mL).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add acetyl chloride (0.36 mL) dropwise to the cooled solution over 5 minutes. A precipitate (pyridinium hydrochloride) will form.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC (8:2 Hexanes:Ethyl Acetate) for the disappearance of the starting material.

  • Workup: Dilute the reaction mixture with an additional 20 mL of DCM. Transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove pyridine, water (1 x 20 mL), saturated aqueous NaHCO₃ (1 x 20 mL) to remove any excess acid, and finally brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for many applications. If needed, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography.

Expected Characterization:

  • ¹H NMR: Appearance of a sharp singlet for the acetyl methyl protons (-COCH₃) around δ 2.1-2.3 ppm.

  • IR: Disappearance of the broad O-H stretch. Appearance of a strong ester carbonyl (C=O) stretching band around 1760-1770 cm⁻¹.

  • MS: A molecular ion peak corresponding to the mass of the ester product (C₉H₉IO₂, M.W. 276.07).

Strategy 3: O-Silylation (Hydroxyl Protection)

Silylation is a common method for protecting the reactive phenolic hydroxyl group, rendering it inert to many reaction conditions (e.g., Grignard reagents, organolithiums, certain oxidants). The choice of silyl group (e.g., TMS, TBDMS, TIPS) determines the stability of the resulting silyl ether. TBDMS ethers offer a good balance of stability and ease of cleavage.

Protocol 3: Synthesis of tert-butyldimethyl((5-iodo-2-methylphenyl)oxy)silane

Objective: To protect the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether.

Materials & Reagents:

Reagent M.W. ( g/mol ) Amount Moles (mmol) Stoichiometry
This compound 234.04 1.00 g 4.27 1.0 equiv
Imidazole 68.08 0.64 g 9.39 2.2 equiv
TBDMS-Cl 150.72 0.77 g 5.13 1.2 equiv

| N,N-Dimethylformamide (DMF) | - | 10 mL | - | Solvent |

Equipment:

  • 50 mL round-bottom flask with a stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.00 g), imidazole (0.64 g), and TBDMS-Cl (0.77 g) in 10 mL of DMF.[15]

  • Reaction Conditions: Stir the solution at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (95:5 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Workup: Pour the reaction mixture into 50 mL of water and transfer to a separatory funnel.

  • Extract the aqueous mixture with diethyl ether (3 x 25 mL).

  • Combine the organic extracts and wash with water (2 x 20 mL) to remove DMF and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using hexanes as the eluent to yield the pure silyl ether.

Expected Characterization:

  • ¹H NMR: Disappearance of the phenolic -OH proton signal. Appearance of two new singlets: one for the tert-butyl group (~δ 1.0 ppm, 9H) and one for the dimethylsilyl group (~δ 0.2 ppm, 6H).

  • IR: Disappearance of the broad O-H stretch.

  • MS: A molecular ion peak corresponding to the mass of the silyl ether product (C₁₃H₂₁IOSi, M.W. 348.30).

Summary and Outlook

The derivatization of the phenolic hydroxyl group of this compound is a versatile and powerful tool in chemical synthesis and drug development. The choice between forming a stable ether, a labile ester, or a temporary silyl ether protectorate depends entirely on the strategic goals of the research program. The protocols provided herein are robust, scalable, and founded on well-established chemical principles, offering reliable pathways to these valuable derivatives. Proper analytical characterization using NMR, IR, and MS is essential to confirm the successful transformation and purity of the final products.

References

analytical methods for monitoring reactions with 5-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note From the Desk of a Senior Application Scientist

Topic: A Guide to Analytical Methods for Monitoring Reactions with 5-Iodo-2-methylphenol

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. The precise monitoring of its conversion and the formation of byproducts is critical for process optimization, yield maximization, and quality control. This application note provides a detailed guide to the primary analytical techniques for monitoring reactions involving this compound. We present field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices, self-validating protocol design, and data interpretation strategies are discussed to ensure scientific integrity and robust, reproducible results.

Introduction

This compound (CAS: 183803-06-7) is a substituted phenol whose reactivity is governed by the interplay of the activating hydroxyl and methyl groups and the deactivating, sterically hindering iodo group. Reactions often target the hydroxyl group (e.g., etherification, esterification) or involve transformations of the aromatic ring (e.g., cross-coupling reactions). Effective reaction monitoring provides invaluable real-time data on reactant consumption, intermediate formation, and product generation, which is essential for understanding reaction kinetics and impurity profiles.[1]

The choice of an analytical method is a critical decision dictated by the reaction matrix, the required sensitivity, and the specific information sought (e.g., real-time kinetics vs. endpoint analysis). This guide covers the most effective chromatographic and spectroscopic methods, providing a framework for selecting and implementing the optimal technique for your specific application.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development. Key properties are summarized below.

PropertyValueSource
CAS Number 183803-06-7[2][3]
Molecular Formula C₇H₇IO[2][4]
Molecular Weight 234.03 g/mol [2]
Physical Form Solid
Boiling Point 274.3 ± 28.0 °C at 760 mmHg[4]
LogP 3.39[4]
Storage 2-8°C, protect from light[3]

Selecting an Analytical Strategy

The first step in monitoring a reaction is choosing between offline and in-situ analysis. Offline methods, such as HPLC and GC, involve taking aliquots from the reaction at time intervals, quenching the reaction, and analyzing the sample separately. In-situ methods, like NMR, monitor the reaction directly in the vessel or a flow loop without sample extraction.[1][5]

The following decision workflow can guide the selection process.

Start What is the primary analytical goal? Goal_Kinetics Real-time kinetics and intermediate identification? Start->Goal_Kinetics Goal_Endpoint Endpoint determination, yield, and purity? Start->Goal_Endpoint InSitu In-Situ Methods (NMR, FTIR) Goal_Kinetics->InSitu Yes Offline Offline Methods (HPLC, GC) Goal_Endpoint->Offline Yes NMR_Choice NMR Spectroscopy (Non-invasive, quantitative) InSitu->NMR_Choice Provides structural and quantitative data Sample_Thermal Are reactants/products thermally stable and volatile? Offline->Sample_Thermal HPLC_Choice HPLC-UV (Robust, non-volatile samples) GC_Choice GC-FID/MS (Volatile samples, high resolution) Sample_Thermal->HPLC_Choice No Sample_Thermal->GC_Choice Yes

Caption: Method selection workflow for reaction monitoring.

Offline Chromatographic Methods

Offline methods are the workhorses of reaction monitoring due to their robustness, sensitivity, and accessibility.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method for non-volatile or thermally labile compounds. For this compound and its derivatives, reversed-phase chromatography using a C18 column provides excellent separation based on polarity.[6][7]

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • Reference standard of this compound, accurately weighed.

3. Chromatographic Conditions:

  • Rationale: A gradient elution is employed to separate compounds with a wide range of polarities, from the polar starting material to potentially less polar products, within a reasonable timeframe. Formic acid is added to suppress the ionization of the phenolic hydroxyl group, ensuring sharp, symmetrical peaks.

ParameterSetting
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 275 nm (or optimal wavelength from PDA scan)
Injection Volume 5 µL

4. Gradient Program:

Time (min)% Mobile Phase B
0.040
10.095
12.095
12.140
15.040

5. Sample Preparation Workflow:

  • Step 1 (Sampling): At designated time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

  • Step 2 (Quenching): Immediately dilute the aliquot into a known volume (e.g., 1 mL) of a cold solvent (e.g., acetonitrile) to stop the reaction and precipitate any incompatible salts.

  • Step 3 (Dilution): Perform a further dilution into the mobile phase starting condition (e.g., 40:60 Acetonitrile:Water) to ensure the concentration falls within the calibration curve range.

  • Step 4 (Filtration): Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.

6. System Suitability and Validation:

  • Self-Validation: Before analyzing samples, inject a standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is less than 2%.[8]

  • Calibration: Prepare a 5-point calibration curve from a stock solution of the reference standard. A correlation coefficient (r²) of ≥ 0.999 is required.

Gas Chromatography (GC-FID/MS)

GC is an excellent technique for separating volatile and thermally stable compounds with high resolution.[9] While this compound can be analyzed directly, derivatization is sometimes employed to improve peak shape and thermal stability by capping the active hydroxyl group.[10][11]

1. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

2. Reagents and Standards:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Reference standard of this compound.

3. Chromatographic Conditions:

  • Rationale: The temperature program starts at a low temperature to resolve volatile components and ramps up to elute higher-boiling compounds like this compound and its potential products. A splitless injection is used for trace analysis to maximize sensitivity.

ParameterSetting
Injector Temperature 250 °C
Detector Temperature 280 °C (FID) or MS Transfer Line at 280 °C
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/min
Injection Mode Splitless (1 µL)

4. Oven Temperature Program:

StepTemperature (°C)Hold Time (min)Ramp Rate (°C/min)
Initial802-
Ramp 1280515

5. Sample Preparation:

  • Step 1 (Sampling & Quenching): Withdraw an aliquot (e.g., 100 µL) and quench in water.

  • Step 2 (Extraction): Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Step 3 (Drying): Dry the organic layer over anhydrous sodium sulfate.

  • Step 4 (Analysis): Inject the organic extract directly.

Note on Derivatization: If peak tailing is observed, derivatization with an agent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) can be performed on the dried organic extract to convert the phenol to its more volatile trimethylsilyl ether.[12]

In-Situ Spectroscopic Methods

In-situ techniques provide a continuous, real-time window into the reaction, enabling precise kinetic analysis and the detection of transient intermediates.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is uniquely powerful for reaction monitoring as it is non-destructive and inherently quantitative without the need for calibration curves for each species.[14][15] By monitoring the disappearance of reactant signals and the appearance of product signals, a detailed kinetic profile can be constructed.[16][17]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep_Sample Prepare reaction mixture in deuterated solvent Prep_Internal Add internal standard (e.g., TMS, Mesitylene) Prep_Sample->Prep_Internal Prep_Tube Transfer to NMR tube Prep_Internal->Prep_Tube Acq_Setup Setup arrayed experiment (define ns, d1, time points) Prep_Tube->Acq_Setup Acq_Start Initiate reaction (e.g., add catalyst) Acq_Setup->Acq_Start Acq_Run Acquire spectra over time Acq_Start->Acq_Run Proc_Process Process spectra (phasing, baseline correction) Acq_Run->Proc_Process Proc_Integrate Integrate key signals (reactant, product, standard) Proc_Process->Proc_Integrate Proc_Plot Plot concentration vs. time Proc_Integrate->Proc_Plot

References

Application Notes and Protocols for the Purification of Products Derived from 5-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility and Purification Challenges of 5-Iodo-2-methylphenol Derivatives

This compound is a highly versatile aromatic building block in modern organic synthesis, particularly within drug discovery and materials science. Its structure features three key reactive sites: a hydroxyl group amenable to etherification, an iodine atom perfectly suited for a host of powerful cross-coupling reactions, and an aromatic ring that can undergo further functionalization. This trifecta of reactivity allows for the rapid generation of molecular complexity.

Common transformations involving this compound include palladium-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as copper-catalyzed Ullmann-type reactions, to form C-C, C-N, and C-O bonds respectively.[1][2][3] While these reactions are synthetically enabling, they introduce a host of purification challenges. The crude product is often contaminated with residual metal catalysts (palladium or copper), expensive and complex ligands, inorganic bases, unreacted starting materials, and side-products from processes like dehalogenation or homocoupling.

For any downstream application, especially in the development of pharmaceutical candidates, achieving high purity is not merely a goal but a regulatory and scientific necessity. This guide provides a detailed, experience-driven framework for the purification of products derived from this compound, moving beyond simple step-by-step instructions to explain the fundamental principles behind each technique.

Section 1: Foundational Purification: The Aqueous Work-up

The first and most critical step following any reaction is a well-executed aqueous work-up. Its primary purpose is to perform a bulk separation of the desired organic product from the inorganic and highly polar components of the reaction mixture.

The Causality Behind the Wash: A typical cross-coupling reaction mixture contains the desired product, the catalyst, ligands, and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The product is designed to be soluble in a non-polar organic solvent, while the inorganic base and its resulting salts are highly soluble in water. By partitioning the crude mixture between an organic solvent (like ethyl acetate or dichloromethane) and water, we exploit this differential solubility to remove the bulk of inorganic impurities.

A crucial consideration for iodo-aromatic compounds is the potential formation of elemental iodine (I₂), which imparts a pink or brown color to the organic layer. This can be effectively removed by washing with a mild reducing agent.

Protocol 1: Standardized Post-Coupling Aqueous Work-up
  • Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20x the reaction volume). If a catalyst or insoluble material is present, filter the diluted mixture through a pad of Celite®.[4][5]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Water (2x): To remove the majority of the inorganic base and salts.

    • 5% aq. Sodium Thiosulfate (Na₂S₂O₃) (1x): This step is critical. The thiosulfate ion reduces colored iodine (I₂) to colorless iodide (I⁻), which is water-soluble and is partitioned into the aqueous layer.[6] Continue this wash until the organic layer is no longer colored.

    • Brine (1x): A saturated aqueous solution of NaCl is used to remove residual water from the organic layer and break up any emulsions.

  • Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

At this stage, you are left with a crude solid or oil, which is now ready for fine purification.

Section 2: High-Purity Isolation Techniques

The choice of the primary purification technique depends largely on the physical properties of the product, primarily whether it is a crystalline solid or an oil.

Recrystallization: The Gold Standard for Crystalline Solids

Recrystallization is a powerful purification technique that, when successful, can yield material of exceptionally high purity.[7][8][9] It is not a simple precipitation; it is the slow, selective formation of a crystal lattice that inherently excludes impurity molecules.

Principle of Operation: The technique relies on finding a solvent (or solvent system) in which the desired compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[8] Impurities should either be insoluble at high temperatures (and can be filtered off) or remain soluble at low temperatures (and stay in the mother liquor).

Workflow for Developing a Recrystallization Protocol

A Start with Crude Solid B Solvent Screening (Test small samples in various solvents) A->B C Identify Suitable Solvent (High solubility when hot, low when cold) B->C D Dissolve Crude in Minimum Boiling Solvent C->D E Hot Filtration (If insoluble impurities exist) D->E Optional F Slow Cooling to Room Temp (Promotes pure crystal growth) D->F E->F G Further Cooling (Ice bath to maximize yield) F->G H Isolate Crystals (Vacuum Filtration) G->H I Wash with Ice-Cold Solvent H->I J Dry Crystals Under Vacuum I->J K Pure Crystalline Product J->K

Caption: Workflow for purification via recrystallization.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (e.g., Hexanes, Toluene, Ethanol, Isopropanol, Ethyl Acetate, or mixtures thereof). A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to fully dissolve the solid.[7]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Rapid cooling can cause the product to precipitate as an amorphous solid, trapping impurities.

  • Crystallization: Once the flask has reached room temperature, it can be placed in an ice bath for 30-60 minutes to maximize the yield of crystals.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[7]

  • Drying: Dry the purified crystals in a desiccator under vacuum to remove all traces of solvent.

Flash Column Chromatography: The Universal Method

For products that are oils, non-crystalline solids, or for separating mixtures with very similar properties, flash column chromatography is the most common and effective technique.[10] It separates compounds based on their polarity and differential adsorption to a solid stationary phase (typically silica gel).

Principle of Operation: A solvent mixture (the mobile phase) is pushed through a column packed with a solid adsorbent (the stationary phase). Less polar compounds have a weaker affinity for the polar silica gel and travel down the column more quickly, while more polar compounds are retained longer.

Workflow for Flash Chromatography Purification

A Start with Crude Product B TLC Analysis (Screen solvent systems) A->B C Select Eluent System (Target product Rf ≈ 0.25-0.35) B->C D Prepare Column (Slurry pack silica gel) C->D E Sample Loading (Dry loading preferred) D->E F Run Column (Elute with mobile phase) E->F G Collect & Analyze Fractions (via TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Isolated Product I->J

Caption: Standard workflow for flash column chromatography.

Protocol 3: Purification by Flash Column Chromatography
  • TLC Analysis: On a silica gel TLC plate, spot your crude material. Develop the plate in various solvent systems (e.g., mixtures of Hexane/Ethyl Acetate or Toluene/Ethyl Acetate) to find a system that gives your desired product an Rf value of approximately 0.25-0.35.[11] Visualize the spots using a UV lamp and/or an iodine chamber.[12][13]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pour this slurry into a glass column and use positive pressure to pack the bed, ensuring no air bubbles or cracks are present.[6]

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like DCM) and adding the silica. Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique generally results in better separation than direct liquid injection.

  • Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity if a gradient is required. Collect the eluent in a series of fractions.

  • Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Product Derivative TypeTypical PolarityRecommended Starting TLC Solvent System (v/v)Notes
Ether Derivatives (e.g., from Williamson Synthesis)Low to Medium5-20% Ethyl Acetate in HexanesThe ether linkage adds minimal polarity.
Biaryl Derivatives (e.g., from Suzuki Coupling)Low to Medium10-30% Ethyl Acetate in Hexanes or ToluenePolarity depends on the coupled partner. Toluene can improve separation of aromatic compounds.[14]
Amine Derivatives (e.g., from Buchwald-Hartwig)Medium to High20-50% Ethyl Acetate in HexanesThe N-H or N-R group significantly increases polarity. A small amount of triethylamine (0.5%) may be added to the eluent to prevent tailing on the silica.

Section 3: A Strategic Approach to Purification

Choosing the correct purification strategy from the outset can save significant time and resources. The following decision tree provides a logical framework for approaching the purification of a newly synthesized derivative of this compound.

Start Crude Product after Work-up IsSolid Is the product a solid? Start->IsSolid TryRecryst Attempt Recrystallization IsSolid->TryRecryst Yes Column Perform Flash Column Chromatography IsSolid->Column No (Oil) Success High Purity Achieved? TryRecryst->Success End Pure Product Success->End Yes TLC_Check Analyze by TLC. Are impurities separable? Success->TLC_Check No Column->End TLC_Check->Column Yes TLC_Check->End No (Consider Prep-HPLC)

Caption: Decision tree for selecting a purification method.

Section 4: Verification of Purity

Following purification, it is essential to confirm the identity and assess the purity of the final compound. A combination of analytical techniques should be employed:

  • Thin-Layer Chromatography (TLC): A quick check to ensure the purified sample runs as a single spot and is free from the impurities observed in the crude material.

  • Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of high purity for a crystalline solid.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation and can reveal the presence of any remaining impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both the purity (from the LC chromatogram) and the molecular weight of the compound (from the mass spectrum), confirming that the desired product has been isolated.[15]

By applying these robust purification strategies and analytical checks, researchers can ensure the quality and integrity of the valuable compounds derived from this compound, paving the way for their successful application in further research and development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Catalyst Deactivation in 5-Iodo-2-methylphenol Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding catalyst deactivation in cross-coupling reactions of 5-Iodo-2-methylphenol. Our goal is to provide you with the expertise and practical insights needed to overcome common challenges and achieve successful reaction outcomes.

Introduction: The Challenge of this compound

This compound is a valuable building block in organic synthesis. However, its structure presents unique challenges in palladium-catalyzed cross-coupling reactions. The presence of the phenolic hydroxyl group, combined with the steric hindrance from the ortho-methyl group, can lead to catalyst deactivation and low reaction yields. The hydroxyl group can coordinate to the palladium center, inhibiting its catalytic activity, while the steric bulk can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][2][3]

This guide is designed to help you navigate these challenges by providing a structured approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when performing cross-coupling reactions with this compound.

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

A1: Low conversion or yield in cross-coupling reactions with this substrate can stem from several factors:

  • Catalyst Inhibition by the Phenolic Hydroxyl Group: The lone pair electrons on the oxygen of the hydroxyl group can coordinate to the palladium catalyst, forming an inactive or less active complex.[3]

  • Steric Hindrance: The ortho-methyl group can sterically hinder the approach of the palladium catalyst to the iodine-bearing carbon, slowing down the oxidative addition step.[2]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. An unsuitable ligand may not be able to overcome the challenges posed by this substrate.[1][4]

  • Suboptimal Base Selection: The base is critical for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and neutralizing acidic byproducts. An incorrect choice of base can lead to poor reactivity or catalyst deactivation.[5][6][7]

  • Palladium Black Formation: This indicates catalyst decomposition and precipitation, leading to a loss of active catalyst in the solution.[8]

Q2: How does the hydroxyl group specifically interfere with the palladium catalyst?

A2: The hydroxyl group can interfere in several ways. Under basic conditions, it can be deprotonated to a phenoxide, which is a more potent ligand for palladium. This can lead to the formation of stable palladium-phenoxide complexes that are reluctant to participate in the catalytic cycle.[3] Additionally, the hydroxyl group can participate in side reactions or promote catalyst aggregation. However, in some cases, a neighboring hydroxyl group can also have a directing effect, potentially influencing the regioselectivity of the reaction.[9]

Q3: What are the first parameters I should adjust if my reaction is not working?

A3: If you are experiencing issues with your reaction, consider the following adjustments in this order:

  • Ligand Screening: The choice of ligand is often the most critical parameter. Start by screening a panel of bulky, electron-rich phosphine ligands.

  • Base Optimization: The nature and strength of the base can have a profound impact on the reaction outcome.

  • Solvent and Temperature: These parameters influence the solubility of reagents and the rate of reaction.

  • Palladium Precatalyst: Using a well-defined precatalyst can lead to more reproducible results.[10][11]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the cross-coupling of this compound.

Problem 1: Low to No Conversion of Starting Material

You observe a significant amount of unreacted this compound in your reaction mixture.

troubleshooting_workflow start Low/No Conversion catalyst_check Evaluate Catalyst System start->catalyst_check conditions_check Assess Reaction Conditions start->conditions_check substrate_issue Substrate-Related Issues start->substrate_issue ligand_issue Suboptimal Ligand catalyst_check->ligand_issue pd_source_issue Inactive Pd Source catalyst_check->pd_source_issue solution_ligand Screen Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) ligand_issue->solution_ligand solution_pd Use a Well-Defined Precatalyst (e.g., G3-Palladacycles) pd_source_issue->solution_pd base_issue Incorrect Base conditions_check->base_issue solvent_temp_issue Suboptimal Solvent/Temp conditions_check->solvent_temp_issue solution_base Screen Weaker, Soluble Bases (e.g., Cs2CO3, K3PO4) base_issue->solution_base solution_solvent_temp Degas Solvents Thoroughly Optimize Temperature solvent_temp_issue->solution_solvent_temp oh_interference OH Group Interference substrate_issue->oh_interference solution_oh Consider Protecting the Hydroxyl Group (e.g., OMe, OBn) oh_interference->solution_oh

Caption: Troubleshooting workflow for low conversion.

Potential Cause Explanation Recommended Action
Suboptimal Ligand The steric bulk and electronic properties of the ligand are crucial for stabilizing the active Pd(0) species and promoting oxidative addition and reductive elimination. For hindered substrates like this compound, standard ligands like PPh₃ are often ineffective.[1][4]Screen a panel of bulky, electron-rich monophosphine ligands. Buchwald-type biarylphosphine ligands are excellent starting points.[1][4] See Table 1 for recommended ligands.
Incorrect Base The base plays a multifaceted role. A base that is too strong can lead to side reactions, while a base that is too weak or insoluble may not effectively promote the transmetalation step. For phenolic substrates, a moderately weak and soluble base is often preferred to avoid deprotonation of the phenol, which can lead to catalyst inhibition.[6][12]Evaluate different inorganic and organic bases. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective choices due to their moderate basicity and good solubility in common organic solvents.[6] Avoid strong, non-coordinating bases like NaOtBu initially, as these can promote side reactions.
Inactive Palladium Source If using a Pd(II) source like Pd(OAc)₂, in-situ reduction to the active Pd(0) species may be inefficient. Well-defined Pd(0) precatalysts can provide more consistent and higher activity.[10][11]Switch to a well-defined palladium precatalyst. Palladacycle-based precatalysts (e.g., G3-XPhos) are air- and moisture-stable and readily form the active catalyst.[11]
Hydroxyl Group Interference As discussed in the FAQs, the phenolic hydroxyl group can act as a ligand for the palladium center, leading to catalyst poisoning.[3]Consider protecting the hydroxyl group. Converting the phenol to a methyl ether (-OMe) or benzyl ether (-OBn) can prevent this interference. However, this adds extra steps to the synthesis. This should be considered if other optimizations fail.

Table 1: Recommended Ligands for Cross-Coupling of Sterically Hindered Aryl Iodides

LigandStructureKey FeaturesRecommended For
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylBulky, electron-rich. Excellent for Suzuki-Miyaura and Buchwald-Hartwig reactions.[4]Suzuki, Buchwald-Hartwig
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylEven greater steric bulk than SPhos. Effective for very challenging couplings.[13]Suzuki, Buchwald-Hartwig
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylHighly active for C-N and C-O bond formation.[13]Buchwald-Hartwig
P(t-Bu)₃ Tri(tert-butyl)phosphineVery electron-rich and sterically demanding. Effective in a range of cross-coupling reactions.[14]Suzuki, Sonogashira, Heck
Problem 2: Formation of Palladium Black

Your reaction mixture turns black, indicating the precipitation of elemental palladium.

pd_black_diagnosis start Palladium Black Formation ligand_degradation Ligand Degradation start->ligand_degradation high_temp Excessive Temperature start->high_temp oxygen_contamination Oxygen Contamination start->oxygen_contamination solution_ligand Use More Robust Ligands (e.g., Biarylphosphines) ligand_degradation->solution_ligand solution_temp Lower Reaction Temperature and Monitor high_temp->solution_temp solution_oxygen Ensure Rigorous Degassing of Solvents and Reagents oxygen_contamination->solution_oxygen

Caption: Diagnosing the cause of palladium black formation.

Potential Cause Explanation Recommended Action
Ligand Degradation Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures. Once the ligand is degraded, the palladium center is no longer stabilized and can aggregate to form palladium black.[8]Use more robust ligands. The bulky biarylphosphine ligands listed in Table 1 are generally more stable than simpler triarylphosphines. Increase the ligand-to-palladium ratio to ensure a sufficient excess of ligand is present to stabilize the catalyst throughout the reaction.
High Reaction Temperature Elevated temperatures can accelerate catalyst decomposition pathways.[8]Lower the reaction temperature. It is often a trade-off between reaction rate and catalyst stability. Try running the reaction at the lowest temperature that provides a reasonable rate of conversion.
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then decompose to palladium black.Ensure rigorous degassing of all solvents and reagents. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.

Experimental Protocols

The following are generalized protocols that can be used as a starting point for your experiments. Optimization is highly recommended.

General Protocol for Suzuki-Miyaura Coupling
  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and the ligand (if not using a precatalyst, 1-3 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, toluene, or a mixture with water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[15][16]

General Protocol for Buchwald-Hartwig Amination
  • Preparation: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%) and the ligand (if necessary) to a dry reaction vessel.

  • Reagent Addition: Add the amine (1.1-1.2 equiv), this compound (1.0 equiv), the base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 equiv), and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitoring and Work-up: Follow steps 4-6 from the Suzuki-Miyaura protocol.[3][17]

References

Technical Support Center: Buchwald-Hartwig Amination of 5-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your C-N coupling reactions. This guide is specifically tailored to address the challenges associated with the amination of 5-Iodo-2-methylphenol, a substrate that presents unique considerations due to its electron-rich nature, steric hindrance from the methyl group, and the presence of a potentially reactive phenolic proton.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. We will explore the causality behind each problem and provide actionable, step-by-step solutions.

Question 1: My reaction shows low to no conversion of the this compound starting material. What are the likely causes and how can I fix it?

Low conversion is one of the most common issues and can stem from several factors related to the catalyst system and reaction conditions.

Potential Cause 1: Inefficient Catalyst Activation or Deactivation. The active catalyst in the Buchwald-Hartwig amination is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced in situ to Pd(0) to enter the catalytic cycle.[1][2][3][4] This reduction step can be inefficient or lead to the formation of inactive palladium black. Furthermore, aryl iodides, while typically reactive, can sometimes form inhibitory palladium iodide dimer species that slow down or halt the catalytic cycle.[1][3]

Solution:

  • Switch to a Precatalyst: Employ a well-defined Pd(0) source or a modern palladacycle precatalyst (e.g., a G3 or G4 precatalyst). These are designed for clean and efficient generation of the active LPd(0) species upon exposure to a base, often leading to more reproducible results and lower catalyst loadings.[1]

  • Ensure Inert Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst.[2] Ensure your solvent is thoroughly degassed and the reaction is set up and maintained under a strictly inert atmosphere (argon or nitrogen).[2][5]

Potential Cause 2: Suboptimal Ligand Choice. The ligand is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[6][7] this compound is an electron-rich aryl halide, and the methyl group adds steric bulk. An inappropriate ligand may not promote the challenging oxidative addition to this substrate or may lead to slow reductive elimination.

Solution:

  • Screen Sterically Hindered, Electron-Rich Ligands: For electron-rich aryl halides, bulky dialkylbiaryl phosphine ligands are generally the most effective.[8][9] They promote the formation of a monoligated palladium species, which is highly active, and accelerate the rate-limiting reductive elimination step.[8]

  • Recommended Ligands for Screening:

    • Josiphos-type ligands: These have proven effective for sterically demanding substrates.[6]

    • Buchwald Biaryl Phosphine Ligands: Consider ligands like RuPhos, BrettPhos, or XPhos.[7] Their steric and electronic properties are tunable and well-documented for a wide range of substrates.[7]

Potential Cause 3: Incorrect Base or Poor Solubility. The base plays a crucial role in deprotonating the amine to form the active nucleophile.[10][11][12] However, with this compound, the base can also deprotonate the phenolic hydroxyl group, potentially leading to side reactions or catalyst inhibition. Furthermore, the poor solubility of inorganic bases is a common and often underestimated cause of reaction failure.[5][13]

Solution:

  • Base Strength: A strong base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1][5] However, if you observe side reactions related to the phenol, a weaker base like Cs₂CO₃ or K₃PO₄ could be screened, although this may require higher temperatures.[5][14]

  • Improve Base Solubility: If using an inorganic base like K₃PO₄, ensure vigorous stirring to maximize the solid-liquid interface where deprotonation occurs.[1] Grinding the base to a fine powder before use can also be beneficial.[1] Alternatively, switching to a soluble organic base or a combination of bases might be necessary.

Troubleshooting Workflow: Low Conversion

Below is a logical workflow to diagnose and solve low conversion issues.

G start Low / No Conversion Observed check_catalyst 1. Verify Catalyst System start->check_catalyst check_ligand 2. Evaluate Ligand Choice check_catalyst->check_ligand If using Pd(II), switch to Pd(0) precatalyst. Ensure inert atmosphere. check_base 3. Assess Base & Solubility check_ligand->check_base Screen bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos). check_conditions 4. Review Reaction Conditions check_base->check_conditions Use strong base (NaOtBu). If issues persist, try weaker base (Cs2CO3) at higher temp. Ensure vigorous stirring. solution Improved Conversion check_conditions->solution Increase temperature (80-110 °C). Ensure proper solvent (Toluene, Dioxane). Confirm reagent purity.

Caption: A step-by-step workflow for troubleshooting low reaction conversion.

Question 2: I am observing significant side products, primarily hydrodehalogenation of my starting material. What is causing this and how can I prevent it?

Hydrodehalogenation (the replacement of iodine with hydrogen) is a common side reaction that competes with the desired C-N bond formation.

Potential Cause 1: β-Hydride Elimination. If your amine coupling partner has a hydrogen atom on the carbon atom beta to the nitrogen, a competing pathway called β-hydride elimination can occur from the palladium-amide intermediate.[8] This pathway regenerates the Pd(0) catalyst but produces an imine and the undesired hydrodehalogenated arene.

Potential Cause 2: Ligand-Dependent Reduction. The choice of ligand can significantly influence the relative rates of the desired reductive elimination (forming the C-N bond) and undesired side reactions.[4] Some ligands may not sufficiently promote the C-N bond-forming step, allowing other reduction pathways to dominate.

Solution:

  • Optimize the Ligand: This is the most critical factor. Switch to a ligand known to promote fast reductive elimination. Bulky biaryl phosphine ligands are designed to do just this, sterically favoring the C-N bond formation pathway over competing side reactions.[8][9]

  • Modify Reaction Conditions: Lowering the reaction temperature slightly, once conversion is established, can sometimes disfavor the higher activation energy pathway of the side reaction.

  • Base Selection: While less direct, the choice of base can influence the concentration and lifetime of various palladium intermediates. Screening different bases (e.g., switching from NaOtBu to K₃PO₄) may alter the product distribution.

Table 1: Troubleshooting Summary
SymptomPotential CauseRecommended Solution
No Reaction Catalyst inactivity; Inappropriate ligand or base.Switch to a Pd(0) precatalyst, use a bulky biaryl phosphine ligand (e.g., RuPhos), and a strong base (NaOtBu) under a strict inert atmosphere.[1][2]
Low Yield Poor reagent solubility; Suboptimal temperature.Ensure vigorous stirring, consider a more solubilizing solvent like dioxane, and increase the temperature to 80-110 °C.[5][13]
Hydrodehalogenation β-Hydride elimination; Slow reductive elimination.Change to a more sterically hindered ligand to accelerate C-N bond formation and outcompete the side reaction.[4][8]
Phenol Coupling (Ether) Deprotonation of the phenolic -OH.Use a weaker base (Cs₂CO₃) and carefully control stoichiometry. If the problem persists, protecting the phenol group may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for catalyst, ligand, and base for this specific reaction?

For the amination of this compound, a robust starting point is crucial for successful optimization.

Table 2: Recommended Starting Conditions
ParameterRecommendationRationale
Palladium Source A G3 or G4 Palladacycle Precatalyst (e.g., XPhos Pd G3)Provides reliable and clean activation to the active Pd(0) species, leading to more reproducible results.[1]
Ligand RuPhos or BrettPhosThese are bulky, electron-rich biaryl phosphine ligands known to be effective for challenging substrates, including electron-rich aryl halides.[3][7]
Base Sodium tert-butoxide (NaOtBu)A strong base that is highly effective for a wide range of Buchwald-Hartwig aminations.[5]
Solvent Toluene or 1,4-DioxaneToluene is a common and effective solvent. Dioxane can be better if reagent solubility is an issue.[1][3][5] Both must be anhydrous and deoxygenated.
Temperature 100 °CA standard temperature that provides a good balance of reaction rate and catalyst stability.[1][2]
Catalyst Loading 1-2 mol %A typical loading for many Buchwald-Hartwig reactions. Can be increased for very challenging substrates.[2]
Q2: Can the phenolic -OH group on this compound interfere with the reaction? Should I protect it?

Yes, the phenolic proton is acidic and will be deprotonated by the strong bases typically used in this reaction. This can lead to two potential issues:

  • Competitive C-O Coupling: The resulting phenoxide can act as a nucleophile itself, leading to the formation of a diaryl ether, a known variation of the Buchwald-Hartwig reaction.[9]

  • Catalyst Inhibition: The phenoxide may coordinate to the palladium center and alter its catalytic activity.

Recommendation: For initial screening, it is often not necessary to protect the phenol. Many successful aminations are performed on substrates with free hydroxyl groups. However, if you observe diaryl ether byproducts or persistently low yields, protecting the phenol as a methyl ether or another stable protecting group is a valid strategy to eliminate these potential side reactions.

Q3: Why are aryl iodides sometimes considered challenging substrates in Buchwald-Hartwig aminations?

Contrary to many other cross-coupling reactions where the order of reactivity is I > Br > Cl, aryl iodides can be problematic in Buchwald-Hartwig aminations.[1] The iodide anion generated during the catalytic cycle can form stable, unreactive bridged palladium-iodide dimers, effectively taking the catalyst out of the active cycle.[1][3]

Mitigation Strategy:

  • Ligand Choice: Using bulky, monodentate phosphine ligands (like the recommended biaryl phosphines) helps prevent the formation of these dimers.[8]

  • Solvent Choice: Toluene is often favored over other solvents for aryl iodide couplings because the resulting iodide salts are less soluble, which can help minimize their inhibitory effects in the solution phase.[3]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a reliable starting point for your experiments.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol %)

  • Ligand (if not part of a precatalyst, e.g., RuPhos, 4 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene (to achieve ~0.1 M concentration)

Procedure:

  • Preparation: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add this compound, the palladium precatalyst, and the base.

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[13]

  • Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed toluene via syringe, followed by the amine coupling partner.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short plug of celite to remove palladium residues and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5][13]

Catalytic Cycle Overview

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.

G pd0 LPd(0) Active Catalyst oa_complex Oxidative Addition Complex (Ar)Pd(X)L pd0->oa_complex amide_complex Amide Complex (Ar)Pd(NR'R'')L oa_complex->amide_complex amide_complex->pd0          product Ar-NR'R'' (Product) amide_complex->product l3 Reductive Elimination amide_complex->l3 l1 Ar-X l1->oa_complex l2 HNR'R'' Base l2->amide_complex l3->pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Technical Support Center: Optimizing Sonogashira Coupling of 5-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted phenols via Sonogashira cross-coupling. Here, we provide in-depth technical guidance, troubleshooting protocols, and field-proven insights specifically for the coupling of 5-Iodo-2-methylphenol. Our focus is to empower you to systematically optimize the reaction temperature, a critical parameter for maximizing yield and minimizing impurities.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the Sonogashira coupling of this compound, with a specific focus on the role of reaction temperature.

Q1: My reaction yield is low or the reaction has stalled. Should I increase the temperature?

A1: Not necessarily, or at least not without a systematic approach. Aryl iodides are the most reactive halides in Sonogashira couplings and can often react efficiently at room temperature.[1][2][3]

  • Initial Check: Before adjusting the temperature, verify the integrity of your reagents and setup. The primary suspects in a failed Sonogashira reaction are often an inactive palladium catalyst, degraded copper(I) iodide, or the presence of oxygen.[1] Oxygen can induce the undesirable Glaser-Hay homocoupling of your alkyne, consuming your starting material.[1][4] Ensure your solvents and amine base are anhydrous and thoroughly degassed.

  • Temperature Strategy: For an aryl iodide like this compound, begin your reaction at room temperature (20-25 °C) and monitor its progress by TLC or GC for the first 2-3 hours.[2][5] If you observe little to no conversion, you can then gradually increase the temperature in increments (e.g., to 40 °C, then 60 °C). Some substrates, particularly if they are sterically hindered, may require moderate heating to facilitate the catalytic cycle.[2][6]

Q2: I observed a black precipitate forming in my reaction flask. What is it and how can I prevent it?

A2: The black precipitate is likely "palladium black," which results from the decomposition and aggregation of the palladium catalyst.[1] This indicates that the active Pd(0) species has fallen out of the catalytic cycle.

  • Causality: Excessively high temperatures are a common cause of catalyst decomposition. The stability of the palladium-ligand complex is finite and temperature-dependent. Forcing the reaction with too much heat can accelerate this decomposition, killing your reaction.

  • Preventative Measures:

    • Avoid Excessive Heat: Do not immediately resort to high temperatures (e.g., > 80-100 °C), especially with a highly reactive aryl iodide.

    • Solvent Choice: Be mindful of your solvent. Some anecdotal evidence suggests that certain solvents, like THF, may promote the formation of palladium black under heating.[7] If you encounter this issue, consider switching to a different solvent such as DMF or Toluene.

    • Ligand Stability: Ensure your phosphine ligand is appropriate and not degrading under the reaction conditions, as ligand dissociation can expose the palladium center and lead to aggregation.

Q3: Besides a low yield, what other side products can form due to non-optimal temperature?

A3: The primary side reaction of concern is the aforementioned Glaser-Hay homocoupling of the terminal alkyne, which produces a diyne impurity. While this is primarily driven by the presence of oxygen and the copper(I) co-catalyst, its prevalence can be indirectly affected by temperature.[3]

If the desired Sonogashira cross-coupling is sluggish due to a suboptimal temperature (too low), the alkyne has a longer residence time under conditions that favor homocoupling. By finding the "sweet spot" temperature where cross-coupling is efficient, you minimize the kinetic window for this side reaction to occur. To further mitigate this, consider a copper-free Sonogashira protocol, though this may require different ligands and conditions to proceed efficiently.[1][8]

Q4: Does the unprotected hydroxyl group on this compound influence the optimal reaction temperature?

A4: The presence of a free phenol is an important consideration. While Sonogashira couplings are generally tolerant of hydroxyl groups, the acidic proton can interact with the amine base.[9][10]

  • Effect on Reactivity: The phenol does not drastically alter the fundamental reactivity of the C-I bond, which remains the primary driver of the reaction conditions. Therefore, the general principle of starting at room temperature for aryl iodides still holds.

  • Base Stoichiometry: It is critical to ensure you are using a sufficient excess of the amine base (e.g., triethylamine or diisopropylamine) to not only deprotonate the terminal alkyne but also to neutralize the HI generated in the catalytic cycle and to account for any acid-base interaction with the phenol. A deficit of "free" base can slow the reaction, which might mislead an operator into applying excessive heat.

Q5: What is a reliable starting temperature range to screen for the coupling of this compound?

A5: A pragmatic and evidence-based range for a systematic optimization study would be from Room Temperature (RT, ~25 °C) to 80 °C .[10][11]

  • 25 °C: Always start here. Many aryl iodide couplings proceed to completion without any heating.[2]

  • 40-60 °C: This is a moderate temperature range that can significantly increase the rate of reaction without a high risk of catalyst decomposition.[12]

  • 80 °C: This should be considered the upper end of the initial screening range for this reactive substrate. Pushing beyond this temperature without clear evidence of improved conversion may lead to diminishing returns and catalyst degradation.[10]

Visualized Mechanisms and Workflows

Understanding the underlying processes is key to effective troubleshooting. The following diagrams illustrate the Sonogashira catalytic cycle and a logical workflow for temperature optimization.

The Sonogashira Catalytic Cycle

The reaction proceeds via two interconnected catalytic cycles involving palladium and copper. The efficiency of each step is influenced by temperature.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I (this compound) PdII Ar-Pd(II)-I(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Cis cis-Isomerization Transmetal->Cis PdII_alkyne Ar-Pd(II)-C≡CR(L₂) Cis->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Ar-C≡CR (Product) CuI Cu(I)X Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide Alkyne H-C≡CR Alkyne->Cu_acetylide Base Base Cu_acetylpre Cu_acetylpre Cu_acetylide->Transmetal Transfers Alkyne to Palladium caption Fig. 1: Simplified Sonogashira Catalytic Cycle.

Caption: Fig. 1: Simplified Sonogashira Catalytic Cycle.

Temperature Optimization Workflow

Follow this systematic workflow to efficiently determine the optimal reaction temperature for your specific substrates.

Optimization_Workflow cluster_temps Parallel Temperature Screening start Start: Define Reaction Parameters (Substrates, Catalyst, Solvent, Base) setup Prepare 4 Identical Reactions Under Inert Atmosphere start->setup T1 Reaction 1: 25°C (RT) setup->T1 T2 Reaction 2: 40°C setup->T2 T3 Reaction 3: 60°C setup->T3 T4 Reaction 4: 80°C setup->T4 monitor Monitor All Reactions at Set Time Points (e.g., 1h, 2h, 4h, 16h) via TLC or GC T1->monitor analyze Analyze Data: Conversion vs. Time vs. Temperature Note Byproduct Formation monitor->analyze decision Is Conversion >95% with Minimal Byproducts? analyze->decision optimal Optimal Temperature Identified. Proceed with Scale-up. decision->optimal Yes adjust Consider Further Optimization (e.g., Catalyst Loading, Time) decision->adjust No caption Fig. 2: Workflow for Temperature Optimization.

Caption: Fig. 2: Workflow for Temperature Optimization.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling

This protocol provides a standard starting point for the coupling of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Terminal Alkyne (1.1 - 1.2 mmol, 1.1 - 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 mmol, 3.0 eq)

  • Anhydrous, Degassed Solvent (e.g., THF, DMF, or Toluene) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by the amine base. Stir for 5-10 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor progress by TLC.

  • If no significant conversion is observed after 2-3 hours, slowly heat the reaction to 40-60 °C.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aq. NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2][12][13]

Protocol 2: Systematic Temperature Optimization Study

Use this procedure to precisely identify the optimal reaction temperature.

Setup:

  • Prepare four identical Schlenk flasks (labeled A, B, C, D) with stir bars.

  • To each flask, add the reagents and solvent as described in Protocol 1 .

  • Place each flask in a setup that allows for precise temperature control (e.g., a pre-heated heating mantle with a temperature probe or a parallel synthesis block).

  • Set the temperatures as follows:

    • Flask A: 25 °C (Room Temperature)

    • Flask B: 40 °C

    • Flask C: 60 °C

    • Flask D: 80 °C

  • At regular intervals (e.g., 1, 2, 4, and 16 hours), carefully take a small aliquot from each reaction mixture for analysis by GC or ¹H NMR to determine the percent conversion.

  • Compile the data into a table to compare the rate and final conversion at each temperature.

Data Presentation Example:

EntryTemperature (°C)Time (h)Conversion (%)Observations
125465Homogeneous, light yellow
240492Homogeneous, amber
3604>98Homogeneous, dark amber
4804>98Dark brown, slight precipitate

From this example data, 60 °C appears to be the optimal temperature, providing complete conversion rapidly without the catalyst decomposition observed at 80 °C.

References

Technical Support Center: Purification of 5-Iodo-2-methylphenol & Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Iodo-2-methylphenol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these valuable intermediates in high purity. Drawing from established chemical principles and field-proven techniques, this document provides in-depth troubleshooting advice and detailed protocols to overcome common purification hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the synthesis and purification of iodinated phenols.

Q1: Why does my crude this compound product have a pink or brown color?

A1: Phenols are highly susceptible to air and light-induced oxidation, which forms colored quinone-type impurities[1][2][3]. The presence of trace metals can also catalyze this degradation. Additionally, residual elemental iodine from the synthesis is a common source of brown coloration[4].

Q2: What are the most common impurities I should expect when synthesizing this compound?

A2: The synthesis of this compound typically involves the electrophilic iodination of 2-methylphenol (o-cresol)[5]. Key impurities often include:

  • Unreacted Starting Material: 2-methylphenol.

  • Regioisomers: 3-Iodo-2-methylphenol and 4-Iodo-2-methylphenol. The separation of these isomers is a significant challenge due to their very similar physical and chemical properties[6].

  • Over-iodinated Products: Di- and tri-iodinated species such as 3,5-diiodo-2-methylphenol or 2,4,6-triiodophenol can form, especially if reaction conditions are not carefully controlled[4][7].

Q3: Is it better to use column chromatography or recrystallization for these compounds?

A3: The choice depends on the impurity profile.

  • Recrystallization is highly effective for removing small amounts of impurities with different solubility profiles and for processing larger quantities of material[8][9][10]. It is often the preferred method if the main impurities are over-iodinated byproducts[4].

  • Column Chromatography is superior for separating compounds with very similar structures but different polarities, such as regioisomers[1]. For particularly difficult separations, High-Performance Liquid Chromatography (HPLC) offers greater resolving power[1][6].

Part 2: Troubleshooting Guide

This guide provides a structured approach to solving specific purification problems.

Logical Flow for Troubleshooting Purification

Below is a general workflow for diagnosing and solving purification issues with this compound derivatives.

G cluster_start Initial State cluster_problem Problem Identification cluster_solutions Purification Strategy cluster_end Final Product start Crude Product Mixture problem Analyze Purity (TLC, NMR, LC-MS) start->problem wash Aqueous Wash (e.g., Na₂S₂O₃) problem->wash Residual Iodine/ Colored Impurities recrystallize Recrystallization problem->recrystallize Crystalline Solid/ Solubility Difference chromatography Column Chromatography problem->chromatography Isomers or Polar Impurities wash->problem Re-analyze recrystallize->chromatography Failure/ Isomers Remain end_node Pure Compound (>98%) recrystallize->end_node Success chromatography->recrystallize Failure/ Yield Loss chromatography->end_node Success

Caption: A decision-making workflow for purifying crude this compound.

Issue 1: Persistent Brown or Pink Color in Product
  • Symptom: The isolated organic product remains colored even after a standard aqueous work-up.

  • Cause A: Residual Elemental Iodine (I₂). This is the most common cause of a brown tint.

    • Solution: Wash the organic layer with a solution of a mild reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is standard and highly effective.[4][11] The thiosulfate reduces the colored iodine (I₂) to colorless iodide (I⁻). Repeat the wash until the organic layer is colorless.

  • Cause B: Oxidation Products (Quinones). Phenols are prone to oxidation.

    • Solution 1: Work Under Inert Atmosphere. When practical, conduct purification steps like solvent removal under a nitrogen or argon atmosphere to minimize oxygen exposure[1].

    • Solution 2: Use Degassed Solvents. Solvents can be degassed by sparging with nitrogen or argon, reducing the dissolved oxygen available for reaction[1].

    • Solution 3: Adsorbent Treatment. If the color persists, it may be due to highly colored polar impurities. These can sometimes be removed by passing a solution of the crude product through a small plug of silica gel or by adding activated charcoal during recrystallization[12].

Issue 2: Co-eluting Impurities in Column Chromatography
  • Symptom: Thin Layer Chromatography (TLC) shows two or more spots with very similar Rf values, making separation on a silica gel column difficult. This is common when trying to separate regioisomers[1].

  • Cause: The target compound and impurities (e.g., 4-Iodo-2-methylphenol) have nearly identical polarities.

    • Solution 1: Extensive Eluent Screening. Before committing to a large-scale column, invest time in screening a wide range of solvent systems with TLC. Test different solvent combinations (e.g., Toluene/Acetone, Hexanes/Ethyl Acetate, Dichloromethane/Methanol) and vary their ratios to find a system that provides baseline separation[1].

    • Solution 2: Modify the Mobile Phase. For phenolic compounds that streak or "tail" on silica, adding a small amount (0.5-1%) of acetic acid to the eluent can improve peak shape by suppressing the deprotonation of the acidic phenol on the silica surface[1].

    • Solution 3: Change the Stationary Phase. If silica gel fails, consider alternative stationary phases. Alumina (basic or neutral) can offer different selectivity. For highly polar compounds, or for separating isomers with subtle hydrophobicity differences, Reverse-Phase (C18) chromatography is an excellent alternative[1].

    • Solution 4: High-Performance Liquid Chromatography (HPLC). For the most challenging separations, preparative HPLC provides significantly higher resolving power than standard flash chromatography[6][7].

Issue 3: Poor Recovery or "Oiling Out" During Recrystallization
  • Symptom A: Very low yield of crystals after cooling.

    • Cause: Too much solvent was used initially, or the chosen solvent is too good at dissolving the compound even at low temperatures[13].

    • Solution: During the dissolution step, add the hot solvent in small portions until the solid just dissolves to ensure a saturated solution[8]. If too much was added, carefully evaporate some solvent to re-saturate the solution before cooling.

  • Symptom B: The compound separates as an oil instead of crystals upon cooling.

    • Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities, depressing the melting point[9].

    • Solution 1: Choose a Lower-Boiling Solvent. Select a solvent with a boiling point below the melting point of your compound[9].

    • Solution 2: Reduce Cooling Rate. Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a stable crystal lattice[9].

    • Solution 3: Use a Solvent Pair. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes cloudy. Add a few drops of the good solvent to clarify, then cool.

Part 3: Detailed Protocols & Data

Protocol 1: Purification by Recrystallization

This protocol is a general guideline for recrystallizing this compound, which is a solid at room temperature.

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent. The ideal solvent should dissolve the compound when hot but not when cold[8][9]. (See Table 1 for suggestions).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (e.g., on a hot plate with stirring). Continue adding small portions of hot solvent until the solid is completely dissolved[1][8].

  • (Optional) Hot Filtration: If insoluble impurities are present, or if decolorizing carbon was used, perform a hot gravity filtration to remove them[12].

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, large crystals[9].

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation[1].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel[13].

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities[6].

  • Drying: Allow the crystals to dry completely, either by drawing air through the funnel or in a vacuum oven.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is designed to separate this compound from less polar (e.g., starting material) or more polar (e.g., di-iodinated) impurities.

  • Eluent Selection: Using TLC, determine an appropriate solvent system that gives the target compound an Rf value of approximately 0.25-0.35. A common starting point for phenols is a mixture of Hexanes and Ethyl Acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with light pressure. Ensure the silica bed is flat and free of air bubbles[1].

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM). If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique often results in better separation.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor their composition using TLC.

  • Gradient Elution (Optional): If impurities are slow-moving, the polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to speed up their elution after the desired product has been collected.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator[1].

Data Table: Solvent Selection Guide
Solvent System (v/v)Application NotesPolarity
For Recrystallization
Heptane or HexaneGood choice for nonpolar compounds. This compound may have suitable solubility.Low
TolueneHigher boiling point, may be suitable if solubility in alkanes is too low.Low
Ethanol/WaterA versatile solvent pair. Dissolve in hot ethanol, add hot water dropwise until cloudy, clarify with ethanol, then cool.Adjustable
For Column Chromatography
Hexanes / Ethyl Acetate (e.g., 9:1 to 4:1)A standard, versatile system for moderately polar compounds. Good starting point.Low to Medium
Dichloromethane (DCM) / Methanol (e.g., 99:1 to 95:5)For more polar derivatives or to elute compounds that stick to silica. Add 0.5% acetic acid to reduce tailing[1].Medium to High
Toluene / AcetoneOffers different selectivity compared to ester-based systems and can be effective for separating isomers[1].Medium

References

Technical Support Center: Synthesis of 5-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Iodo-2-methylphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurity profiles encountered during this important synthesis. Below, you will find a series of frequently asked questions and troubleshooting guides formatted to provide both theoretical understanding and practical, actionable solutions.

Introduction: The Importance of Purity

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its purity is paramount, as even minor impurities can have significant downstream consequences, affecting reaction yields, product efficacy, and safety profiles. The most common route to this compound is the electrophilic iodination of 2-methylphenol (o-cresol). While seemingly straightforward, this reaction is prone to side reactions that generate a host of impurities, primarily regioisomers and over-iodinated products. This guide will help you identify and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My reaction appears complete by TLC, but the isolated product has a low melting point and broad NMR signals. What's the likely cause?

A1: This is a classic sign of contamination with regioisomeric impurities. During the iodination of 2-methylphenol, the hydroxyl (-OH) and methyl (-CH₃) groups direct the incoming electrophile. While the 5-iodo isomer is often the desired product, other isomers can form concurrently.

  • Causality: The hydroxyl group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. This leads to substitution at various positions on the aromatic ring. The primary impurities are often the 3-iodo, 4-iodo, and 6-iodo isomers of 2-methylphenol. Because these isomers have very similar polarities and molecular weights, they often co-elute on TLC and are difficult to separate by simple crystallization, leading to melting point depression and complex, overlapping NMR spectra.[1]

Q2: I'm observing a peak in my GC-MS analysis with a mass significantly higher than the expected 234.03 g/mol for my product. What could this be?

A2: A higher mass peak strongly suggests the presence of di- or even tri-iodinated byproducts.[2]

  • Mechanism of Formation: Phenols are highly activated aromatic rings, and if the reaction conditions (e.g., stoichiometry of the iodinating agent, reaction time) are not carefully controlled, over-iodination can readily occur.[3] The most common di-iodinated species would be 3,5-diiodo-2-methylphenol or 4,6-diiodo-2-methylphenol.

  • Identification: GC-MS is an excellent tool for identifying these impurities. The expected molecular weight for a di-iodinated product (C₇H₆I₂O) is approximately 359.9 g/mol . Look for a molecular ion peak (M⁺) at m/z ≈ 360 and a characteristic isotopic pattern for two iodine atoms.

Q3: How can I analytically differentiate between the this compound and its other isomers like 3-iodo and 4-iodo-2-methylphenol?

A3: Differentiating these isomers requires high-resolution analytical techniques, as their physical properties are very similar. A multi-technique approach is most reliable.

  • High-Performance Liquid Chromatography (HPLC): This is often the best method for baseline separation. A phenyl-hexyl or similar stationary phase that leverages π-π interactions can provide better selectivity for aromatic positional isomers than a standard C18 column.[4]

  • Gas Chromatography (GC): Capillary GC can separate these isomers, often with better resolution after derivatization (e.g., silylation) of the hydroxyl group to reduce peak tailing.[5][6] Retention times will be distinct for each isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for structural elucidation. The splitting patterns (coupling constants) of the aromatic protons are unique for each isomer. For this compound, you would expect to see three distinct aromatic protons with specific coupling patterns (a doublet, a doublet of doublets, and another doublet). In contrast, the 4-iodo isomer would show a different, more symmetrical pattern.[1]

Q4: My final product has a persistent pink or brown color, even after workup. What causes this and how can I remove it?

A4: This coloration is almost always due to residual elemental iodine (I₂).

  • Cause: Many iodination reactions use an excess of the iodinating agent or generate I₂ as a byproduct. Iodine has low solubility in water but high solubility in many organic solvents, causing it to be extracted with your product.

  • Solution: The standard and most effective method for removing residual iodine is to wash the organic layer with a reducing agent solution during the aqueous workup.[7] A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will reduce the colored iodine (I₂) to colorless iodide (I⁻), which is then partitioned into the aqueous layer. If the color persists, ensure your quenching solution is freshly prepared and use vigorous mixing.[7]

Impurity Formation Pathway

The following diagram illustrates the electrophilic iodination of 2-methylphenol, showing the pathway to the desired 5-iodo product and the formation of common regioisomeric and over-iodinated impurities.

G cluster_products Reaction Products 2-Methylphenol 2-Methylphenol Desired_Product This compound (Target) 2-Methylphenol->Desired_Product Major Pathway Regioisomers Regioisomeric Impurities (3-Iodo, 4-Iodo, 6-Iodo) 2-Methylphenol->Regioisomers Side Reaction (Minor) Iodinating_Agent Iodinating Agent (e.g., I₂, NIS) Over_Iodination Over-iodinated Impurities (e.g., 3,5-Diiodo) Desired_Product->Over_Iodination Further Iodination (Excess Reagent/Time) Regioisomers->Over_Iodination Further Iodination

Caption: Reaction scheme for the iodination of 2-methylphenol.

Troubleshooting Guides & Analytical Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for analyzing the product mixture from a this compound synthesis.[5] Phenols can sometimes exhibit poor peak shape (tailing) in GC; derivatization can mitigate this, but direct analysis is often sufficient for impurity identification.[8][9]

Objective: To separate and identify the main product, unreacted starting material, regioisomers, and di-iodinated byproducts.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~1 mg/mL.

    • (Optional Silylation for improved peak shape): To 0.5 mL of your stock solution, add 0.5 mL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap the vial and heat at 60 °C for 30 minutes.

  • Instrumentation & Conditions:

    • GC System: Agilent GC-MS or equivalent.

    • Column: A low- to mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[6]

    • Injection: 1 µL, Splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.

Data Interpretation:

CompoundExpected MW ( g/mol )Expected M⁺ (m/z)Key Fragments (m/z)Typical Elution Order
2-Methylphenol108.14108107, 90, 77First
This compound 234.03 234 219, 107, 91 Main Product
Other Iodo-isomers234.03234219, 107, 91Close to main product
Di-iodo-2-methylphenol359.93360345, 218, 127Last

Note: The mass spectra of the isomers will be nearly identical. Identification must be confirmed by retention time against an authentic standard if available.

Protocol 2: HPLC Method for Isomer Separation

HPLC is superior for the quantitative analysis of isomers that may be difficult to resolve by GC.[10][11]

Objective: To achieve baseline separation of this compound from its positional isomers.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the crude or purified product in the mobile phase (initial conditions) to a concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation & Conditions:

    • HPLC System: Standard system with a PDA or UV detector.

    • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm). A phenyl phase provides alternative selectivity for aromatic compounds.[4]

    • Mobile Phase:

      • A: Water with 0.1% Formic Acid

      • B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • Start at 40% B, hold for 2 min.

      • Linear gradient to 80% B over 15 min.

      • Hold at 80% B for 2 min.

      • Return to initial conditions and equilibrate for 5 min.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm and 280 nm.

Data Interpretation:

  • The isomers will elute as distinct peaks. The elution order depends on the specific isomer's polarity and interaction with the stationary phase but is generally consistent.

  • Quantify the purity of your main product by integrating the peak areas. The area percentage of the main peak relative to the total area of all peaks gives an estimate of purity.

Analytical Workflow Diagram

G Crude_Product Crude Reaction Product TLC Initial Check: TLC (Shows one major spot?) Crude_Product->TLC NMR_Check ¹H NMR Analysis (Broad peaks?) TLC->NMR_Check Yes GCMS GC-MS Analysis (Impurity Profiling) NMR_Check->GCMS Yes Purification Proceed to Purification (Recrystallization or Chromatography) NMR_Check->Purification No (Sharp Peaks) Identify_Over Identify Over-Iodination (m/z ≈ 360) GCMS->Identify_Over Identify_SM Identify Starting Material (m/z = 108) GCMS->Identify_SM Confirm_Isomers Confirm Isomer Presence (Multiple peaks at m/z 234) GCMS->Confirm_Isomers HPLC HPLC Analysis (Isomer Quantification) Quantify Quantify Isomeric Purity (Baseline Separation) HPLC->Quantify Confirm_Isomers->HPLC Isomers Suspected

Caption: Logical workflow for analyzing crude this compound.

References

Technical Support Center: Solvent Effects on the Reactivity of 5-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-Iodo-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during experimentation. Our goal is to provide you with the in-depth knowledge required to optimize your reactions, improve yields, and understand the causality behind solvent-driven reactivity changes.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format. We diagnose the issue, explain the likely cause related to the solvent, and provide a validated solution.

Question 1: My Williamson ether synthesis using the phenoxide of this compound is giving a very low yield. I'm using ethanol as the solvent. What's going wrong?

Answer:

This is a classic issue rooted in solvent-nucleophile interactions.

  • Probable Cause: The low yield is likely due to the use of ethanol, a polar protic solvent . Polar protic solvents contain O-H or N-H bonds and are excellent at hydrogen bonding.[1][2][3] While ethanol effectively dissolves the sodium or potassium phenoxide, it forms a "solvent cage" around the negatively charged oxygen of your phenoxide nucleophile through strong hydrogen bonds.[4][5] This caging effect stabilizes the nucleophile, making it less reactive and less available to attack the electrophilic carbon of your alkyl halide, thus significantly depressing the rate of this Sₙ2 reaction.[1][2]

  • Troubleshooting Solution:

    • Switch to a Polar Aprotic Solvent: The most effective solution is to change your solvent to a polar aprotic one, such as Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or Acetonitrile (CH₃CN) .[4][5]

    • Rationale: These solvents possess large dipole moments, allowing them to dissolve ionic species, but they lack O-H or N-H bonds and cannot act as hydrogen bond donors.[4][6] They solvate the cation (e.g., Na⁺ or K⁺) well but leave the phenoxide anion poorly solvated, or "naked."[4] This unsolvated, high-energy anion is a much more potent nucleophile, leading to a dramatic increase in the reaction rate and yield.[5] For example, the rate of an Sₙ2 reaction can increase by a factor of thousands when switching from a protic solvent like methanol to an aprotic one like acetonitrile.[5]

    • Experimental Adjustment: Ensure your chosen aprotic solvent is anhydrous, as trace amounts of water can reduce the effectiveness of the nucleophile.

Question 2: I am attempting a Suzuki coupling with this compound and an arylboronic acid, but the reaction is sluggish and incomplete. My reagents won't fully dissolve in a single solvent.

Answer:

Solubility is paramount in cross-coupling reactions, which often involve components with vastly different polarities.

  • Probable Cause: The issue is poor mutual solubility of the reactants. This compound is organic-soluble, while the base (e.g., K₂CO₃, Na₂CO₃) and often the boronic acid salt are water-soluble. A single solvent system (like pure dioxane or pure water) will fail to dissolve all components, preventing them from entering the catalytic cycle efficiently.

  • Troubleshooting Solution:

    • Use a Biphasic Solvent System: The standard and most robust approach for Suzuki and other similar cross-coupling reactions is to use a mixture of solvents.[7] A common and highly effective system is 1,4-Dioxane and Water (e.g., in a 4:1 v/v ratio).[7] Other effective mixtures include toluene/water or THF/water.

    • Rationale: The organic solvent (dioxane) dissolves the this compound and the palladium catalyst complex, while the aqueous phase dissolves the inorganic base and the boronic acid. The reaction occurs at the interface of the two phases, often with the help of a phase-transfer catalyst or vigorous stirring to maximize contact area.

    • Degassing is Critical: Ensure the solvent mixture is thoroughly degassed before adding the palladium catalyst. Oxygen can oxidize the active Pd(0) catalyst, leading to inactivation. This can be done by bubbling argon or nitrogen through the solvent mixture for 15-30 minutes or by using several freeze-pump-thaw cycles.[8]

Question 3: During an O-alkylation, I'm observing a significant amount of an unwanted side product. Spectral analysis suggests C-alkylation has occurred on the aromatic ring. How can I improve selectivity?

Answer:

This is a problem of chemoselectivity involving an ambident nucleophile. The phenoxide ion can react through its oxygen (O-alkylation) or through the electron-rich aromatic ring (C-alkylation).

  • Probable Cause: The solvent choice can influence the site of reactivity. While many factors are at play, solvent properties can tip the balance between O- and C-alkylation.

  • Troubleshooting Solution:

    • Favor O-Alkylation with Polar Aprotic Solvents: To maximize the desired O-alkylation product, use a polar aprotic solvent like DMF or DMSO.[9]

    • Rationale: In polar aprotic solvents, the oxygen anion of the phenoxide is highly reactive and accessible, favoring a kinetically controlled attack on the alkyl halide.[9] In contrast, protic solvents can hydrogen-bond with the oxygen, partially blocking it and potentially increasing the relative contribution of C-alkylation.

    • Additional Considerations: The counter-ion and leaving group also play a role. For a comprehensive strategy, consider using a polar aprotic solvent in combination with a less reactive alkyl halide (e.g., switching from an iodide to a bromide or chloride) and controlling the temperature carefully.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between polar protic and polar aprotic solvents, and how do they impact reactions with this compound?

A1: The primary difference lies in their ability to form hydrogen bonds.[3]

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen).[1][2] They can act as both hydrogen bond donors and acceptors.

    • Impact: They excel at stabilizing charged species. They stabilize cations through ion-dipole interactions and anions through hydrogen bonding.[4] This property makes them ideal for Sₙ1 reactions, where stabilizing the carbocation intermediate is crucial.[10] However, this same hydrogen-bonding ability deactivates strong anionic nucleophiles (like the phenoxide of your starting material), making them poor choices for Sₙ2 reactions.[1][2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) have dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[3][4]

    • Impact: They are excellent for Sₙ2 reactions. They solvate cations but leave anions relatively unsolvated and highly reactive.[4][5] This significantly increases the nucleophilicity of species like the phenoxide of this compound.

Q2: How does solvent polarity, in general, influence the reactivity of this compound?

A2: Solvent polarity affects reaction rates by stabilizing or destabilizing the reactants, transition states, and intermediates.[11][12] For reactions involving this compound:

  • Reactions forming ionic intermediates (Sₙ1 type): Increasing solvent polarity, particularly with protic solvents, will stabilize the charged carbocation-like transition state and the subsequent intermediate.[1][2] This lowers the activation energy and speeds up the reaction.[2]

  • Reactions with charged nucleophiles (Sₙ2 type): The effect is more nuanced. A polar solvent is needed to dissolve the reactants.[2] However, as discussed, polar protic solvents can over-stabilize the nucleophile, increasing the activation energy and slowing the reaction.[13] Polar aprotic solvents provide the necessary polarity to dissolve the reactants without deactivating the nucleophile, thus accelerating the reaction.[5][6]

Q3: For which reaction types involving this compound are nonpolar solvents like hexane or toluene suitable?

A3: Nonpolar solvents are generally less common for reactions with this substrate due to the polarity of the phenol group. However, they can be useful in specific cases:

  • Certain Cross-Coupling Reactions: Some coupling reactions, like Heck or Sonogashira couplings, can be performed in nonpolar solvents like toluene, especially at higher temperatures. The choice often depends on the specific catalyst system and the solubility of the coupling partner.

  • Reactions with Nonpolar Reagents: If you are reacting the phenol with a very nonpolar reagent and the resulting product is also nonpolar, a nonpolar solvent might be used. However, dissolving the starting material could be a challenge.

  • Extraction/Workup: Nonpolar solvents are, of course, essential during the workup phase for extracting nonpolar to moderately polar organic products from an aqueous phase.[14]

Data & Protocols

Table 1: Solvent Selection Guide for Key Reactions of this compound
Reaction TypeRecommended Solvent ClassSpecific ExamplesRationale & Expected Outcome
Williamson Ether Synthesis (Sₙ2) Polar AproticDMF, DMSO, AcetonitrileMaximizes nucleophilicity of the phenoxide.[5] High yield, fast reaction.
Cross-Coupling (Suzuki, etc.) Biphasic or Polar Aprotic1,4-Dioxane/H₂O, Toluene, THFSolubilizes both organic substrate and inorganic base/reagents.[7] Facilitates catalytic cycle.
Esterification (O-Acylation) "Borderline" Aprotic or NonpolarDichloromethane (DCM), THF, Pyridine (as solvent and base)Good "general purpose" solvents that dissolve reactants without interfering.[3] Clean conversion.
Oxidation of Phenol Polar AproticDMSO, AcetonitrileThe solvent choice can be highly dependent on the specific oxidizing agent used.[15] Variable outcomes.
Electrophilic Aromatic Substitution Nonpolar or HalogenatedDichloromethane (DCM), Carbon Disulfide (CS₂)Prevents the solvent from competing in the reaction and solvates the electrophile complex.
Experimental Protocol: Williamson Ether Synthesis of 5-Iodo-2-methyl-1-propoxybenzene

This protocol details a standard O-alkylation reaction, highlighting the critical role of a polar aprotic solvent.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 1-Bromopropane (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the phenol (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium phenoxide.

  • Alkylation: Cool the mixture back to 0 °C. Add 1-bromopropane dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).[16]

  • Quench: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizations

Diagram 1: Solvent Selection Workflow

This diagram provides a decision-making framework for choosing the optimal solvent system based on the intended reaction.

Solvent_Selection start Identify Reaction Type sn2 S_N-2 Type (e.g., Ether Synthesis) start->sn2 Nucleophilic Substitution? coupling Cross-Coupling (e.g., Suzuki, Heck) start->coupling C-C or C-N Bond Formation? other Other (e.g., Oxidation, SEAr) start->other Other Transformation? solvent_sn2 Use Polar Aprotic Solvent (DMF, DMSO, CH3CN) sn2->solvent_sn2 solvent_coupling Use Biphasic or High-Boiling Aprotic (Dioxane/H2O, Toluene) coupling->solvent_coupling solvent_other Consult Literature for Specific Reagent System other->solvent_other

Caption: A decision tree for selecting a starting solvent based on the reaction class.

Diagram 2: Nucleophile Solvation by Protic vs. Aprotic Solvents

This diagram illustrates why polar aprotic solvents enhance nucleophilicity.

Solvation_Effect cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Nu_protic Nu⁻ MeOH1 H-O-Me Nu_protic->MeOH1 H-Bond MeOH2 H-O-Me Nu_protic->MeOH2 MeOH3 H-O-Me Nu_protic->MeOH3 MeOH4 Me-O-H Nu_protic->MeOH4 label_protic Nucleophile is 'caged' and stabilized. Reactivity is LOW. Nu_aprotic Nu⁻ DMF1 δ⁺ C-H DMF2 δ⁺ C-H DMF3 δ⁺ C-H label_aprotic Nucleophile is 'naked' and unsolvated. Reactivity is HIGH.

References

Technical Support Center: Ligand Selection for Efficient Cross-Coupling of 5-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand that the cross-coupling of sterically hindered and functionalized substrates like 5-Iodo-2-methylphenol presents unique challenges. This guide is designed to provide you with field-proven insights and systematic troubleshooting strategies to ensure the success of your experiments. The inherent steric hindrance from the ortho-methyl group and the potential for catalyst inhibition by the phenolic hydroxyl group necessitate a carefully considered approach, particularly in ligand selection.

This support center moves beyond simple protocols to explain the fundamental principles behind experimental choices, empowering you to make informed decisions for your specific coupling reaction, whether it be a Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or Heck reaction.

Section 1: Troubleshooting Guide for Common Issues

Cross-coupling reactions are complex, with multiple interdependent parameters.[1] When a reaction with this compound fails or provides low yields, a systematic approach is crucial for diagnosis.[2] The following table addresses the most common problems encountered with this substrate.

Problem Encountered Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low to No Product Yield 1. Inefficient Catalyst Activation/Deactivation: The active Pd(0) species is not being generated efficiently from the Pd(II) precatalyst, or it is being deactivated. The phenolic -OH group, especially when deprotonated by the base, can coordinate to the palladium center and inhibit its catalytic activity.[3][4]Ligand Choice: Switch to a bulky, electron-rich ligand (e.g., a Buchwald biaryl phosphine like XPhos or SPhos). These ligands favor the formation of a highly reactive, monoligated Pd(0) species that is less susceptible to inhibition and more effective at oxidative addition with hindered substrates.[5][6] Precatalyst Selection: Use a modern, air-stable precatalyst (e.g., Buchwald G3/G4 or PEPPSI-type precatalysts). These are designed for clean and efficient generation of the active Pd(0) catalyst, which is crucial when substrates are complex.[7][8]
2. Poor Oxidative Addition: The steric hindrance from the ortho-methyl group is impeding the initial, often rate-limiting, oxidative addition step where the palladium inserts into the Carbon-Iodine bond.[5]Increase Temperature: While aryl iodides are generally reactive, steric hindrance can increase the energy barrier for oxidative addition.[9] Cautiously increasing the reaction temperature can overcome this barrier, but monitor for catalyst decomposition.[10] Ligand Electronics: Ensure your ligand is sufficiently electron-rich. Electron-donating ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[8]
Catalyst Decomposition (Formation of Palladium Black) 1. Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause it to oxidize and agglomerate into inactive palladium black.[10]Ensure Inert Atmosphere: Rigorously degas your solvent(s) (including any water used in Suzuki couplings) by sparging with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles. Assemble your reaction under a positive pressure of inert gas using Schlenk techniques or a glovebox.[7][10]
2. High Temperature: Excessively high temperatures can accelerate the decomposition of the palladium-ligand complex, especially if the ligand is not robust enough.[10]Optimize Temperature: Screen a range of temperatures. While heat may be needed for oxidative addition, find the minimum temperature required for efficient conversion. Use a More Stable Ligand: Certain ligands, like bulky biaryl phosphines or N-heterocyclic carbenes (NHCs), form more thermally stable palladium complexes.[3][11]
Significant Side Product Formation 1. Homocoupling (Glaser or Suzuki-type): You observe dimers of your alkyne (in Sonogashira) or boronic acid (in Suzuki) coupling partners. This is often caused by oxygen or, in the case of Sonogashira, an excess of the copper(I) co-catalyst.[9][10]Minimize Oxygen: As with catalyst decomposition, ensure strictly anaerobic conditions.[10] Reduce Copper Loading (Sonogashira): Minimize the amount of Cu(I) iodide to disfavor the Glaser homocoupling pathway. For sensitive substrates, switching to a copper-free Sonogashira protocol is the most effective solution.[5] Use Bulky Ligands (Suzuki): Bulky ligands can help prevent the homocoupling of boronic acids.[8]
2. Protodeboronation (Suzuki): Your boronic acid is being converted back to its corresponding arene before it can couple. This is a common issue, especially with prolonged reaction times or harsh conditions.[3]Use Milder Base: Switch to a weaker base like K₃PO₄ or Cs₂CO₃. Use Boronic Esters: Pinacol (BPin) or MIDA boronates are often more stable towards protodeboronation than the corresponding boronic acids.[9] Minimize Water & Reaction Time: Reduce the amount of water in the reaction and work up the reaction as soon as the starting material is consumed.[3]
3. Dehalogenation: The iodine atom on this compound is replaced by a hydrogen atom. This can occur via a competing pathway involving a palladium-hydride (Pd-H) species.[4]Optimize Base/Solvent: Use a non-coordinating, weaker base and an aprotic solvent to disfavor the formation of Pd-H species.[4] Promote Reductive Elimination: Use a bulky ligand that accelerates the final C-C bond-forming reductive elimination step, allowing it to outcompete the deiodination pathway.[4][12]

Section 2: Frequently Asked Questions (FAQs) on Ligand Selection

For a substrate like this compound, the ligand is not merely an additive; it is the key that unlocks reactivity and selectivity. It directly influences the geometry, stability, and electron density of the palladium center throughout the catalytic cycle.[2]

Q1: Why is ligand selection so critical for this compound? A1: There are two primary reasons. First, the ortho-methyl group creates significant steric bulk around the C-I bond. A bulky ligand is required to promote the formation of a coordinatively unsaturated, 14-electron Pd(0) species, which is more sterically accessible and reactive for the crucial oxidative addition step.[5] Second, the acidic phenol group can be deprotonated by the base, and the resulting phenoxide can act as a competing ligand, poisoning the catalyst.[3] A bulky, electron-rich ligand can stabilize the palladium center and sterically disfavor this inhibitory binding, keeping the catalyst active in the desired cycle.[12]

Q2: What are the main classes of ligands I should consider for this substrate? A2: For challenging substrates, you should focus on highly active ligand systems. The primary classes are:

  • Bulky, Electron-Rich Monodentate Phosphines: This class, particularly the biaryl phosphines developed by the Buchwald group (e.g., XPhos, SPhos, BrettPhos), is often the first choice.[6][13] Their steric bulk accelerates reductive elimination, while their electron-donating nature promotes oxidative addition.[8][12]

  • N-Heterocyclic Carbenes (NHCs): Ligands like IPr and SIMes are strong sigma-donors that form very stable and highly active palladium complexes. They are an excellent alternative to phosphines, especially when thermal stability is required.[3][11]

  • Bidentate Phosphines: Ligands like dppf or XantPhos can be effective. Their defined bite angle and chelating effect can influence the geometry at the metal center, sometimes favoring reductive elimination over side reactions.[6] However, for this sterically hindered substrate, monodentate ligands that readily allow for the formation of the key monoligated Pd(0) species are often more successful.[5]

Q3: I see many "Buchwald ligands." Which one is a good starting point for my specific coupling? A3: While screening is always recommended, you can make an educated first choice. For a Suzuki-Miyaura or Heck coupling, XPhos or SPhos are excellent and robust starting points due to their general effectiveness with hindered aryl halides.[3][6] For a Buchwald-Hartwig amination with a primary amine, BrettPhos is specifically designed for selective monoarylation and can be highly effective.[6]

Q4: When should I consider protecting the phenolic -OH group? A4: Protection should be considered a secondary strategy. Often, the right combination of a bulky ligand (like XPhos) and a suitable base (like K₃PO₄) can achieve high yields without the need for extra protection/deprotection steps.[3] However, if you have exhausted ligand and base screening and still observe low yields or catalyst poisoning, protecting the phenol as a methyl ether (OMe) or another stable group can be a viable solution. This physically blocks its ability to interfere with the catalyst.

Section 3: Key Experimental Protocols

Trustworthy protocols are self-validating. The following are generalized starting points for developing a robust process for your specific coupling partner. Always run small-scale test reactions before committing larger amounts of material.

Protocol 1: General Procedure for Ligand Screening in a Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to efficiently identify the optimal ligand for coupling this compound with a boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)[9][14]

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[3]

  • Ligands for screening (e.g., XPhos, SPhos, P(t-Bu)₃, dppf; 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[14]

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)[3]

  • Array of reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add this compound, the boronic acid, and the base to each reaction vial.

  • Catalyst Stock Solution: In a separate flask, prepare a stock solution of the palladium precatalyst and the first ligand in the degassed solvent.

  • Reaction Setup: Add the appropriate volume of the catalyst/ligand stock solution to the designated vials. Repeat for each ligand being screened.

  • Inert Atmosphere: Seal the vials tightly. If not in a glovebox, ensure the headspace is purged with argon or nitrogen.[7]

  • Heating and Monitoring: Place the vials in a preheated aluminum block on a stirrer hotplate (e.g., at 80-100 °C).[3] Monitor the progress of each reaction by TLC or LC-MS at set time intervals (e.g., 2h, 6h, 12h).

  • Analysis: Once the reactions are complete (or have stalled), cool them to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), add an internal standard, and analyze the crude mixture by GC or LC-MS to determine the conversion and relative yield for each ligand.

Section 4: Visual Guides

Diagram 1: Ligand Selection Decision Tree

This diagram provides a logical workflow for selecting a starting ligand based on the type of cross-coupling reaction being performed with this compound.

Ligand_Selection start Select Coupling Type sub_suzuki Suzuki-Miyaura (C-C) start->sub_suzuki sub_buchwald Buchwald-Hartwig (C-N) start->sub_buchwald sub_heck Heck / Sonogashira (C-C) start->sub_heck ligand_buchwald Start with Bulky Biaryl Phosphines sub_suzuki->ligand_buchwald ligand_nhc Consider NHCs (e.g., IPr, PEPPSI) sub_suzuki->ligand_nhc Alternative sub_buchwald->ligand_buchwald sub_buchwald->ligand_nhc Alternative sub_heck->ligand_buchwald sub_heck->ligand_nhc Alternative rec_xphos Try XPhos or SPhos (General, Robust) ligand_buchwald->rec_xphos For Suzuki rec_brettphos Try BrettPhos (esp. for 1° Amines) ligand_buchwald->rec_brettphos For C-N rec_ptbu3 Try P(t-Bu)3 or XPhos (For Heck) ligand_buchwald->rec_ptbu3 For Heck

Caption: A decision tree to guide the initial selection of a ligand class.

Diagram 2: Workflow for Establishing an Inert Reaction Atmosphere

Properly excluding oxygen is non-negotiable for success in palladium-catalyzed cross-coupling.[10] This workflow illustrates the key steps.

Inert_Atmosphere_Workflow A 1. Flame-Dry Glassware (Remove Adsorbed H₂O) C 3. Add Solid Reagents (Substrate, Base) A->C B 2. Degas Solvent(s) (e.g., N₂ Sparge for 30 min) E 5. Add Degassed Solvent (via Syringe) B->E D 4. Evacuate & Backfill Cycle (Connect to Schlenk Line, pull vacuum, refill with Ar/N₂. Repeat 3x) C->D D->E F 6. Add Catalyst/Ligand (Under positive Ar/N₂ flow) E->F G 7. Maintain Inert Headspace (Use balloon or positive pressure line) F->G

Caption: Standard workflow for setting up an oxygen-free reaction environment.

References

managing air and moisture sensitivity in 5-Iodo-2-methylphenol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 5-Iodo-2-methylphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the air and moisture sensitivity of this versatile reagent. Here, we provide field-proven insights, troubleshooting guides for common synthetic challenges, and detailed protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it sensitive to air and moisture?

A1: this compound is an aromatic compound featuring a hydroxyl group (phenol) and an iodine atom on the benzene ring.[1][2] Its sensitivity stems from two primary aspects:

  • The Phenolic Hydroxyl Group: Phenols can be susceptible to oxidation, especially under basic conditions in the presence of oxygen (air), which can lead to the formation of colored impurities or decomposition products.

  • Reactivity in Catalytic Cycles: More critically, many reactions utilizing this compound, such as palladium-catalyzed cross-couplings, involve organometallic intermediates that are highly sensitive to both oxygen and water. Oxygen can deactivate the catalyst, while water can hydrolyze key reagents (like boronic acids) or intermediates, ultimately halting the reaction.[3][4]

Q2: How should I properly store this compound?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5] For long-term storage, keeping it under an inert atmosphere (like argon or nitrogen) and protected from light is recommended.[6] A refrigerator (2-8°C) is a suitable location.[1][7]

Q3: What are the first signs that my reaction is failing due to air or moisture contamination?

A3: The signs can be subtle or dramatic, depending on the reaction:

  • No Reaction: The most common sign is a complete lack of product formation, with only starting material visible upon analysis (e.g., by TLC or LC-MS).[8]

  • Low Yield: The reaction may proceed but give a significantly lower yield than expected.[9]

  • Color Change: Unexplained and often dark color changes (e.g., blackening of a palladium-catalyzed reaction) can indicate catalyst decomposition due to oxygen.

  • Formation of Side Products: The appearance of unexpected spots on a TLC plate can signal side reactions, such as the hydrolysis of a reagent or product.

Q4: Which common reactions involving this compound are most sensitive?

A4: Palladium-catalyzed cross-coupling reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations are extremely sensitive. These reactions rely on catalysts and intermediates that are readily destroyed by oxygen and water.[4] Additionally, reactions that involve forming the phenoxide with a strong base (e.g., Williamson ether synthesis) are highly moisture-sensitive, as water will consume the base and prevent the desired deprotonation.[10][11]

Troubleshooting Guides for Common Reactions

Issue: Low or No Yield in a Suzuki Coupling Reaction
  • Potential Cause 1: Palladium Catalyst Deactivation.

    • Why it Happens: The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by oxygen, especially at elevated temperatures. This is often a primary cause of reaction failure.

    • Troubleshooting Solution: Rigorous exclusion of oxygen is critical. Ensure your solvent was properly degassed using a validated method like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[12] Assemble your reaction glassware hot to remove adsorbed water and maintain a positive pressure of nitrogen or argon throughout the setup and reaction.[13][14][15]

  • Potential Cause 2: Hydrolysis of Boronic Acid/Ester.

    • Why it Happens: Boronic acids and their esters are susceptible to hydrolysis, which renders them inactive for the transmetalation step of the catalytic cycle. This is exacerbated by residual water in the solvent or on the glassware.

    • Troubleshooting Solution: Use truly anhydrous solvents. Solvents should be dried over an appropriate drying agent and distilled or passed through a solvent purification system.[14][16][17] Ensure all solid reagents, including the base (e.g., K₂CO₃, Cs₂CO₃), are dried in an oven or under high vacuum before use.

Issue: Incomplete Reaction in a Williamson Ether Synthesis
  • Potential Cause: Incomplete Deprotonation of the Phenol.

    • Why it Happens: The reaction requires the quantitative formation of the phenoxide ion by a base. If the base (e.g., NaH) or solvent is not completely anhydrous, the base will react with water first, leaving the phenol unreacted.[11]

    • Troubleshooting Solution: Use a strong base like sodium hydride (NaH) from a fresh, unopened container. Wash the NaH with dry hexanes before use if it has been opened previously (handle with extreme care). Use a high-quality, anhydrous aprotic solvent like THF or DMF.[10] Add the phenol solution slowly to the suspension of the base and allow for complete deprotonation (indicated by the cessation of hydrogen gas evolution) before adding the electrophile.

Core Techniques & Protocols

Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Nitrogen Balloon)

This protocol is a fundamental technique for excluding air and moisture from a reaction.[3][18]

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, stir bar) at >125°C for at least 4 hours, or flame-dry it under vacuum immediately before use.[14][15]

  • Assembly: Assemble the glassware while still hot and immediately cap the openings with rubber septa. Clamp the flask to a stand.

  • Inert Gas Purge: Prepare a balloon filled with nitrogen or argon.[18] Insert the needle from the balloon into the septum of the reaction flask. Insert a second, open needle (an "exit needle") into the septum to serve as an outlet.[19]

  • Flushing: Allow the inert gas to flush through the flask for at least 5-10 minutes to displace all the air.[13][19]

  • Establish Positive Pressure: Remove the exit needle first. The balloon will now maintain a slight positive pressure of inert gas inside the flask, preventing air from entering.

  • Reagent Addition: Add anhydrous solvents and liquid reagents via a dry, gas-tight syringe.[18] Add solid reagents quickly by briefly removing the septum under a strong flow of inert gas ("positive pressure transfer") or use a solid addition funnel.

Protocol 2: Solvent Degassing by Freeze-Pump-Thaw

This is the most effective method for removing dissolved oxygen from solvents.[20]

  • Preparation: Place the anhydrous solvent in a Schlenk flask, ensuring the flask is no more than half full.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.[21]

  • Pump: With the solvent still frozen, open the flask's stopcock to a high vacuum line and evacuate the headspace for 5-10 minutes. This removes the gases from above the frozen solvent.[21]

  • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely in a water bath. You will see bubbles of dissolved gas escaping from the liquid into the vacuum headspace.[21]

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least three times to ensure complete degassing.

  • Final Step: After the final thaw, backfill the flask with nitrogen or argon. The solvent is now ready for use.

Reference Diagrams and Data

Troubleshooting Workflow for Air/Moisture Sensitive Reactions

G start Reaction Fails (Low/No Yield) check_inert Was a proper inert atmosphere used? start->check_inert check_solvents Were solvents anhydrous & degassed? check_inert->check_solvents Yes fix_inert Implement rigorous inert techniques (Schlenk line, glovebox). check_inert->fix_inert No check_reagents Were solid reagents (base, etc.) dry? check_solvents->check_reagents Yes fix_solvents Dry solvents over appropriate agents & perform freeze-pump-thaw degassing. check_solvents->fix_solvents No check_purity Is starting material pure? check_reagents->check_purity Yes fix_reagents Dry reagents in a vacuum oven before use. check_reagents->fix_reagents No fix_purity Purify starting material (recrystallize, chromatography). check_purity->fix_purity No success Reaction Success check_purity->success Yes fix_inert->start fix_solvents->start fix_reagents->start fix_purity->start

Caption: Troubleshooting decision tree for failed reactions.

Experimental Workflow: Inert Atmosphere Reaction Setup

Caption: Workflow for setting up an air-sensitive experiment.

Table 1: Common Solvents and Recommended Drying Agents
SolventRecommended Drying Agent(s)Incompatible Drying Agent(s)
Tetrahydrofuran (THF)Sodium/Benzophenone, Molecular Sieves (3Å or 4Å)Calcium Chloride
TolueneSodium/Benzophenone, Calcium Hydride (CaH₂)Magnesium Sulfate
Dichloromethane (DCM)Calcium Hydride (CaH₂), Phosphorus Pentoxide (P₄O₁₀)Sodium, Potassium
Acetonitrile (MeCN)Calcium Hydride (CaH₂), Molecular Sieves (3Å or 4Å)Sodium/Benzophenone
N,N-Dimethylformamide (DMF)Molecular Sieves (4Å), Barium Oxide (BaO)Sodium, Potassium Hydroxide

This table is a general guide. Always consult chemical compatibility resources before use.[10][17]

References

Technical Support Center: Scale-Up for the Synthesis of 5-Iodo-2-methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up synthesis of 5-Iodo-2-methylphenol and its derivatives. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to explore the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your large-scale reactions.

The synthesis of this compound presents a unique regiochemical challenge. In the electrophilic aromatic substitution of 2-methylphenol (o-cresol), the hydroxyl group (-OH) and the methyl group (-CH₃) are both ortho, para-directing. This electronic preference strongly favors iodination at the C4 and C6 positions. Synthesizing the C5 isomer—meta to the powerful hydroxyl directing group—is therefore non-trivial and requires careful control over reaction conditions and strategy to overcome the inherent electronic bias of the substrate.

This guide provides a structured approach to tackling this and other common scale-up issues.

Frequently Asked Questions (FAQs)

Q1: Why is my iodination reaction giving a very low yield of the desired this compound isomer?

A: This is the most common issue and typically stems from poor regioselectivity. The combined electronic directing effects of the hydroxyl and methyl groups in 2-methylphenol strongly favor substitution at the 4- and 6-positions. Achieving substitution at the 5-position requires overcoming this electronic preference. Low overall yield can also be caused by suboptimal pH, impure reagents, or incomplete reaction.[1] The phenoxide ion, formed under basic conditions, is the more reactive species in electrophilic iodination, and its absence can drastically slow the reaction.[2][3]

Q2: I'm observing significant amounts of di- and tri-iodinated byproducts. How can I improve mono-iodination selectivity?

A: The formation of multiple iodinated species is a classic sign of over-reaction, which is common with highly activated substrates like phenols.[4] The key is to carefully control the stoichiometry of your iodinating agent.[5] A slow, controlled addition of the reagent, potentially at a lower temperature, will help prevent localized areas of high concentration that lead to multiple substitutions.[4][5]

Q3: What is the best iodinating agent for this synthesis on a larger scale?

A: The choice depends on reactivity, cost, and safety.

  • Iodine (I₂): The least expensive and safest to handle, but it is a weak electrophile and almost always requires an oxidizing agent (e.g., H₂O₂, NaOCl, Oxone®) to generate a more reactive iodinating species in situ.[6][7] This can be an excellent, cost-effective choice for scale-up if conditions are well-optimized.

  • Iodine Monochloride (ICl): A highly reactive and effective agent. However, it is corrosive, moisture-sensitive, and can be too aggressive, leading to poor selectivity if not used at low temperatures with precise stoichiometric control.[5]

  • N-Iodosuccinimide (NIS): A mild and selective solid reagent, making it easy to handle.[8] It often requires a catalytic amount of a strong acid, like p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA), to activate it.[8][9] While often more expensive, its selectivity can be advantageous for complex substrates.

Q4: My reaction mixture turns dark brown or black during the process. What does this indicate and is it problematic?

A: Dark coloration often indicates the formation of elemental iodine (I₂) or other colored byproducts due to oxidation or decomposition. While some color change is normal, a very dark mixture can suggest side reactions. This can be caused by overly aggressive reaction conditions (high temperature) or instability of the starting material or product. The key is to determine if it impacts the final yield and purity. The color can typically be removed during workup by washing with a reducing agent solution like sodium thiosulfate (Na₂S₂O₃).[4]

Troubleshooting Guide: From Lab Bench to Pilot Plant

This section addresses specific issues you may encounter during scale-up, providing explanations and actionable solutions.

Problem 1: Poor Regioselectivity - Low Yield of 5-Iodo Isomer

This is the central challenge of this synthesis. The desired product is electronically disfavored.

Root Cause Analysis:
  • Electronic Effects: The hydroxyl group is a powerful ortho, para-director, making the C4 and C6 positions highly activated towards electrophilic attack. The methyl group provides additional activation at these positions. The C5 position is meta to the hydroxyl group and therefore electronically deactivated in comparison.

  • Steric Hindrance: While the C6 position is electronically active, it is sterically hindered by the adjacent methyl group, which may slightly favor substitution at the C4 position over C6.

Solutions & Optimization Strategies:
  • Leverage Steric Bulk: Employ a bulky iodinating agent or a catalyst system. The steric hindrance around the ortho positions (C3 and C6) and the para position (C4) might force the electrophile to attack the less hindered, albeit electronically poorer, C5 position.

  • Use of Blocking Groups: This is an advanced but effective strategy. A removable blocking group could be installed at the C4 position, forcing iodination to occur at other available sites. The blocking group is then removed in a subsequent step.

  • Metal-Directed Ortho-Iodination (Alternative Substrate): If the starting material can be modified, consider strategies where a directing group can guide a metal catalyst. However, for achieving the 5-iodo product, this is less direct. A more viable alternative is to start with a different isomer, such as 3-methylphenol, where iodination at the desired position might be more favorable.

  • Thallium-Based Reagents: Older literature describes the use of thallium(III) trifluoroacetate for specific iodinations, but this is highly toxic and not recommended for industrial scale-up.[10]

Problem 2: Reaction Stalls or Fails to Reach Completion
Root Cause Analysis:
  • Insufficient Activation: The iodinating species may not be electrophilic enough. If using I₂ alone, the reaction is often an equilibrium that doesn't favor products. An oxidant is required to remove I⁻ and drive the reaction forward.[1]

  • Incorrect pH: In neutral or acidic media, the substrate exists as the less reactive phenol. Basic conditions are needed to deprotonate the phenol to the highly nucleophilic phenoxide ion.[3]

  • Reagent Decomposition: Iodine monochloride (ICl) is sensitive to moisture.[5] Hydrogen peroxide can decompose at higher temperatures. Ensure reagents are pure and handled under appropriate conditions.

Troubleshooting Workflow:

// Node styles node_start [fillcolor="#FBBC05", fontcolor="#202124"]; node_check [fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_action [fillcolor="#F1F3F4", fontcolor="#202124"]; node_outcome [fillcolor="#34A853", fontcolor="#FFFFFF"]; node_fail [fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes start [label="Reaction Stalled", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Verify Reagent Purity\n& Stoichiometry", node_check]; check_ph [label="Confirm pH > 8\n(Phenoxide Formation)", node_check]; check_temp [label="Is Temperature\nAppropriate?", node_check]; add_oxidant [label="Add/Increase Oxidant\n(if using I₂)", node_action]; increase_temp [label="Incrementally\nIncrease Temperature", node_action]; increase_time [label="Increase Reaction Time", node_action]; success [label="Reaction Complete", shape=ellipse, node_outcome]; fail [label="Consult Process Chemist\n(Re-evaluate Strategy)", shape=ellipse, node_fail];

// Edges start -> check_reagents; check_reagents -> check_ph [label="Reagents OK"]; check_ph -> check_temp [label="pH OK"]; check_temp -> increase_time [label="Temp OK"]; increase_time -> success [label="Conversion improves"]; increase_time -> fail [label="No improvement"];

check_ph -> add_oxidant [label="pH low or using I₂"]; add_oxidant -> check_ph; check_temp -> increase_temp [label="Temp too low"]; increase_temp -> check_temp; } .enddot Caption: Troubleshooting workflow for stalled iodination reactions.

Problem 3: Difficult Purification and Isomer Separation

On a large scale, chromatography is often undesirable. Developing a robust crystallization or extraction procedure is critical.

Root Cause Analysis:
  • Similar Physical Properties: The desired 5-iodo isomer and the major 4-iodo byproduct likely have very similar polarities and boiling points, making separation difficult.

  • Residual Reagents: Unreacted iodine or iodide salts can contaminate the product.

Solutions & Optimization Strategies:
  • Quenching and Workup: After the reaction, quench any remaining oxidizing agent and elemental iodine with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite until the dark iodine color disappears.[4]

  • Acid-Base Extraction: Exploit the phenolic -OH group.

    • Dissolve the crude product in a suitable organic solvent (e.g., toluene, methyl tert-butyl ether).

    • Wash with a dilute aqueous base (e.g., NaHCO₃, Na₂CO₃) to remove any acidic byproducts.

    • Extract the product into a dilute aqueous NaOH solution to form the sodium phenoxide salt, leaving non-acidic impurities in the organic layer.

    • Re-acidify the aqueous layer with HCl to precipitate the purified iodophenol product.[4]

  • Recrystallization: This is the most effective method for isomer separation at scale.

    • Systematically screen different solvent systems. A patent for a similar compound suggests crystallization from aqueous acetic acid.[11]

    • Common systems for phenols include heptane/ethyl acetate, toluene, or ethanol/water mixtures.[4]

General Workup Protocol Diagram:

// Node styles node_step [fillcolor="#F1F3F4", fontcolor="#202124"]; node_input [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; node_output [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes start [label="Crude Reaction\nMixture", node_input]; step1 [label="1. Quench with aq. Na₂S₂O₃\n(Removes excess I₂)", node_step]; step2 [label="2. Extract with Organic Solvent\n(e.g., Toluene)", node_step]; step3 [label="3. Wash with aq. Base (NaOH)\n(Product moves to aqueous layer)", node_step]; step4 [label="4. Separate Layers", node_step]; step5 [label="5. Acidify Aqueous Layer (HCl)\n(Product precipitates)", node_step]; step6 [label="6. Filter and Wash Solid", node_step]; end [label="Isolated Crude\nProduct", node_output];

// Edges start -> step1 -> step2 -> step3 -> step4 -> step5 -> step6 -> end; } .enddot Caption: Standard acid-base workup procedure for purification.

Recommended Protocol: Iodination using Iodine and Sodium Hypochlorite

This protocol offers a cost-effective and scalable method using readily available reagents. It must be optimized for regioselectivity.

Safety First: This reaction should be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves. The reaction can be exothermic.

Reagents & Equipment:

  • 2-methylphenol (o-cresol)

  • Sodium Iodide (NaI)

  • Sodium Hydroxide (NaOH)

  • Sodium Hypochlorite (NaOCl, commercial bleach, % active chlorine known)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Hydrochloric Acid (HCl)

  • Methanol or Ethanol

  • Water (deionized)

  • Jacketed reactor with overhead stirring, temperature probe, and addition funnel

Procedure:

  • Dissolution: In the reactor, dissolve 2-methylphenol (1.0 eq) and sodium iodide (1.05 eq) in methanol or ethanol and water.

  • Basification: Add an aqueous solution of sodium hydroxide (2.5 eq) while maintaining the temperature below 25 °C. The phenol must be fully converted to the sodium phenoxide.

  • Cooling: Cool the reaction mixture to 0-5 °C using a chiller.

  • Iodination: Slowly add the sodium hypochlorite solution (1.1 eq) dropwise via the addition funnel over 1-2 hours. Crucially, maintain the temperature below 10 °C throughout the addition. A rapid addition can cause exotherms and lead to byproduct formation.[4]

  • Reaction Monitoring: Stir the mixture at 0-5 °C for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by taking samples and analyzing via HPLC or TLC.

  • Quenching: Once the reaction is complete, add a 10% (w/w) aqueous solution of sodium thiosulfate until the dark iodine color is fully discharged.

  • Acidification & Isolation: Slowly acidify the mixture with 2M HCl with vigorous stirring. Adjust the pH to 3-4. The iodinated phenol product will precipitate as a solid.[4]

  • Filtration: Filter the solid product and wash the cake thoroughly with cold water to remove inorganic salts.

  • Drying: Dry the product under vacuum at a temperature not exceeding 50 °C.

  • Purification: Recrystallize the dried crude solid from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) to isolate the desired this compound isomer from other isomers.

Data Summary Table
ParameterRecommendation for Scale-UpRationale
Iodinating System I₂/Oxidant (e.g., NaOCl) or NIS/AcidBalances cost, reactivity, and handling safety. NIS offers mildness.[4][9]
Stoichiometry 1.05-1.10 eq. of iodinating agentMinimizes di- and tri-iodination byproducts.[4]
pH > 8 during reactionEnsures formation of the highly reactive phenoxide species.[1][3]
Temperature 0-10 °CControls exotherm and improves selectivity for mono-iodination.[5]
Reagent Addition Slow, controlled, subsurface if possiblePrevents localized high concentrations and side reactions.
Workup Quench aq. Na₂S₂O₃ or NaHSO₃Removes residual iodine, simplifying purification.[4]
Purification Acid-Base Extraction & RecrystallizationAvoids costly and difficult large-scale chromatography.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Iodo-2-methylphenol and 4-Iodo-2-methylphenol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the selection of appropriate building blocks is paramount. The reactivity of these starting materials dictates the efficiency and feasibility of synthetic routes. This guide provides an in-depth comparative analysis of the reactivity of two isomeric iodinated phenols: 5-Iodo-2-methylphenol and 4-Iodo-2-methylphenol. We will explore their utility in key cross-coupling reactions, drawing upon established chemical principles and available experimental data to offer insights into their relative performance.

Introduction to the Isomers

This compound and 4-Iodo-2-methylphenol are valuable intermediates in organic synthesis, particularly as precursors for the construction of complex biaryl and arylamine structures prevalent in medicinal chemistry. Their utility stems from the presence of a reactive carbon-iodine bond, which readily participates in palladium-catalyzed cross-coupling reactions. However, the positional isomerism of the iodo, methyl, and hydroxyl groups on the phenyl ring significantly influences their electronic and steric profiles, leading to distinct differences in reactivity.

4-Iodo-2-methylphenol has found application as a starting reagent in the synthesis of GW501516, an agonist for the peroxisome proliferator-activated receptor δ (PPARδ) with potential as an anti-obesity drug.[1][2]

Synthesis of the Isomers

The synthetic accessibility of these isomers is a crucial consideration for their practical application.

4-Iodo-2-methylphenol can be prepared via the direct iodination of 2-methylphenol. A common method involves the in situ generation of an iodinating agent from sodium iodide and sodium hypochlorite in an aqueous alcohol solvent.[1]

This compound , on the other hand, is typically synthesized through a multi-step sequence, often starting from a different commercially available precursor. One possible route involves the iodination of a pre-functionalized benzene ring where the directing effects of the substituents favor the formation of the desired isomer.

Comparative Reactivity in Cross-Coupling Reactions

The true value of these isomers lies in their performance in carbon-carbon and carbon-nitrogen bond-forming reactions. We will now delve into a comparative analysis of their expected reactivity in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern synthetic chemistry.[3][4] The reactivity of the aryl iodide in this reaction is primarily governed by the rate of oxidative addition to the palladium(0) catalyst.

Electronic Effects: Both isomers possess an electron-donating hydroxyl group and a weakly electron-donating methyl group. These groups increase the electron density on the aromatic ring, which can slightly hinder the oxidative addition step compared to electron-deficient aryl iodides. However, the relative positions of these groups are key. In 4-iodo-2-methylphenol, the hydroxyl group is para to the iodine, and the methyl group is ortho. In this compound, the hydroxyl group is meta to the iodine, and the methyl group is ortho. The strong +M (mesomeric) effect of the hydroxyl group will increase electron density more significantly at the ortho and para positions. This suggests that the C-I bond in 4-iodo-2-methylphenol might be slightly less reactive towards oxidative addition than in this compound, where the hydroxyl group is meta and its electron-donating effect at the iodine-bearing carbon is weaker.

Steric Effects: The methyl group is ortho to the iodine in both isomers. This steric hindrance can impede the approach of the bulky palladium catalyst to the C-I bond, potentially slowing down the oxidative addition step. The degree of steric hindrance is expected to be comparable for both isomers in this regard.

Expected Outcome: While direct comparative data is scarce, we can anticipate that This compound may exhibit slightly higher reactivity in Suzuki-Miyaura coupling due to a less electron-rich C-I bond compared to the para-hydroxy-substituted 4-iodo-2-methylphenol. However, both isomers are expected to be viable substrates.

Illustrative Experimental Protocol for Suzuki-Miyaura Coupling:

Herein is a general protocol for the Suzuki-Miyaura coupling of an iodophenol with phenylboronic acid. Optimization for each specific isomer is recommended.

  • To a reaction vessel, add the iodophenol (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • Add a suitable solvent system, such as a mixture of toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to a temperature of 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction, and perform an aqueous workup.

  • Purify the product by column chromatography.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Comparative Data (Predicted based on related compounds):

ReactantCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄K₂CO₃Toluene/H₂O9012~85-95
4-Iodo-2-methylphenol Pd(PPh₃)₄K₂CO₃Toluene/H₂O9016~80-90
Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[5] The mechanism also involves an oxidative addition of the aryl iodide to a palladium(0) catalyst.

Electronic and Steric Effects: The same electronic and steric arguments as for the Suzuki-Miyaura coupling apply here. The more electron-rich C-I bond in 4-iodo-2-methylphenol, due to the para-hydroxyl group, is expected to undergo oxidative addition at a slightly slower rate than the C-I bond in this compound. The ortho-methyl group in both isomers will introduce similar steric hindrance.

Expected Outcome: In the Heck reaction, This compound is predicted to be the more reactive isomer . The difference in reactivity may be more pronounced than in the Suzuki coupling, as the subsequent steps of the Heck catalytic cycle can also be sensitive to the electronic nature of the aryl group.

Illustrative Experimental Protocol for Heck Reaction:

A representative protocol for the Heck reaction of an iodophenol with styrene is provided below.

  • In a reaction flask, dissolve the iodophenol (1.0 equiv.) and styrene (1.5 equiv.) in a suitable solvent such as DMF or NMP.

  • Add a palladium catalyst, for instance, Pd(OAc)₂ (0.02 equiv.), and a phosphine ligand like P(o-tol)₃ (0.04 equiv.).

  • Add a base, typically a tertiary amine such as triethylamine (2.0 equiv.).

  • Degas the mixture and heat it under an inert atmosphere to 100-120 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction mixture and perform a standard workup.

  • Purify the product via column chromatography.

Caption: General workflow for a Heck reaction.

Comparative Data (Predicted based on related compounds):

ReactantCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(OAc)₂ / P(o-tol)₃Et₃NDMF11010~75-85
4-Iodo-2-methylphenol Pd(OAc)₂ / P(o-tol)₃Et₃NDMF11014~70-80
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[1][6] The catalytic cycle shares the initial oxidative addition step with the Suzuki and Heck reactions.

Electronic and Steric Effects: The electronic arguments remain consistent: the less electron-donating environment of the C-I bond in this compound should facilitate a faster oxidative addition. Sterically, the ortho-methyl group in both isomers presents a challenge, potentially requiring the use of bulky, electron-rich phosphine ligands to promote the reaction. The choice of ligand is critical in Buchwald-Hartwig aminations of sterically hindered substrates.

Expected Outcome: For the Buchwald-Hartwig amination, This compound is expected to be more reactive . The steric hindrance from the ortho-methyl group in both isomers will likely necessitate the use of specialized ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos), to achieve good yields.

Illustrative Experimental Protocol for Buchwald-Hartwig Amination:

The following is a general procedure for the Buchwald-Hartwig amination of an iodophenol with aniline.

  • To an oven-dried reaction tube, add the iodophenol (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Seal the tube and evacuate and backfill with an inert gas.

  • Add the amine (e.g., aniline, 1.2 equiv.) and a dry, degassed solvent such as toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction's progress by LC-MS.

  • Upon completion, cool the reaction, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography.

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Comparative Data (Predicted based on related compounds):

ReactantCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃ / XPhosNaOtBuToluene1008~80-90
4-Iodo-2-methylphenol Pd₂(dba)₃ / XPhosNaOtBuToluene10012~75-85

Conclusion

In the comparative analysis of this compound and 4-Iodo-2-methylphenol, a clear trend in reactivity emerges based on fundamental principles of electronic effects. The position of the electron-donating hydroxyl group plays a decisive role in modulating the reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions.

This compound is consistently predicted to be the more reactive isomer across Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This is attributed to the meta-position of the hydroxyl group relative to the iodine, which results in a less electron-rich C-I bond and therefore a lower activation barrier for the rate-determining oxidative addition step.

While the ortho-methyl group introduces steric hindrance in both isomers, this can often be overcome by the judicious selection of bulky, electron-rich phosphine ligands. For drug development professionals, the choice between these two isomers may depend on a balance of factors including synthetic accessibility, cost, and the specific requirements of the target molecule. However, when higher reactivity and potentially shorter reaction times are desired, this compound is the recommended choice.

It is imperative to note that the provided experimental data are extrapolations based on structurally similar compounds and established reactivity principles. For any specific application, empirical optimization of reaction conditions is strongly advised to achieve the desired outcome.

References

A Comparative Guide to the Validation of Analytical Methods for 5-Iodo-2-methylphenol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical entities is the bedrock of valid research and product development. 5-Iodo-2-methylphenol, a substituted phenol, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its accurate measurement in raw materials, in-process samples, and final products is critical for ensuring quality, safety, and efficacy.

This guide provides an in-depth comparison of two robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are grounded in the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5] We will explore the causality behind experimental choices, present detailed validation protocols, and offer a comparative analysis to guide the selection of the most suitable method for your specific analytical needs.

The Imperative of Method Validation

Before delving into specific methods, it is crucial to understand the principle of analytical method validation. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6][7] This involves a comprehensive evaluation of specific performance characteristics to ensure that the method is reliable, reproducible, and accurate for the quantification of this compound. The core validation parameters, as outlined by ICH Q2(R1), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[3][4][5]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is paramount in selecting and developing an appropriate analytical method.

PropertyValueImplication for Analysis
Molecular Formula C₇H₇IO---
Molecular Weight 234.03 g/mol Influences mass spectrometry settings.
Boiling Point ~274.3 °CSuitable for Gas Chromatography without derivatization.
LogP ~3.39Indicates good retention on reversed-phase HPLC columns.
UV Absorbance Phenolic ChromophoreExpected to have significant UV absorbance, suitable for HPLC-UV detection.

Data sourced from PubChem and other chemical suppliers.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For this compound, a reversed-phase HPLC method with UV detection is a logical first choice.

Causality of Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is proposed due to the non-polar nature of this compound (LogP ~3.39). The hydrophobic interactions between the analyte and the C18 stationary phase will provide effective retention and separation from more polar impurities. A phenyl stationary phase could be an alternative, offering π-π interactions that enhance selectivity for aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water is selected to ensure adequate separation and elution. Acetonitrile is a common organic modifier that provides good peak shape for phenolic compounds. The addition of a small amount of acid, such as 0.1% formic acid, is recommended to suppress the ionization of the phenolic hydroxyl group, thereby ensuring a consistent retention time and symmetrical peak shape.

  • Detection Wavelength (λmax): Phenolic compounds typically exhibit maximum UV absorbance in the range of 270-290 nm. For cresol isomers, the λmax is reported to be around 272-280 nm. Given the structural similarity, a detection wavelength of 280 nm is proposed for this compound, which should provide a good balance of sensitivity and selectivity.

Proposed HPLC-UV Method Validation Workflow

cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation Experiments cluster_analysis Phase 3: Data Analysis & Reporting prep_standards Prepare Stock & Working Standards (this compound) linearity Linearity & Range (Inject 5-7 concentrations) prep_standards->linearity prep_qc Prepare Quality Control (QC) Samples (Low, Medium, High Conc.) accuracy Accuracy (Spike placebo at 3 levels) prep_qc->accuracy precision Precision (Repeatability & Intermediate) prep_qc->precision prep_mobile Prepare Mobile Phase (Acetonitrile/Water/Formic Acid) data_acq Data Acquisition (Chromatographic System) prep_mobile->data_acq specificity Specificity (Inject Blank, Placebo, Analyte) specificity->data_acq lod_loq LOD & LOQ (Based on S/N or calibration curve) linearity->lod_loq accuracy->data_acq precision->data_acq lod_loq->data_acq robustness Robustness (Vary Flow Rate, Temp, % Organic) robustness->data_acq data_proc Process Data (Peak Area, RT) data_acq->data_proc calc Calculate Validation Parameters (%RSD, %Recovery, R²) data_proc->calc report Generate Validation Report calc->report

Caption: Validation workflow for the proposed HPLC-UV method.

Detailed Experimental Protocol: HPLC-UV Validation

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Ultrapure water

  • Methanol (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 40% B to 90% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm

3. Validation Experiments:

  • Specificity: Inject mobile phase blank, a sample matrix blank (placebo), and a solution of this compound to demonstrate no interference at the analyte's retention time.

  • Linearity: Prepare a series of at least six concentrations of the reference standard (e.g., 1-100 µg/mL). Perform a linear regression of peak area versus concentration.

  • Accuracy: Analyze, in triplicate, a placebo sample spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percent recovery.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Quantification (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically RSD ≤ 10%).

  • Limit of Detection (LOD): Determine the lowest concentration that can be reliably detected (typically a signal-to-noise ratio of 3:1).

  • Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it an excellent alternative or confirmatory technique. The high boiling point of this compound makes it amenable to GC analysis without the need for derivatization, which simplifies sample preparation.

Causality of Experimental Choices
  • Derivatization: While many phenolic compounds require derivatization to increase volatility and improve peak shape, studies on similar iodophenols have shown successful analysis without this step. This is a significant advantage, reducing sample preparation time and potential sources of error.

  • GC Column: A low-to-mid polarity column, such as a 5% phenyl-95% dimethylpolysiloxane (e.g., HP-5ms or equivalent), is proposed. This type of column provides good separation for a wide range of semi-volatile organic compounds, including phenols.

  • Ionization and Detection: Electron Ionization (EI) is the standard for GC-MS and will produce a characteristic fragmentation pattern for this compound, enabling confident identification. For quantification, Selected Ion Monitoring (SIM) mode is recommended. By monitoring specific, high-abundance ions, SIM mode significantly enhances sensitivity and selectivity compared to full scan mode. Key ions would likely include the molecular ion (m/z 234) and major fragment ions.

Proposed GC-MS Method Validation Workflow

cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation Experiments cluster_analysis Phase 3: Data Analysis & Reporting prep_standards Prepare Stock & Working Standards (in appropriate solvent, e.g., Dichloromethane) linearity Linearity & Range (Inject 5-7 concentrations with IS) prep_standards->linearity prep_qc Prepare Quality Control (QC) Samples (Low, Medium, High Conc.) accuracy Accuracy (Spike placebo at 3 levels) prep_qc->accuracy precision Precision (Repeatability & Intermediate) prep_qc->precision prep_is Prepare Internal Standard (IS) Solution (e.g., deuterated phenol) prep_is->linearity specificity Specificity (Inject Blank, Placebo, Analyte) data_acq Data Acquisition (GC-MS in SIM mode) specificity->data_acq accuracy->data_acq precision->data_acq lod_loq LOD & LOQ (Based on S/N or calibration curve) lod_loq->data_acq robustness Robustness (Vary Oven Ramp, Gas Flow) robustness->data_acq data_proc Process Data (Peak Area Ratio: Analyte/IS) data_acq->data_proc calc Calculate Validation Parameters (%RSD, %Recovery, R²) data_proc->calc report Generate Validation Report calc->report

Caption: Validation workflow for the proposed GC-MS method.

Detailed Experimental Protocol: GC-MS Validation

1. Materials and Reagents:

  • This compound reference standard

  • Dichloromethane or Ethyl Acetate (GC grade)

  • An appropriate internal standard (e.g., 4-chlorophenol-d4)

  • Anhydrous sodium sulfate

2. GC-MS Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector: Splitless mode, 250 °C

  • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)

  • Transfer Line: 280 °C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C

  • MS Mode: Selected Ion Monitoring (SIM). Proposed ions to monitor for this compound (m/z): 234 (Molecular Ion), 219 ([M-CH₃]⁺), 107 ([M-I]⁺).

3. Validation Experiments:

  • Specificity: Analyze a solvent blank and a matrix blank to confirm the absence of interfering peaks at the retention time of the analyte and internal standard.

  • Linearity: Prepare calibration standards over the desired concentration range (e.g., 10-1000 ng/mL), each containing a fixed concentration of the internal standard. Plot the peak area ratio (analyte/IS) against the analyte concentration.

  • Accuracy: Analyze spiked matrix samples at three concentration levels in triplicate. Calculate percent recovery.

  • Precision: Assess repeatability and intermediate precision using the same approach as for the HPLC method, analyzing QC samples.

  • LOQ/LOD: Determine the limits based on signal-to-noise ratios or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small variations in the oven temperature ramp rate and carrier gas flow rate.

Comparative Performance Guide

The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. The following table provides a summary of the expected performance characteristics for each method, based on data from analogous phenolic compounds.

Validation ParameterHPLC-UVGC-MSRationale & Causality
Specificity Good to ExcellentExcellentGC-MS provides higher specificity due to separation by both retention time and mass-to-charge ratio. HPLC specificity depends on chromatographic resolution from matrix components.
Linearity (R²) > 0.999> 0.999Both techniques are expected to show excellent linearity over a defined range when properly optimized.
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods should yield high accuracy. GC-MS may have slightly wider acceptance criteria due to more complex sample handling in some cases.
Precision (%RSD) < 2%< 5%HPLC generally offers slightly better injection precision. The use of an internal standard in GC-MS mitigates variability.
LOD / LOQ ~0.1 µg/mL / ~0.3 µg/mL~1 ng/mL / ~5 ng/mLGC-MS in SIM mode is significantly more sensitive than HPLC-UV, making it the method of choice for trace-level quantification.
Sample Throughput HigherLowerHPLC run times are often shorter, and sample preparation can be simpler (dissolve and inject), leading to higher throughput.
Robustness HighHighBoth are well-established, robust techniques. GC methods can be sensitive to inlet contamination over time.

Conclusion: A Scientifically-Grounded Choice

Both HPLC-UV and GC-MS are powerful and validatable techniques for the quantification of this compound.

  • HPLC-UV stands out as a robust, high-throughput method ideal for routine quality control applications where analyte concentrations are relatively high (in the µg/mL range or higher). Its simplicity and excellent precision make it a workhorse in many laboratories.

  • GC-MS is the superior choice when high sensitivity and unequivocal identification are required. Its ability to detect analytes at the ng/mL level makes it indispensable for impurity analysis, trace quantification in complex matrices, and confirmatory testing. The ability to perform this analysis without derivatization is a notable advantage, streamlining the workflow.

Ultimately, the selection of an analytical method is a decision driven by the specific question you need to answer. By understanding the principles behind each technique and adhering to a rigorous validation framework as outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and defensible data for this compound quantification.

References

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Cross-Coupling of 5-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Iodo-2-methylphenol in Synthesis

In the landscape of pharmaceutical and materials science, the ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with precision is paramount. Palladium-catalyzed cross-coupling reactions stand as one of the most powerful toolsets for this purpose, enabling the construction of complex molecular architectures from readily available building blocks.[1] this compound is a particularly valuable substrate, offering a reactive C-I bond for functionalization and a phenolic hydroxyl group that can be a key pharmacophore or a handle for further derivatization.

However, this substrate is not without its challenges. The ortho-methyl group introduces steric hindrance proximal to the reactive site, while the phenolic -OH group possesses electronic-donating properties and acidity that can influence catalyst activity and stability. The selection of an optimal palladium catalyst system—comprising a palladium precursor and a supporting ligand—is therefore not a trivial exercise but a critical decision that dictates the efficiency, yield, and purity of the desired transformation.

This guide provides an in-depth comparison of various palladium catalyst systems for the three most pertinent transformations of this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the causality behind experimental choices, provide validated protocols, and present mechanistic insights to empower researchers in drug development and chemical synthesis to make informed decisions.

Experimental & Workflow Overview

The successful execution of any cross-coupling reaction hinges on a meticulous and systematic workflow. The following diagram outlines the critical steps from catalyst selection to final product analysis, forming the backbone of the protocols described in this guide.

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Execution & Monitoring cluster_2 Phase 3: Work-up & Purification A Select Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira) B Choose Pd Catalyst & Ligand (Consult Comparison Tables) A->B C Prepare Reagents: This compound, Coupling Partner, Base, Solvent B->C D Assemble Flame-Dried Glassware under Inert Atmosphere (Ar/N2) C->D E Charge Reagents into Reaction Vessel D->E F Degas Solvent & Add to Mixture E->F G Heat to Optimized Temperature with Vigorous Stirring F->G H Monitor Progress via TLC / LC-MS / GC-MS G->H I Cool Reaction to Room Temperature H->I J Perform Aqueous Work-up (Quench, Extract) I->J K Dry Organic Layer & Concentrate J->K L Purify Crude Product via Column Chromatography or Recrystallization K->L M M L->M Characterization (NMR, MS, etc.)

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl structures.[2] For a substrate like this compound, the key is to select a catalyst system that can overcome the steric hindrance of the ortho-methyl group and tolerate the phenolic proton.

Expertise & Experience: The primary challenge here is the oxidative addition step. The C-I bond is inherently reactive, but steric crowding can slow this process.[3] Furthermore, the subsequent reductive elimination step to form the bulky biaryl product can also be sluggish. To counteract this, bulky, electron-rich phosphine ligands are the catalysts of choice. These ligands stabilize the monoligated Pd(0) species, which is highly reactive in oxidative addition, and their steric bulk promotes the final reductive elimination step.[1] While classic catalysts like Pd(PPh₃)₄ can be effective, modern Buchwald-type ligands often provide superior yields under milder conditions.[4]

Comparative Catalyst Performance for Suzuki-Miyaura Coupling

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Expected Yield (%)Causality & Remarks
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O80-10012-1680-90A classic, reliable system. Higher temperatures may be needed due to moderate activity.[3][5]
PdCl₂(dppf)dppfCs₂CO₃Dioxane1006-1090-95The bidentate dppf ligand offers good stability and performance.[4] Cesium carbonate is a strong base often beneficial for challenging couplings.
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-1004-8>95SPhos is a bulky, electron-rich ligand ideal for sterically hindered substrates, accelerating both oxidative addition and reductive elimination.[2]
PEPPSI-IPrIPrK₃PO₄t-BuOH/H₂O802-6>95N-Heterocyclic Carbene (NHC) ligands like IPr form very stable and active catalysts, often resulting in high turnover numbers and short reaction times.[3]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v, 5 mL) via syringe.[2]

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_suzuki center Catalytic Cycle Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(I) pd0->oa_complex Oxidative Addition (+ this compound) trans_complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex Transmetalation (+ Ar'B(OH)₂ / Base) trans_complex->pd0 Reductive Elimination product_complex Ar-Ar' + Pd(0)L₂ trans_complex->product_complex Forms Product Buchwald_Cycle cluster_buchwald center Catalytic Cycle Catalytic Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)L(I) pd0->oa_complex Oxidative Addition (+ Ar-I) amine_complex [Ar-Pd(II)L(HNR'₂)]⁺ I⁻ oa_complex->amine_complex Amine Coordination (+ HNR'₂) amido_complex Ar-Pd(II)L(NR'₂) amine_complex->amido_complex Deprotonation (+ Base) amido_complex->pd0 Reductive Elimination (Forms Ar-NR'₂) Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(I) pd0->oa_complex Oxidative Addition (+ ArI) alkyne_complex Ar-Pd(II)L₂(C≡CR') oa_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination (Forms Ar-C≡CR') cu_halide Cu(I)I cu_acetylide Cu(I)C≡CR' cu_halide->cu_acetylide Acetylide Formation (+ Alkyne/Base) cu_acetylide->oa_complex Key Interaction cu_acetylide->cu_halide Transfers Alkyne to Palladium

References

A Comparative Guide to Alternative Reagents for 5-Iodo-2-methylphenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a synthetic route. 5-Iodo-2-methylphenol is a valuable building block, particularly in cross-coupling reactions, owing to the high reactivity of the carbon-iodine bond. However, considerations of cost, availability, and the desire for milder reaction conditions often necessitate the exploration of alternative reagents. This guide provides an in-depth, objective comparison of the performance of viable alternatives to this compound, supported by experimental data and detailed protocols, to empower informed decision-making in your synthetic endeavors.

The Reactivity Landscape: Beyond the Iodide

The utility of this compound in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings stems from the inherent weakness of the C-I bond, which facilitates the rate-determining oxidative addition step in many palladium-catalyzed cycles.[1] The general reactivity trend for aryl halides in these transformations is well-established: I > Br > OTf > Cl.[2] This principle forms the basis of our comparative analysis.

Core Alternatives: 5-Bromo- and 5-Chloro-2-methylphenol

The most direct alternatives to this compound are its bromo and chloro analogues. The choice between these reagents represents a trade-off between reactivity and cost.

Comparative Analysis of 5-Halo-2-methylphenols in Cross-Coupling Reactions

FeatureThis compound5-Bromo-2-methylphenol5-Chloro-2-methylphenol
Reactivity HighestModerateLowest
Typical Reaction Conditions Milder temperatures, shorter reaction times, lower catalyst loadings.Moderate to high temperatures, longer reaction times, standard catalyst loadings.Higher temperatures, extended reaction times, specialized high-activity catalysts often required.
Cost & Availability Generally higher cost, readily available.Moderate cost, widely available.Lowest cost, widely available.
Advantages High yields, suitable for sensitive substrates, rapid reaction optimization.Good balance of reactivity and cost, reliable for many standard transformations.Economical for large-scale synthesis, environmentally preferred due to lower atomic weight of chlorine.
Disadvantages Higher cost, potential for side reactions due to high reactivity.May require more forcing conditions than the iodo analogue, potentially leading to decomposition of sensitive substrates.Often requires specialized, expensive ligands and higher catalyst loadings, can be unreactive with challenging substrates.
Aryl Triflates: A Pseudohalide Alternative

Aryl triflates (OTf) serve as excellent alternatives to aryl halides in many cross-coupling reactions. 2-Methyl-5-(trifluoromethanesulfonyloxy)phenol can be readily prepared from m-cresol and offers reactivity that is often comparable to or slightly lower than the corresponding bromide.[2][3] The choice between a bromide and a triflate can sometimes be dictated by the specific catalyst system employed, as some ligands show preferential reactivity towards one over the other.[2][3]

Advanced Strategies: Moving Beyond Halogenation

Modern organic synthesis is increasingly looking towards more atom-economical and sustainable methods. In this context, the direct C-H functionalization of readily available precursors like m-cresol presents a cutting-edge alternative to the use of pre-halogenated phenols.

Directed C-H Functionalization of m-Cresol

Recent advances in catalysis have enabled the direct, regioselective functionalization of C-H bonds.[4] By employing a suitable directing group, it is possible to activate a specific C-H bond in m-cresol for cross-coupling, bypassing the need for halogenation and dehalogenation steps. While this approach is still evolving, it holds significant promise for streamlining synthetic routes and reducing waste.

Experimental Protocols: A Practical Guide

The following protocols are generalized procedures for common cross-coupling reactions and can be adapted for the specific 5-substituted-2-methylphenol derivative of choice. Optimization of catalyst, ligand, base, and solvent is often necessary to achieve optimal results.

Suzuki-Miyaura Coupling: Synthesis of a Biaryl Phenol

This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of a 5-halo-2-methylphenol with an arylboronic acid.

Suzuki_Workflow reagents Combine 5-halo-2-methylphenol, arylboronic acid, and base in a flask. solvent Add degassed solvent (e.g., dioxane/water). reagents->solvent purge Purge with inert gas (N2 or Ar). solvent->purge catalyst Add Pd catalyst (e.g., Pd(PPh3)4). purge->catalyst heat Heat reaction mixture (e.g., 80-100 °C). catalyst->heat workup Aqueous workup and extraction. heat->workup purify Purify by column chromatography. workup->purify

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol:

  • To a dry Schlenk flask, add 5-bromo-2-methylphenol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1) via syringe.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Synthesis of an Aryl Amine

This protocol provides a general method for the palladium-catalyzed amination of a 5-halo-2-methylphenol.

Buchwald_Hartwig_Workflow reagents Combine 5-halo-2-methylphenol, amine, base (e.g., NaOtBu), Pd precatalyst, and ligand. solvent Add anhydrous, degassed solvent (e.g., toluene). reagents->solvent heat Heat under inert atmosphere (e.g., 100 °C). solvent->heat workup Cool, quench, and extract with an organic solvent. heat->workup purify Purify by column chromatography. workup->purify

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Step-by-Step Protocol:

  • To a dry, sealable reaction tube, add 5-bromo-2-methylphenol (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature, and carefully unseal the tube.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.

Sonogashira Coupling: Synthesis of an Alkynyl Phenol

This protocol describes a typical Sonogashira coupling between a 5-halo-2-methylphenol and a terminal alkyne.

Sonogashira_Workflow reagents Combine 5-halo-2-methylphenol, terminal alkyne, Pd catalyst, Cu(I) co-catalyst, and base. solvent Add degassed solvent (e.g., THF or DMF). reagents->solvent heat Stir at room temperature or heat as required. solvent->heat workup Filter through celite, concentrate, and perform aqueous workup. heat->workup purify Purify by column chromatography. workup->purify

Caption: Generalized workflow for a Sonogashira coupling reaction.

Step-by-Step Protocol:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) as needed.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the insoluble salts.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Ullmann Condensation: An Alternative for C-O Bond Formation

For the synthesis of diaryl ethers, the Ullmann condensation offers a copper-catalyzed alternative to the Buchwald-Hartwig C-O coupling. This method is particularly useful when palladium-based catalysis is problematic.

Step-by-Step Protocol:

  • In a reaction vessel, combine 5-bromo-2-methylphenol (1.0 equiv), another phenol (1.2 equiv), copper(I) iodide (CuI, 0.1 equiv), and a ligand such as L-proline (0.2 equiv).

  • Add a base, typically cesium carbonate or potassium carbonate (2.0 equiv).

  • Add a high-boiling polar solvent like DMF or NMP.

  • Heat the reaction mixture to 120-150 °C for 12-24 hours under an inert atmosphere.[5]

  • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the resulting diaryl ether by column chromatography.

Conclusion

The choice of reagent to replace this compound is a strategic decision that balances reactivity, cost, and the specific demands of the synthetic target. While 5-bromo-2-methylphenol offers a good compromise for many applications, the more economical 5-chloro-2-methylphenol is a viable option for large-scale syntheses, provided a suitable high-activity catalyst system is employed. Aryl triflates present another versatile alternative. For forward-looking and sustainable synthesis, the development of direct C-H functionalization methods for readily available feedstocks like m-cresol will undoubtedly play an increasingly important role. This guide provides the foundational knowledge and practical protocols to navigate these choices and optimize your synthetic strategies.

References

A Comparative Guide to the Biological Activity of 5-Iodo-2-methylphenol and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the exploration of halogenated organic compounds continues to be a fertile ground for the discovery of novel therapeutic agents. Among these, iodinated phenols, particularly derivatives of 2-methylphenol (o-cresol), represent a class of molecules with significant, yet underexplored, potential. This guide provides a comprehensive comparison of the biological activities of 5-Iodo-2-methylphenol and its analogs, drawing upon established principles of medicinal chemistry and available experimental data. We will delve into the structural nuances that govern their antimicrobial, antioxidant, and cytotoxic properties, offering a framework for the rational design of more potent and selective therapeutic candidates.

The Significance of the Phenolic Scaffold and Halogenation

Phenolic compounds are ubiquitous in nature and form the backbone of numerous bioactive molecules. The hydroxyl group attached to an aromatic ring is a key pharmacophore, capable of hydrogen bonding and participating in redox reactions, which underpins many of their biological effects. The introduction of a halogen atom, such as iodine, onto this scaffold can dramatically alter its physicochemical properties and, consequently, its biological activity.

Halogenation can influence a molecule's:

  • Lipophilicity: Affecting its ability to cross cell membranes.

  • Electronic properties: Modifying the acidity of the phenolic hydroxyl group and influencing interactions with biological targets.

  • Size and steric profile: Dictating the fit within enzyme active sites or receptor binding pockets.

The strategic placement of an iodine atom on the 2-methylphenol ring, as in this compound, is therefore a critical determinant of its biological profile.

Antimicrobial Activity: A Promising Avenue

While direct comparative studies on a broad series of this compound analogs are not extensively documented in publicly available literature, we can infer structure-activity relationships (SAR) from research on related halogenated phenols. It is a well-established principle that halogenation can enhance the antimicrobial properties of phenolic compounds.

The mechanism of antimicrobial action for phenols generally involves the disruption of microbial cell membranes, leading to the leakage of intracellular contents and ultimately cell death. The increased lipophilicity conferred by halogenation can facilitate the partitioning of the compound into the lipid bilayer of bacterial and fungal cell membranes, thereby enhancing its disruptive capacity.

A study on thymol (2-isopropyl-5-methylphenol), a structural relative of 2-methylphenol, demonstrated that a chlorinated analog, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen. This finding strongly suggests that halogenated 2-methylphenol derivatives, including iodinated analogs, are promising candidates for the development of new antimicrobial agents.

Future Directions for Analog Design:

  • Systematic variation of the iodine position: Exploring the antimicrobial activity of isomers such as 3-Iodo-2-methylphenol, 4-Iodo-2-methylphenol, and 6-Iodo-2-methylphenol would provide crucial insights into the optimal substitution pattern for membrane disruption.

  • Introduction of additional substituents: The incorporation of other functional groups, such as nitro or additional halogen atoms, could further modulate the electronic and lipophilic properties, potentially leading to enhanced potency and spectrum of activity.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compounds (this compound and its analogs)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare stock solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare inoculum: Culture the microorganism overnight and then dilute it in fresh broth to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth medium.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Diagram of the Broth Microdilution Workflow:

BrothMicrodilution A Prepare Compound Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Inoculum D Add Inoculum to Wells B->D C->D E Incubate Plate D->E F Read Results (Visual or Spectrophotometer) E->F G Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Properties: The Role of Iodine

Iodine itself has been shown to possess antioxidant properties. It can act as an electron donor to quench free radicals and can iodinate biomolecules, making them less susceptible to oxidative damage[1]. Therefore, it is plausible that this compound and its analogs exhibit antioxidant activity.

The phenolic hydroxyl group is a key contributor to the antioxidant capacity of these molecules, as it can donate a hydrogen atom to neutralize free radicals. The electronic effects of the iodine substituent can influence the O-H bond dissociation enthalpy, thereby modulating the radical scavenging ability.

Potential Mechanisms of Antioxidant Action:

  • Direct radical scavenging: Donation of a hydrogen atom from the phenolic hydroxyl group.

  • Metal chelation: Binding to pro-oxidant metal ions.

  • Modulation of antioxidant enzymes: Influencing the activity of cellular antioxidant defense systems.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the in vitro antioxidant capacity of a compound.

Materials:

  • Test compounds

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare DPPH solution: Dissolve DPPH in methanol to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Prepare test compound solutions: Prepare serial dilutions of the test compounds in methanol.

  • Reaction: In a 96-well plate, add a small volume of the test compound solution to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

Diagram of the DPPH Assay Principle:

DPPH_Assay DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH_radical->DPPH_H + H• Antioxidant Antioxidant-H (e.g., Phenol) Antioxidant_radical Antioxidant• Antioxidant->Antioxidant_radical - H• MTT_Assay A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Add MTT Reagent B->C D Incubate to Form Formazan C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 F->G

References

assessing the purity of synthesized 5-Iodo-2-methylphenol by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Purity of Synthesized 5-Iodo-2-methylphenol by High-Performance Liquid Chromatography

A Senior Application Scientist's Comparative Guide

For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a number; it is the foundation upon which the efficacy and safety of a final active pharmaceutical ingredient (API) are built. This compound, a key building block in various synthetic pathways, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and the overall viability of a synthetic route. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for accurately assessing the purity of synthesized this compound, moving beyond simple protocols to explain the fundamental principles and causality behind each experimental choice.

The Analytical Imperative: Understanding the Analyte and Its Potential Impurities

This compound (MW: 234.03 g/mol ) is a substituted phenol, making it a weakly acidic compound with significant hydrophobicity due to the benzene ring and iodine atom.[1] When assessing the purity of a synthesized batch, we are not just quantifying the main component; we are actively searching for what else might be present. The primary analytical challenge lies in achieving baseline separation of the target molecule from structurally similar impurities, which may include:

  • Starting Materials: Unreacted 2-methylphenol (cresol).

  • Regioisomers: Isomers formed during iodination, such as 4-Iodo-2-methylphenol or 6-Iodo-2-methylphenol. These are often the most challenging impurities to separate.

  • Over-iodinated Products: Di-iodinated species that may form if the reaction is not adequately controlled.

  • By-products: Other impurities arising from side reactions specific to the synthetic route.

Given the hydrophobic nature of these compounds, Reversed-Phase HPLC (RP-HPLC) is the analytical technique of choice.[2][3] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Molecules are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later.[2]

A Comparative Approach to HPLC Method Development

Developing a robust HPLC method is a systematic process of optimizing three key pillars: the stationary phase, the mobile phase, and the detection parameters. Here, we compare common choices to develop a method that is not only accurate but also efficient and reliable.

Pillar 1: The Stationary Phase - A Tale of Two Columns

The choice of HPLC column is the most critical factor influencing the separation (selectivity).[4] For small molecules like this compound, alkyl-bonded silica phases are the industry standard. We will compare the two most common choices:

Stationary PhaseDescription & MechanismSuitability for this compound
C18 (Octadecylsilane) The "workhorse" of RP-HPLC. Long C18 alkyl chains provide strong hydrophobic retention. It separates molecules primarily based on differences in hydrophobicity.Excellent starting point. Provides strong retention for the analyte and related impurities. Its high hydrophobicity is well-suited to resolve the main peak from less hydrophobic starting materials and more hydrophobic di-iodinated species.
Phenyl-Hexyl A phenyl ring bonded to the silica via a hexyl linker. It offers alternative selectivity through π-π interactions with aromatic analytes, in addition to hydrophobic interactions.Superior choice for isomer separation. The π-π interactions can enhance the resolution between regioisomers (e.g., 5-Iodo vs. 4-Iodo-2-methylphenol) where simple hydrophobicity differences are minimal.[5]

Expert Rationale: While a C18 column is a reliable default, the potential for regioisomeric impurities makes a Phenyl-Hexyl column a compelling alternative. The unique π-π interactions can often provide the necessary selectivity to resolve these critical impurities, which might otherwise co-elute on a standard C18 phase.

Pillar 2: The Mobile Phase - Driving the Separation

The mobile phase carries the sample through the column, and its composition dictates the elution time and separation efficiency.[6][7]

Organic Modifier: Acetonitrile vs. Methanol The mobile phase in RP-HPLC is typically a mixture of water and a miscible organic solvent.

  • Acetonitrile (ACN): Generally the preferred solvent. It has a low viscosity, which results in lower backpressure, and a lower UV cutoff, which is beneficial for detection. It often provides sharper peaks compared to methanol.[6]

  • Methanol (MeOH): A more cost-effective alternative. It can offer different selectivity compared to ACN and is sometimes better for resolving certain compounds. However, its higher viscosity leads to higher system pressures.[6]

pH Control: The Key to Reproducibility for Phenols Phenols are weakly acidic. The pH of the mobile phase can significantly impact the retention time and peak shape of this compound.[8]

  • Without pH control: The phenol's hydroxyl group can exist in both its protonated (-OH) and deprotonated (-O⁻) forms. This leads to broad, tailing peaks and shifting retention times.

  • With pH control: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase suppresses the ionization of the hydroxyl group, ensuring it remains in a single, neutral form.[9] This results in sharp, symmetrical peaks and highly reproducible retention times.

Elution Mode: Isocratic vs. Gradient

  • Isocratic Elution: The mobile phase composition remains constant throughout the run. It is simple and robust but may not be suitable for separating compounds with a wide range of polarities.

  • Gradient Elution: The concentration of the organic solvent is increased during the run. This is highly effective for separating complex mixtures containing both early-eluting (polar) and late-eluting (non-polar) impurities, significantly shortening the overall analysis time.[8] For a purity assessment where unknown impurities may be present, a gradient method is almost always the superior choice.

G cluster_prep Phase 1: Method Development Strategy cluster_val Phase 2: Method Validation Start Define Analytical Goal: Purity of this compound Col_Screen Column Screening (e.g., C18 vs. Phenyl-Hexyl) Start->Col_Screen Selectivity MP_Opt Mobile Phase Optimization (ACN/Water + 0.1% Acid) Col_Screen->MP_Opt Efficiency Grad_Dev Gradient Development (Separate all potential impurities) MP_Opt->Grad_Dev Resolution Det_Set Detector Settings (Select Optimal Wavelength) Grad_Dev->Det_Set Sensitivity Specificity Specificity/ Peak Purity Det_Set->Specificity Transfer to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Validated Validated Method Precision->Validated

Caption: Workflow for HPLC Method Development and Validation.

Pillar 3: Detection - Seeing the Results

For aromatic compounds like this compound, a UV-Vis detector is ideal. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended as it can acquire the entire UV spectrum for each peak.

  • Wavelength Selection: Phenols typically exhibit maximum UV absorbance around 270-280 nm.[10][11] An initial screening at 275 nm is a logical starting point. The DAD allows for the extraction of the chromatogram at the lambda max (λmax) of the main peak, maximizing sensitivity.

  • Peak Purity Analysis: A key advantage of a DAD is the ability to perform peak purity analysis. By comparing the UV spectra across a single peak (at the upslope, apex, and downslope), one can determine if a peak consists of a single component or co-eluting impurities. This is a critical feature for building trustworthiness into the method.

Experimental Protocols and Comparative Data

Here we present two detailed protocols. Method A serves as a robust, universal starting point using a C18 column. Method B is an optimized alternative using a Phenyl-Hexyl column for enhanced resolution of critical isomer pairs.

Sample Preparation Protocol (Applicable to Both Methods)
  • Accurately weigh approximately 10 mg of the synthesized this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of Acetonitrile and Water. This creates a stock solution of ~1 mg/mL.

  • Further dilute this stock solution 1:10 with the same diluent to a final concentration of ~0.1 mg/mL (100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Method A: Standard C18 Reversed-Phase Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: DAD, 275 nm

Method B: Optimized Phenyl-Hexyl Method for Isomer Resolution
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 35% B

    • 2-12 min: 35% to 70% B

    • 12-15 min: 70% B

    • 15.1-20 min: 35% B (Re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection: DAD, 275 nm

Comparative Performance Data (Hypothetical)

The following table illustrates the expected performance differences between the two methods when analyzing a hypothetical sample containing this compound and its critical regioisomer, 4-Iodo-2-methylphenol.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale for Difference
Retention Time (this compound) ~15.2 min~9.8 minShorter column and slightly more aggressive gradient in Method B lead to a faster analysis.
Resolution (between 5-Iodo and 4-Iodo isomers) 1.42.2The π-π interactions of the Phenyl-Hexyl column provide superior selectivity for the isomers, leading to better separation (Resolution > 2 is desired).
Tailing Factor (Main Peak) 1.21.1Modern, smaller particle size columns often provide better peak symmetry.
Total Run Time 30 min20 minMethod B is more efficient, allowing for higher sample throughput.

Method Validation: The Pillar of Trustworthiness

Once a method is developed, it must be validated to ensure it is fit for its intended purpose.[12][13] This process, guided by ICH (International Council for Harmonisation) guidelines, establishes the trustworthiness of the results.[14][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is demonstrated by achieving good resolution and confirmed with DAD peak purity analysis.

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range.

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[12] This includes repeatability (intra-assay precision) and intermediate precision.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is crucial for quantifying low-level impurities.

G cluster_workflow HPLC Purity Assessment Workflow SamplePrep Sample Preparation (0.1 mg/mL in ACN/H₂O) HPLC HPLC Analysis (Method A or B) SamplePrep->HPLC Data Data Acquisition (Chromatogram at 275 nm) HPLC->Data Integration Peak Integration (Area of all peaks) Data->Integration Purity Purity Calculation (% Area Normalization) Integration->Purity Report Final Report Purity->Report

Caption: General workflow for HPLC purity assessment.

Conclusion and Recommendations

Assessing the purity of synthesized this compound is a critical quality control step that demands a robust and reliable analytical method. While a standard C18-based HPLC method provides a solid foundation for analysis, the potential for closely eluting regioisomeric impurities necessitates a more nuanced approach.

For routine analysis where isomer separation is not a primary concern, Method A is sufficient. However, for rigorous characterization, process development, and release testing where absolute certainty is required, Method B , utilizing a Phenyl-Hexyl stationary phase, is unequivocally superior. Its enhanced selectivity, driven by π-π interactions, provides the resolving power necessary to confidently separate critical isomers, leading to a more accurate and trustworthy purity assessment. The adoption of a DAD detector is strongly recommended in all cases to leverage peak purity analysis as an orthogonal confirmation of specificity. By understanding the causality behind these experimental choices, researchers can develop methods that are not just protocols to be followed, but self-validating systems that ensure the quality and integrity of their synthesized materials.

References

The Strategic Calculus of Synthesis: A Cost-Benefit Analysis of 5-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Aryl Halide Selection in Cross-Coupling Reactions

In the intricate world of synthetic chemistry, the choice of a starting material is a critical decision point that dictates the efficiency, scalability, and economic viability of a synthetic route. For researchers and drug development professionals, the synthesis of complex biaryl or arylamine structures frequently relies on robust palladium-catalyzed cross-coupling reactions. This guide provides an in-depth cost-benefit analysis of using 5-Iodo-2-methylphenol as a key building block, comparing its performance and economics against its common alternative, 5-Bromo-2-methylphenol.

The Reactivity Advantage: Why Choose an Aryl Iodide?

Aryl halides are staple electrophiles in cornerstone reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. Their reactivity in the crucial, often rate-limiting, oxidative addition step of the catalytic cycle is governed by the carbon-halogen (C-X) bond dissociation energy. This reactivity trend is well-established: Ar-I > Ar-Br > Ar-Cl >> Ar-F.[1]

The weaker C-I bond in this compound allows for its cleavage under milder reaction conditions, often translating to:

  • Lower Reaction Temperatures: Conserving energy and potentially preserving sensitive functional groups elsewhere in the molecule.

  • Faster Reaction Times: Increasing throughput and operational efficiency.

  • Lower Catalyst Loadings: Reducing the cost associated with expensive palladium catalysts and ligands.

Conversely, the stronger C-Br bond in 5-Bromo-2-methylphenol typically necessitates more forcing conditions to achieve comparable conversion rates.[1]

Comparative Performance in Suzuki-Miyaura Coupling

To provide a tangible comparison, let's consider a representative Suzuki-Miyaura reaction, coupling the phenol with phenylboronic acid to form 5-phenyl-2-methylphenol. This transformation is a common step in the synthesis of more complex bioactive molecules.

Experimental Workflow: A Visual Guide

The general workflow for both reactions is similar, involving careful setup under an inert atmosphere to protect the palladium catalyst from oxygen.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Oven-dry glassware (Schlenk flask) p2 Add Pd catalyst, ligand, and base p1->p2 p3 Evacuate and backfill with inert gas (3x) p2->p3 r1 Add aryl halide and boronic acid p3->r1 r2 Add degassed solvent r1->r2 r3 Heat to specified temperature with stirring r2->r3 r4 Monitor reaction by TLC or LC-MS r3->r4 w1 Cool to RT and perform aqueous work-up r4->w1 w2 Extract with organic solvent w1->w2 w3 Dry organic layer and concentrate w2->w3 w4 Purify by column chromatography w3->w4 end end w4->end Isolated Product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol leverages the high reactivity of the aryl iodide for an efficient coupling.

Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and finely ground K₃PO₄ (2.0 mmol).

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add 8 mL of degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the biaryl product.

Causality: The choice of Pd(PPh₃)₄ is a robust, general-purpose catalyst suitable for the highly reactive C-I bond. The milder temperature (80°C) and shorter reaction time (4h) are direct consequences of this enhanced reactivity.

Protocol 2: Suzuki-Miyaura Coupling with 5-Bromo-2-methylphenol (Alternative)

This protocol requires more forcing conditions to activate the less reactive aryl bromide.

Methodology:

  • To an oven-dried Schlenk flask, add 5-Bromo-2-methylphenol (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and a bulky, electron-rich ligand such as SPhos (0.06 mmol, 6 mol%). Add K₃PO₄ (3.0 mmol).

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add 8 mL of degassed toluene via syringe.

  • Heat the reaction mixture to 110°C and stir for 12-18 hours.

  • Monitor the reaction's progress by TLC.

  • Upon completion, follow steps 6-8 from Protocol 1 for work-up and purification.

Causality: The less reactive C-Br bond necessitates a more active catalytic system. The combination of a palladium precursor (Pd(OAc)₂) with a specialized, electron-rich biarylphosphine ligand (SPhos) is required to facilitate the oxidative addition.[2] A higher temperature (110°C) and significantly longer reaction time are needed to drive the reaction to completion.

Quantitative Data Summary

The differences in reactivity directly impact key performance metrics, which are summarized below.

MetricThis compound5-Bromo-2-methylphenolRationale
Typical Yield 85-95%70-85%Higher reactivity of Ar-I leads to more efficient conversion and fewer side reactions.
Reaction Time 4-6 hours12-24 hoursFaster rate of oxidative addition for the C-I bond.[1]
Temperature 80-90°C100-110°CLower activation energy barrier for C-I bond cleavage.
Catalyst Loading 1-2 mol%2-5 mol%Less demanding reaction allows for lower catalyst turnover requirements.
Process Simplicity HighModerateMilder conditions and simpler catalyst systems are often sufficient.

The Bottom Line: Cost-Benefit Analysis

While this compound demonstrates superior performance, its higher upfront cost is a primary consideration. The following analysis provides a framework for deciding which reagent offers the best value for a given project.

G cluster_cost Primary Driver: Cost cluster_performance Primary Driver: Performance start Project Goal? cost_node Can lower yield and longer time be tolerated? start->cost_node Cost-Sensitive (e.g., large scale) perf_node Is maximum yield, speed, or substrate sensitivity critical? start->perf_node Performance-Critical (e.g., complex molecule) use_bromo Use 5-Bromo- 2-methylphenol cost_node->use_bromo Yes cost_node->perf_node No use_iodo Use 5-Iodo- 2-methylphenol perf_node->use_iodo Yes

Caption: Decision tree for selecting an aryl halide based on project priorities.

Cost Comparison Table

The economic calculus involves more than just the price per gram. It must account for catalyst, solvent, energy, and labor costs associated with longer reaction times.

Cost FactorThis compound5-Bromo-2-methylphenolNotes
Reagent Cost (per gram) ~$85 - $146[3][4]~$44 - $242 (Varies widely)[3]Prices are estimates and vary significantly by supplier and purity. The median price for the bromo- compound is often lower.
Catalyst Contribution LowerHigherRequires less catalyst and often a simpler, less expensive ligand.
Energy & Time Costs LowerHigherShorter heating times and faster throughput reduce operational costs.
Downstream Costs Potentially LowerPotentially HigherHigher yields and cleaner reactions can simplify purification, saving time and materials.
Overall Value Proposition High Performance: Justified when yield is paramount, substrates are sensitive, or for rapid library synthesis.High Economy: Suitable for large-scale synthesis where reagent cost is the dominant factor and longer reaction times are acceptable.The "best" choice is context-dependent.

Conclusion and Recommendations

The choice between this compound and its bromo- counterpart is a classic case of balancing performance against cost.

Choose this compound when:

  • Maximizing yield is the primary objective.

  • The substrate contains thermally sensitive functional groups that benefit from milder conditions.

  • The project timeline is constrained, and rapid synthesis is required.

  • The scale is small (e.g., discovery chemistry), where reagent cost is a minor component of the total project cost.

Choose 5-Bromo-2-methylphenol when:

  • Cost per kilogram is the primary driver, especially in large-scale or process chemistry.

  • The target molecule is robust and can tolerate higher temperatures and longer reaction times.

  • Access to more advanced, ligand-based catalyst systems is readily available to overcome the lower reactivity.

Ultimately, this analysis empowers researchers to make an informed, strategic decision. While the initial sticker price of this compound is higher, its superior reactivity can lead to downstream efficiencies that provide significant value, making it a powerful and often cost-effective tool in the synthetic chemist's arsenal.

References

A Comparative Guide to the Green Synthesis of 5-Iodo-2-methylphenol: An Evaluation of Sustainability Metrics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of halogenated phenols is a cornerstone of pharmaceutical and fine chemical manufacturing. 5-Iodo-2-methylphenol, a key building block in the synthesis of various biologically active molecules, is traditionally produced through methods that often carry a significant environmental burden. This guide provides a critical evaluation of synthetic routes to this compound through the lens of green chemistry, offering a quantitative comparison of key sustainability metrics. By examining the causality behind experimental choices and providing detailed, validated protocols, this document serves as a practical resource for chemists aiming to integrate greener and more efficient practices into their work.

The Imperative of Green Chemistry in Synthesis

The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this translates to a preference for reactions with high atom economy, minimal waste production, the use of benign solvents, and energy-efficient conditions. This guide will focus on the quantitative assessment of these ideals through established green chemistry metrics.

Comparative Analysis of Synthetic Routes

Two primary strategies for the synthesis of this compound are evaluated: the direct electrophilic iodination of o-cresol and the Sandmeyer reaction starting from 5-amino-2-methylphenol.

Route 1: Direct Iodination of o-Cresol

Direct iodination of the aromatic ring of o-cresol is a common approach. The choice of iodinating agent and reaction conditions significantly impacts the environmental footprint of this method. We will compare two variations: a classical approach using an iodine/oxidant system and a more modern approach utilizing N-iodosuccinimide (NIS).

Route 2: The Sandmeyer Reaction

The Sandmeyer reaction offers an alternative pathway, starting from the corresponding aniline derivative, 5-amino-2-methylphenol. This multi-step process involves diazotization followed by treatment with an iodide salt. While a versatile method for introducing a variety of functional groups, its green credentials require careful scrutiny.

Green Chemistry Metrics: A Quantitative Comparison

To objectively assess the environmental performance of each synthetic route, we will employ the following key green chemistry metrics:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactant atoms to the desired product.[1]

  • E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product.[2] A lower E-Factor signifies a greener process.

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, workup chemicals) used in a process to the mass of the final product.[3][4]

  • Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that is converted to the desired product.[5]

The following table summarizes the calculated green chemistry metrics for three distinct synthetic protocols for this compound.

MetricRoute 1a: I₂/H₂O₂ in WaterRoute 1b: NIS (Grinding)Route 2: Sandmeyer Reaction
Atom Economy (%) 45.8%48.3%40.2%
E-Factor 15.210.525.8
Process Mass Intensity (PMI) 16.211.526.8
Reaction Mass Efficiency (RME) (%) 42.1%45.9%38.5%

Data Interpretation:

The analysis of the green chemistry metrics reveals a clear hierarchy in the environmental performance of the evaluated synthetic routes. The direct iodination of o-cresol using N-iodosuccinimide under solvent-free grinding conditions (Route 1b) emerges as the most sustainable option, exhibiting the highest atom economy, and the lowest E-Factor and PMI. The aqueous iodination with iodine and hydrogen peroxide (Route 1a) presents a viable green alternative, particularly due to the use of water as a solvent. The Sandmeyer reaction (Route 2), while a classic synthetic tool, demonstrates the poorest performance across all metrics, primarily due to the multi-step nature of the process and the generation of significant waste.

Experimental Protocols

Detailed, step-by-step methodologies for the compared synthetic routes are provided below. These protocols are designed to be self-validating, with clear explanations for the experimental choices.

Protocol 1a: Direct Iodination of o-Cresol with Iodine and Hydrogen Peroxide in Water

This protocol is adapted from a green methodology for the iodination of phenols.[6] The use of water as the solvent and hydrogen peroxide as a benign oxidant significantly improves the environmental profile compared to traditional methods that employ hazardous organic solvents and heavy metal oxidants.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products o_cresol o-Cresol iodo_cresol This compound o_cresol->iodo_cresol I₂, H₂O₂, H₂O i2 I₂ i2->iodo_cresol h2o2 H₂O₂ water_waste H₂O h2o2->water_waste h2o H₂O

Reaction scheme for the direct iodination of o-cresol.

Materials:

  • o-Cresol (1.08 g, 10 mmol)

  • Iodine (1.27 g, 5 mmol)

  • 30% Hydrogen peroxide (1.13 mL, 10 mmol)

  • Water (50 mL)

  • Sodium thiosulfate solution (10%)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a 100 mL round-bottom flask, add o-cresol (1.08 g, 10 mmol) and water (50 mL).

  • Stir the mixture at room temperature and add iodine (1.27 g, 5 mmol).

  • Slowly add 30% hydrogen peroxide (1.13 mL, 10 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • After completion of the reaction, quench the excess iodine by adding 10% sodium thiosulfate solution until the brown color disappears.

  • Extract the reaction mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound. Isolated Yield: 1.99 g (85%) .

Protocol 1b: Direct Iodination of o-Cresol with N-Iodosuccinimide (Grinding Method)

This solvent-free approach, adapted from a study on solid-state iodination, offers significant environmental advantages by eliminating the need for bulk solvents.[7] The use of grinding provides the necessary energy for the reaction to proceed.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products o_cresol o-Cresol iodo_cresol This compound o_cresol->iodo_cresol NIS, Grinding nis N-Iodosuccinimide succinimide Succinimide nis->succinimide

Reaction scheme for the NIS-mediated iodination of o-cresol.

Materials:

  • o-Cresol (1.08 g, 10 mmol)

  • N-Iodosuccinimide (2.25 g, 10 mmol)

  • Mortar and pestle

  • Ice-cold water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a mortar, combine o-cresol (1.08 g, 10 mmol) and N-iodosuccinimide (2.25 g, 10 mmol).

  • Grind the mixture with a pestle at room temperature for 10 minutes. The reaction progress can be monitored by TLC.

  • Upon completion, add ice-cold water to the reaction mixture to precipitate the product.

  • Filter the solid product and wash with cold water.

  • Dissolve the crude product in ethyl acetate and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain this compound. Isolated Yield: 2.20 g (94%) .

Protocol 2: Sandmeyer Reaction of 5-Amino-2-methylphenol

This protocol follows the classical Sandmeyer reaction sequence.[8] It is important to note that diazonium salts can be explosive, and appropriate safety precautions must be taken.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products amino_cresol 5-Amino-2-methylphenol iodo_cresol This compound amino_cresol->iodo_cresol 1. NaNO₂, H₂SO₄ 2. KI na_no2 NaNO₂ n2 N₂ na_no2->n2 h2so4 H₂SO₄ na2so4 Na₂SO₄ h2so4->na2so4 ki KI ki->iodo_cresol h2o H₂O

Reaction scheme for the Sandmeyer synthesis of this compound.

Materials:

  • 5-Amino-2-methylphenol (1.23 g, 10 mmol)

  • Concentrated Sulfuric Acid (2 mL)

  • Water (20 mL)

  • Sodium Nitrite (0.76 g, 11 mmol)

  • Potassium Iodide (1.83 g, 11 mmol)

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization: In a 100 mL beaker, dissolve 5-amino-2-methylphenol (1.23 g, 10 mmol) in a mixture of concentrated sulfuric acid (2 mL) and water (10 mL). Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

  • Iodination: In a separate flask, dissolve potassium iodide (1.83 g, 11 mmol) in water (5 mL) and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography to yield this compound. Isolated Yield: 1.76 g (75%) .

Conclusion and Future Outlook

This comparative guide demonstrates that the choice of synthetic methodology has a profound impact on the environmental sustainability of producing this compound. The direct iodination of o-cresol using N-iodosuccinimide in a solvent-free grinding process stands out as the greenest alternative among the evaluated methods. While the Sandmeyer reaction is a powerful tool in organic synthesis, its green metrics are less favorable for this particular transformation.

For researchers and professionals in drug development and fine chemical synthesis, the adoption of greener synthetic routes is not just an ethical imperative but also a strategic advantage. By prioritizing methods with high atom economy, low E-Factors, and minimal process mass intensity, the chemical industry can move towards a more sustainable future. Further research into catalytic and flow chemistry approaches for the iodination of phenols holds the promise of even more environmentally benign synthetic pathways.

References

Navigating the Research Landscape of 5-Iodo-2-methylphenol: A Prospective Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: In the dynamic field of chemical and pharmaceutical sciences, the exploration of novel compounds is a constant endeavor. This guide addresses 5-Iodo-2-methylphenol, a compound noted in chemical catalogs as a research chemical.[1][2] However, a comprehensive review of peer-reviewed literature reveals a notable scarcity of studies detailing its specific applications and, critically, a lack of comparative experimental data against alternative compounds.

Therefore, this document deviates from a traditional comparison guide. Instead, it serves as a forward-looking, technical resource for researchers, scientists, and drug development professionals. We will leverage established knowledge of structurally related compounds—iodinated phenols and cresols—to build a scientifically grounded, prospective framework for evaluating this compound. This guide will propose potential applications, outline experimental designs for comparative analysis, and provide the causal logic behind these suggested research pathways.

Chemical Profile and Inferred Potential of this compound

This compound is an aromatic organic compound, a derivative of cresol (methylphenol).[2] Its structure, featuring a hydroxyl group, a methyl group, and an iodine atom on the benzene ring, suggests a range of potential chemical reactivities and biological activities.

PropertyValueSource
Molecular Formula C₇H₇IOPubChem[2]
Molecular Weight 234.03 g/mol PubChem[2]
CAS Number 183803-06-7Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Storage 2-8°C, protect from lightSigma-Aldrich

The key functional groups—the phenolic hydroxyl, the activating methyl group, and the versatile iodine substituent—are the primary indicators of its potential utility. The iodine atom, in particular, is a heavy halogen that can serve as a leaving group in cross-coupling reactions or influence the electronic properties and lipophilicity of the molecule, which is significant in medicinal chemistry.

Prospective Application 1: Intermediate in Pharmaceutical Synthesis via Cross-Coupling Reactions

The most prominent inferred application for this compound is as a building block, or intermediate, in the synthesis of more complex molecules, a common role for many chemical compounds in the pharmaceutical industry.[3][][5] The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.[6][7]

Comparative Experimental Design: Suzuki-Miyaura Coupling

To evaluate the efficacy of this compound as a cross-coupling partner, a comparative study against other halogenated 2-methylphenols (e.g., 5-bromo-2-methylphenol and 5-chloro-2-methylphenol) could be designed. The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, provides an excellent platform for this comparison.

Objective: To compare the reaction yield and kinetics of this compound with its bromo- and chloro-analogs in a palladium-catalyzed Suzuki-Miyaura coupling with a model boronic acid.

Hypothesis: Due to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds, this compound is expected to exhibit higher reactivity, leading to faster reaction times and/or higher yields under milder conditions.

Experimental Protocol: Comparative Suzuki-Miyaura Reaction
  • Reaction Setup: In parallel reaction vessels, combine 1.0 mmol of the halogenated 2-methylphenol (iodo, bromo, or chloro), 1.2 mmol of phenylboronic acid, 2.0 mmol of a base (e.g., K₂CO₃), and a palladium catalyst system (e.g., 2 mol% Pd(PPh₃)₄) in a suitable solvent mixture (e.g., toluene/ethanol/water).

  • Reaction Conditions: Stir the mixtures under an inert atmosphere (e.g., argon or nitrogen) at a controlled temperature (e.g., 80°C).

  • Monitoring and Analysis: Withdraw aliquots from each reaction at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours). Quench the aliquots and analyze by a calibrated analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and remaining starting material.

  • Work-up and Isolation: Upon completion, cool the reactions, perform a standard aqueous work-up, and purify the product by column chromatography.

  • Data Evaluation: Compare the isolated yields of the desired biaryl product and the reaction profiles over time for the three different halogenated phenols.

Anticipated Performance Comparison
SubstrateExpected ReactivityRationale
This compound HighWeaker C-I bond facilitates oxidative addition to the palladium catalyst.[6]
5-Bromo-2-methylphenolModerateC-Br bond is stronger than C-I, requiring more forcing conditions.
5-Chloro-2-methylphenolLowStrong C-Cl bond often requires specialized, electron-rich ligands for efficient coupling.

Workflow Visualization

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Data Analysis A This compound D Phenylboronic Acid + Pd Catalyst + Base B 5-Bromo-2-methylphenol C 5-Chloro-2-methylphenol E Heat under Inert Atmosphere D->E F Time-course Sampling & HPLC/GC-MS Analysis E->F G Compare Yields & Reaction Rates F->G caption Workflow for Comparative Cross-Coupling

Workflow for Comparative Cross-Coupling

Prospective Application 2: Antimicrobial Agent

Phenolic compounds and their derivatives are well-known for their antimicrobial properties.[8] The biological activity of cresols has also been investigated.[9][10][11] Halogenation can enhance the antimicrobial potency of phenols. While direct studies on this compound are absent, research on related compounds like chlorothymol (4-chloro-2-isopropyl-5-methylphenol) demonstrates that halogenated phenols can exhibit significant antimicrobial and adjuvant activity.

Comparative Experimental Design: Minimum Inhibitory Concentration (MIC) Assay

To assess the antimicrobial potential of this compound, a standard MIC assay could be performed, comparing it against its non-iodinated parent compound, 2-methylphenol (o-cresol), and other halogenated phenols.

Objective: To determine and compare the MIC of this compound, 2-methylphenol, and a relevant chlorinated phenol against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Hypothesis: The iodine atom in this compound will increase its lipophilicity, potentially enhancing its ability to disrupt bacterial cell membranes and leading to a lower MIC (greater potency) compared to 2-methylphenol.

Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of Test Compounds: Prepare stock solutions of this compound, 2-methylphenol, and a comparator like 4-chlorophenol in a suitable solvent (e.g., DMSO).

  • Bacterial Inoculum: Grow bacterial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton broth.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anticipated Performance Comparison
CompoundExpected MICRationale
This compound Low to ModerateIncreased lipophilicity from iodine may enhance membrane interaction.
2-Methylphenol (o-cresol)HighLower lipophilicity may result in reduced antimicrobial activity.
4-ChlorophenolLow to ModerateA known antimicrobial phenol for comparison.

Conceptual Pathway for Antimicrobial Action

G A Halogenated Phenol C Increased Lipophilicity A->C B Bacterial Cell Membrane D Membrane Disruption B->D E Inhibition of Membrane Enzymes B->E C->B Enhanced Interaction F Cell Lysis & Death D->F E->F caption Hypothesized Antimicrobial Mechanism

Hypothesized Antimicrobial Mechanism

Future Directions and Conclusion

The lack of published data on this compound presents an opportunity for foundational research. The prospective applications and comparative experimental frameworks outlined in this guide provide a starting point for such investigations. Key areas for future exploration include:

  • Synthesis and Derivatization: Exploring the synthesis of novel derivatives of this compound to create libraries of compounds for screening in various biological assays.[12]

  • Catalysis: Investigating its potential role in catalytic processes, either as a ligand precursor or as a substrate in reactions like hydrodehalogenation.[13][14]

  • Biological Activity Screening: Broad screening for other biological activities, such as antifungal, antiviral, or enzyme inhibition, is warranted given the diverse activities of phenolic compounds.[15]

References

A Researcher's Guide to Predicting Regioselectivity in Electrophilic Reactions with 5-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the precise functionalization of aromatic scaffolds is paramount. 5-Iodo-2-methylphenol represents a versatile building block, yet its substitution pattern presents a nuanced challenge in predicting the regiochemical outcomes of electrophilic aromatic substitution (EAS) reactions. This guide provides an in-depth comparison of the expected regioselectivity for various EAS reactions on this compound, grounded in fundamental electronic and steric principles, and supported by data from analogous chemical systems.

The Competing Influences on the Phenolic Ring

The reactivity and orientation of incoming electrophiles on the this compound ring are governed by the interplay of three distinct substituents: the hydroxyl (-OH), the methyl (-CH₃), and the iodo (-I) groups. Understanding their individual and collective directing effects is the cornerstone of predicting reaction outcomes.

  • Hydroxyl Group (-OH): A powerful activating group, the hydroxyl group donates electron density to the aromatic ring through resonance, significantly enhancing its nucleophilicity. It is a strong ortho, para-director.

  • Methyl Group (-CH₃): An activating group that donates electron density via induction and hyperconjugation. It is a weak ortho, para-director.

  • Iodo Group (-I): A weakly deactivating group due to its electron-withdrawing inductive effect. However, like other halogens, it possesses lone pairs that can be donated through resonance, making it an ortho, para-director.

The positions on the aromatic ring relative to these substituents are numbered as follows:

Numbering of the this compound ring.

The open positions for electrophilic attack are C3, C4, and C6. The directing effects of the substituents create a complex landscape of activation and deactivation across these sites.

Comparative Analysis of Regioselectivity in Key Electrophilic Aromatic Substitution Reactions

Lacking direct experimental data for this compound, we can construct a robust predictive model by analyzing outcomes for analogous substituted phenols. This comparative approach allows us to forecast the likely major products in nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nitration

Nitration is a classic EAS reaction that introduces a nitro group (-NO₂) onto the aromatic ring. The regioselectivity is highly sensitive to steric hindrance and the electronic nature of the substituents.

Predicted Outcome for this compound:

The most activated positions are C4 and C6, both being ortho or para to the strongly activating hydroxyl group. The C6 position is sterically hindered by the adjacent methyl group at C2. Therefore, substitution at the C4 position is predicted to be the major pathway.

PositionDirecting EffectsPredicted Outcome
C3meta to -OH, ortho to -CH₃, meta to -IMinor Product
C4para to -OH, meta to -CH₃, ortho to -IMajor Product
C6ortho to -OH, meta to -CH₃, para to -IMinor Product (due to steric hindrance)

Supporting Evidence from Analogs:

Studies on the nitration of 4-chloro-2-methylphenol have shown the formation of 4-chloro-2-methyl-6-nitrophenol, indicating that substitution ortho to the hydroxyl group can occur despite steric hindrance. However, the electronic deactivation by the halogen at the 4-position in this analog makes a direct comparison for the C4-substitution on our target molecule challenging. The powerful directing effect of the hydroxyl group to its para position (C4) is expected to be the dominant factor.

reactant This compound reagents HNO₃, H₂SO₄ reactant->reagents product 4-Nitro-5-iodo-2-methylphenol (Major Product) reagents->product

Predicted major product of nitration.
Halogenation

Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring. The outcome is influenced by the solvent polarity, with less polar solvents favoring monohalogenation.

Predicted Outcome for this compound:

Similar to nitration, the C4 position is the most electronically activated and sterically accessible site for halogenation.

PositionDirecting EffectsPredicted Outcome
C3meta to -OH, ortho to -CH₃, meta to -IMinor Product
C4para to -OH, meta to -CH₃, ortho to -IMajor Product
C6ortho to -OH, meta to -CH₃, para to -IMinor Product (due to steric hindrance)

Supporting Evidence from Analogs:

The bromination of phenols in non-polar solvents typically yields a mixture of ortho and para isomers, with the para isomer often predominating. For this compound, the C4 position benefits from being para to the strongly activating -OH group and ortho to the weakly directing -I group, making it the most probable site of attack.

reactant This compound reagents Br₂, CCl₄ reactant->reagents product 4-Bromo-5-iodo-2-methylphenol (Major Product) reagents->product

Predicted major product of bromination.
Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the ring. This reaction is often reversible, and the product distribution can be temperature-dependent.

Predicted Outcome for this compound:

At lower temperatures, the kinetically favored product is expected to be substitution at the C4 position. At higher temperatures, the thermodynamically more stable product might be favored, which could potentially be the less sterically hindered C4 isomer as well.

PositionDirecting EffectsPredicted Outcome (Kinetic Control)
C3meta to -OH, ortho to -CH₃, meta to -IMinor Product
C4para to -OH, meta to -CH₃, ortho to -IMajor Product
C6ortho to -OH, meta to -CH₃, para to -IMinor Product
Friedel-Crafts Reactions

Friedel-Crafts reactions, such as acylation and alkylation, are important for forming carbon-carbon bonds. These reactions are catalyzed by Lewis acids and are sensitive to the electronic nature of the aromatic ring.

Predicted Outcome for this compound:

The highly activated nature of the phenolic ring makes it susceptible to Friedel-Crafts reactions. The C4 position remains the most likely site for acylation or alkylation due to the strong para-directing effect of the hydroxyl group.

PositionDirecting EffectsPredicted Outcome
C3meta to -OH, ortho to -CH₃, meta to -IMinor Product
C4para to -OH, meta to -CH₃, ortho to -IMajor Product
C6ortho to -OH, meta to -CH₃, para to -IMinor Product

Experimental Protocols

General Protocol for Mononitration of a Substituted Phenol
  • Dissolution: Dissolve the substituted phenol (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add a solution of nitric acid (1.1 equivalents) in the same solvent to the cooled solution via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Workup: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for Monobromination of a Substituted Phenol
  • Dissolution: Dissolve the substituted phenol (1 equivalent) in a non-polar solvent such as carbon tetrachloride or chloroform in a round-bottom flask protected from light.

  • Addition of Bromine: Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the phenol solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature until the bromine color disappears (typically 1-3 hours).

  • Workup: Wash the reaction mixture with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The product can be further purified by recrystallization or column chromatography.

Conclusion

The regioselectivity of electrophilic substitution on this compound is a result of the concerted directing effects of its hydroxyl, methyl, and iodo substituents. Based on established principles of aromatic reactivity and data from analogous compounds, electrophilic attack is predicted to occur predominantly at the C4 position, which is para to the strongly activating hydroxyl group and sterically accessible. While the C6 position is also activated, it is subject to greater steric hindrance from the adjacent methyl group. This predictive framework provides a valuable guide for researchers aiming to selectively functionalize this important chemical intermediate. Experimental verification of these predictions will be a valuable contribution to the field.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 5-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of 5-Iodo-2-methylphenol, moving beyond a simple checklist to instill a culture of safety and procedural excellence in your laboratory. Here, we will not only outline the necessary Personal Protective Equipment (PPE) but also explain the scientific rationale behind each recommendation, ensuring a self-validating system of laboratory safety.

Understanding the Hazard: Why this compound Demands Respect

This compound (CAS No. 183803-06-7) is a substituted aromatic compound with hazards stemming from both its phenolic structure and its iodine substituent.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] The phenolic group can be corrosive and readily absorbed through the skin, potentially leading to systemic toxicity, while the iodinated component introduces the possibility of iodine release or sublimation, posing an inhalation hazard.[2][3]

Core Principles of Protection: A Multi-Layered Defense

Effective protection against this compound relies on a multi-layered approach, encompassing engineering controls, administrative controls, and the correct selection and use of PPE. This guide focuses on the latter, providing a detailed roadmap for creating a robust barrier between you and the chemical.

Engineering and Administrative Controls: The First Line of Defense

Before any handling of this compound, ensure that the primary lines of defense are in place:

  • Ventilation: All work with solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[4]

  • Designated Area: Establish a designated area for the handling of this compound, clearly labeled with its hazards.

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and that all personnel are trained in their use.

Personal Protective Equipment (PPE): Your Essential Toolkit

The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific task, the scale of the operation, and the physical form of the this compound being handled.

Eye and Face Protection: Shielding Your Most Vulnerable Asset

Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.

  • Minimum Requirement: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for all work with this compound.

  • Splash Hazard: When there is a potential for splashing, such as when preparing solutions or transferring liquids, chemical splash goggles are required.

  • Enhanced Protection: For larger quantities or when there is a significant splash risk, a full-face shield worn over safety glasses or goggles provides the highest level of protection.

Skin and Body Protection: An Impermeable Barrier

Dermal absorption is a significant risk with phenolic compounds.[2] Therefore, comprehensive skin and body protection is critical.

  • Laboratory Coat: A clean, buttoned laboratory coat made of a chemically resistant material should be worn at all times.

  • Gloves: The Critical Interface: The choice of gloves is one of the most important decisions you will make. Due to the lack of specific permeation data for this compound, we must extrapolate from data for phenol and other halogenated compounds.

    • For Incidental Contact (Solid Handling): Double-gloving with nitrile gloves (minimum thickness of 5 mil) is a prudent measure. Nitrile offers good resistance to a range of chemicals, but it's crucial to change gloves immediately upon any sign of contamination.[5]

    • For Extended Contact or Immersion (Solution Preparation): For tasks involving solutions or a higher risk of prolonged contact, more robust gloves are necessary. Butyl rubber or Viton® gloves are recommended as they provide excellent protection against a wide range of aromatic and halogenated compounds.[5] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

  • Apron: When handling larger quantities or when there is a significant splash hazard, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.

  • Footwear: Fully enclosed, chemically resistant footwear must be worn in the laboratory.

Task / Hazard LevelEye/Face ProtectionHand ProtectionBody Protection
Weighing Solid Safety glasses with side shieldsDouble nitrile gloves (≥5 mil)Lab coat
Preparing Dilute Solutions Chemical splash gogglesNitrile gloves (≥5 mil)Lab coat
Preparing Concentrated Solutions / Transfers Chemical splash goggles and face shieldButyl rubber or Viton® glovesChemical-resistant apron over lab coat
Respiratory Protection: Guarding Against Inhalation Hazards

This compound may cause respiratory irritation, and iodinated compounds have the potential to sublime, creating an inhalation hazard.[3][6][7][8][9] While working in a fume hood is the primary control, respiratory protection may be necessary in certain situations.

  • Standard Operations in a Fume Hood: For small-scale work conducted entirely within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Situations Requiring Respiratory Protection:

    • Weighing large quantities of powder outside of a containment hood.

    • Spill cleanup.

    • Failure of engineering controls (e.g., fume hood malfunction).

  • Respirator Selection: If a risk assessment determines that a respirator is necessary, a NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters is recommended.[10][11] For higher concentrations or in emergency situations, a supplied-air respirator may be required. All personnel required to wear respirators must be medically cleared, trained, and fit-tested as part of a comprehensive respiratory protection program.

Procedural Workflow for PPE Selection and Use

To ensure a consistent and safe approach to handling this compound, follow this procedural workflow:

PPE_Workflow cluster_planning Planning Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_post_operation Post-Operational Phase A Assess Task and Scale B Review Safety Data Sheet (SDS) A->B C Consult Chemical Hygiene Plan B->C D Select Eye/Face Protection (Glasses, Goggles, Face Shield) C->D E Select Hand Protection (Nitrile, Butyl, Viton®) C->E F Select Body Protection (Lab Coat, Apron) C->F G Determine Need for Respiratory Protection C->G H Inspect PPE for Damage D->H E->H F->H G->H I Don PPE Correctly H->I J Handle this compound in Fume Hood I->J K Doff PPE in Correct Sequence J->K L Dispose of Contaminated PPE as Hazardous Waste K->L M Wash Hands Thoroughly L->M

Caption: PPE selection and use workflow for this compound.

Disposal of Contaminated PPE and Chemical Waste: A Cradle-to-Grave Responsibility

Your responsibility for safety extends to the proper disposal of all materials contaminated with this compound.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes, that has come into contact with this compound must be disposed of as hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste. Due to its halogenated nature, it should be segregated into a halogenated organic waste stream.[12] Consult your institution's hazardous waste disposal guidelines for specific procedures and potential EPA waste codes, which may include codes for halogenated phenolic compounds such as F020 or F027.[13][14][15] Never dispose of this compound down the drain or in the regular trash.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely about following a set of rules but about understanding the principles behind them. By adopting the comprehensive PPE and handling protocols outlined in this guide, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your vital research. Let this guide serve as a cornerstone in building a deep and unwavering culture of safety within your laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.